Evocalcet
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIYPHQFXBAN-XLIONFOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132784 | |
| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870964-67-3 | |
| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evocalcet [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evocalcet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVOCALCET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Evocalcet mechanism of action on CaSR
An In-depth Technical Guide to the Mechanism of Action of Evocalcet on the Calcium-Sensing Receptor (CaSR)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (trade name Orkedia) is a second-generation, orally active calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of calcium homeostasis.[2][4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a reduction in serum PTH and calcium levels.[1][6][7] Compared to its predecessor, cinacalcet, this compound exhibits a more favorable pharmacokinetic profile, including significantly higher bioavailability, which contributes to its efficacy at lower doses and a reduced incidence of gastrointestinal adverse effects.[8][9] This guide provides a detailed examination of this compound's interaction with the CaSR, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize its activity.
Introduction to the Calcium-Sensing Receptor (CaSR)
The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1][10] Primarily expressed in the parathyroid glands and kidney, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]ₑ).[2][10] In the parathyroid gland, activation of the CaSR by increased [Ca²⁺]ₑ inhibits the secretion of PTH.[1][9] In SHPT, a common complication of CKD, the parathyroid glands become less sensitive to calcium, leading to excessive PTH secretion and subsequent mineral and bone disorders.[2] Calcimimetics are therapeutic agents designed to mimic the effect of calcium, thereby increasing the CaSR's sensitivity and mitigating the effects of SHPT.[1]
This compound: A Positive Allosteric Modulator of the CaSR
This compound is classified as a positive allosteric modulator (PAM) of the CaSR.[2][11] Unlike orthosteric agonists that bind to the primary ligand-binding site, allosteric modulators bind to a distinct site on the receptor.[2][12] This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous ligand, in this case, extracellular calcium.[2]
Binding Site: Structural studies, including cryo-electron microscopy, have revealed that this compound binds within the receptor's seven-transmembrane (7TM) domain, at the interface between the receptor and the lipid membrane.[9][13][14] Like cinacalcet, its basic nitrogen is predicted to interact with key residues such as Glu837 of the CaSR.[9] This binding stabilizes an active conformation of the receptor, thereby increasing its sensitivity to calcium ions.
Intracellular Signaling Pathways
Activation of the CaSR by this compound and calcium triggers downstream signaling through heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[15][16][17]
-
Gαq/11 Pathway: This is the principal pathway for inhibiting PTH secretion.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.[10][15]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and increasing the intracellular calcium concentration ([Ca²⁺]i).[8][15] This rise in [Ca²⁺]i is a key signal for the inhibition of PTH secretion.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca²⁺]i, activates PKC, which in turn can modulate downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[15][16]
-
-
Gαi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] Reduced cAMP further contributes to the suppression of PTH gene transcription and secretion.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through extensive in vitro and in vivo studies.
| Parameter | Species / System | Value | Reference |
| In Vitro Activity | |||
| EC₅₀ for [Ca²⁺]i increase | hCaR-HEK293 cells | 92.7 nM | [4][6][8] |
| In Vivo Efficacy (Single Oral Dose) | |||
| Significant PTH Reduction | Normal Rats | ≥ 0.03 mg/kg | [8] |
| Significant Serum Ca²⁺ Reduction | Normal Rats | ≥ 0.1 mg/kg | [8] |
| Significant PTH & Ca²⁺ Reduction | 5/6 Nephrectomized Rats | ≥ 0.1 mg/kg | [8] |
| Effective PTH Reduction | Common Marmosets | 5 µg/kg | [8] |
| Pharmacokinetics | |||
| Bioavailability | Rats | > 80% | [8] |
| Elimination Half-life (t₁/₂) | Healthy Chinese Subjects | 16.0 - 20.8 hours | [18] |
| Time to Max Concentration (tₘₐₓ) | Healthy Chinese Subjects | 1.5 - 2.0 hours | [18] |
Key Experimental Protocols
In Vitro CaSR Activation Assay: Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay quantifies the agonistic activity of this compound on the human CaSR by measuring changes in intracellular calcium concentration.
Objective: To determine the EC₅₀ of this compound for CaSR activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene (hCaR-HEK293) are cultured to confluence in appropriate media.[8]
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated to allow for attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at 37°C.[19][20] The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Cells are washed to remove extracellular dye.
-
Compound Addition: Varying concentrations of this compound are added to the wells. A baseline fluorescence reading is taken before addition.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader.[21]
-
For Fura-2 , the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is calculated. An increase in this ratio corresponds to an increase in [Ca²⁺]i.[19]
-
For Fluo-4 , fluorescence intensity is measured at ~516 nm following excitation at ~494 nm. An increase in intensity corresponds to an increase in [Ca²⁺]i.[21]
-
-
Data Analysis: The change in fluorescence is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.
In Vivo Assessment of PTH and Serum Calcium Suppression
This protocol describes a typical animal study to evaluate the pharmacological effects of this compound on key biomarkers of SHPT.
Objective: To assess the dose-dependent effects of orally administered this compound on serum PTH and calcium levels in a rat model of CKD.
Methodology:
-
Animal Model: A CKD model is induced in rats (e.g., Sprague-Dawley) via 5/6 nephrectomy (Nx) or an adenine-induced diet, which leads to the development of SHPT.[7][8] Sham-operated animals serve as controls.
-
Acclimatization: Animals are allowed to recover and develop stable SHPT, typically monitored by elevated serum PTH levels.
-
Grouping and Dosing: Rats are randomized into vehicle control and this compound treatment groups (e.g., 0.03, 0.1, 0.3 mg/kg). The drug or vehicle is administered orally via gavage.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via a tail vein or other appropriate method.
-
Biochemical Analysis:
-
Blood is processed to obtain serum.
-
Intact PTH (iPTH) levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.
-
Serum calcium concentrations are measured using a colorimetric assay or an automated clinical chemistry analyzer.
-
-
Data Analysis: The mean serum PTH and calcium levels for each treatment group are plotted over time. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the effects of different doses of this compound to the vehicle control.
Conclusion
This compound represents a significant advancement in the management of secondary hyperparathyroidism. Its mechanism as a positive allosteric modulator of the Calcium-Sensing Receptor is well-defined, enhancing the receptor's sensitivity to extracellular calcium and potently suppressing PTH secretion through the Gαq/11 and Gαi/o signaling pathways. Its superior pharmacokinetic profile allows for effective disease management at lower doses with improved tolerability compared to earlier calcimimetics. The detailed understanding of its molecular interactions and pharmacological effects provides a solid foundation for its clinical application and for the future development of novel CaSR modulators.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 8. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 9. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. 7dd7 - Structure of Calcium-Sensing Receptor in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 15. researchgate.net [researchgate.net]
- 16. jme.bioscientifica.com [jme.bioscientifica.com]
- 17. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. berthold.com [berthold.com]
Molecular Pharmacology of Evocalcet: An In-depth Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Evocalcet, a second-generation calcimimetic agent, represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3] Developed to improve upon the limitations of the first-generation calcimimetic, cinacalcet, this compound offers a favorable pharmacological profile characterized by enhanced efficacy at lower doses, improved bioavailability, and a better safety and tolerability profile.[4][5][6] This technical guide provides a detailed exploration of the molecular pharmacology of this compound, encompassing its mechanism of action, key experimental data, and relevant methodologies for its study.
Mechanism of Action
This compound is an orally active, allosteric agonist of the calcium-sensing receptor (CaSR).[1][7][8] The CaSR, a G-protein coupled receptor, is predominantly expressed on the surface of parathyroid gland cells and plays a pivotal role in regulating calcium homeostasis.[7][9] In SHPT, the parathyroid glands become less sensitive to extracellular calcium, leading to excessive secretion of parathyroid hormone (PTH).[1][10]
This compound binds to a site on the transmembrane domain of the CaSR, distinct from the binding site of extracellular calcium.[1][4] This allosteric modulation increases the receptor's sensitivity to extracellular calcium ions.[1][10] Consequently, at any given calcium concentration, the CaSR is more effectively activated in the presence of this compound, leading to the suppression of PTH synthesis and secretion.[11][10] This targeted action helps to normalize serum calcium and phosphorus levels, thereby mitigating the complications associated with SHPT, such as renal osteodystrophy and cardiovascular disease.[2][3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Quantitative Data
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| EC50 | hCaR-HEK293 cells | 92.7 nM | [11][8] |
| EC50 | hCaR-HEK293 cells | 243 ± 15 nM (in response to 0.5 mM CaCl2) | [12] |
In Vivo Pharmacodynamics in Animal Models
| Animal Model | Dose | Effect | Reference |
| Normal Rats | ≥0.03 mg/kg (oral) | Significant reduction in serum PTH | [5] |
| Normal Rats | ≥0.1 mg/kg (oral) | Significant reduction in serum calcium | [5] |
| 5/6 Nephrectomized Rats | ≥0.1 mg/kg (oral) | Significant decrease in serum PTH and calcium | [5] |
| 5/6 Nephrectomized Rats | 0.3 mg/kg (oral, once daily for 5 weeks) | Reduced serum PTH and calcium levels | [11] |
| Adenine-induced CKD Rats | 0.3 mg/kg (oral) | Significant decrease in serum PTH for 24 hours | [13] |
Pharmacokinetics in Humans
| Population | Dose | Tmax (median) | t1/2 (mean) | Bioavailability | Reference |
| Healthy Japanese Subjects | 1-20 mg (single dose) | 1.5 - 2 h | 12.98 - 19.77 h | - | [14] |
| Healthy Chinese Subjects | 1-12 mg (single dose) | 1.00 - 2.00 h | 15.99 - 20.84 h | - | [15] |
| SHPT Patients on Hemodialysis | 1, 4, or 12 mg (single dose) | ~4 h | 20.86 - 22.52 h | - | [16] |
| Humans (mass balance study) | - | - | - | 62.7% | [4] |
Clinical Efficacy in SHPT Patients
| Study Phase | Patient Population | Treatment | Key Finding | Reference |
| Phase 2b | Japanese HDSHPT | This compound 0.5, 1, 2 mg/day for 3 weeks | Dose-dependent reduction in iPTH (-8.40%, -10.56%, -20.16% respectively) | [17][18][19] |
| Phase 3 | Japanese HDSHPT | This compound (1-8 mg) vs. Cinacalcet for 30 weeks | This compound was non-inferior to cinacalcet in achieving target iPTH levels | [20] |
| Long-term Extension | Japanese HDSHPT | This compound (1-12 mg) for 52 weeks | Sustained reduction in iPTH levels | [20] |
Experimental Protocols
In Vitro CaSR Agonist Activity Assay
A common method to assess the in vitro activity of this compound involves the use of Human Embryonic Kidney (HEK293) cells stably transfected with the human Calcium-Sensing Receptor (hCaR).
Methodology:
-
Cell Culture: HEK293 cells stably expressing hCaR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic such as hygromycin B.[5]
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in a HEPES buffer to achieve the desired final concentrations.[5]
-
Assay Procedure:
-
The transfected HEK293 cells are seeded into a 96-well plate.[5]
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The prepared this compound solutions at various concentrations are added to the wells.[5]
-
The change in intracellular calcium concentration ([Ca2+]i) is measured using a fluorescence imaging plate reader (FLIPR).[12]
-
-
Data Analysis: The fluorescence intensity is measured, and the dose-response curve is plotted to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.[8]
In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism
The 5/6 nephrectomy (Nx) rat model is a widely used preclinical model to evaluate the efficacy of drugs for SHPT.
Methodology:
-
Induction of SHPT:
-
Male Wistar rats undergo a two-step surgical procedure to induce chronic kidney disease. First, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed.
-
Following surgery, the rats are fed a high-phosphorus diet to exacerbate the development of SHPT.[3][21]
-
-
Drug Administration:
-
Sample Collection and Analysis:
-
Blood samples are collected periodically from the tail vein.[5]
-
Serum levels of PTH, calcium, and phosphorus are measured using appropriate immunoassay and colorimetric kits.
-
-
Data Analysis: The effects of this compound on the biochemical parameters are compared to those of a vehicle-treated control group to assess its in vivo efficacy.
Experimental Workflow
Caption: A typical experimental workflow for the evaluation of this compound.
Advantages of this compound over Cinacalcet
This compound was developed to address several limitations of cinacalcet, the first-in-class calcimimetic.[4][5][7]
-
Improved Bioavailability: this compound exhibits significantly higher bioavailability compared to cinacalcet (62.7% vs. 5-30%), allowing for lower and more predictable dosing.[4]
-
Reduced Gastrointestinal Side Effects: Clinical studies have shown that this compound is associated with a lower incidence of gastrointestinal adverse events, such as nausea and vomiting, which are common with cinacalcet and can limit dose titration and patient compliance.[4][5]
-
Lower Potential for Drug-Drug Interactions: Cinacalcet is a strong inhibitor of the cytochrome P450 enzyme CYP2D6, leading to potential drug-drug interactions. This compound, in contrast, shows no significant inhibitory effects on major CYP isozymes, reducing the risk of such interactions.[4][5][11][22]
Logical Relationship Diagram
Caption: Logical relationship of this compound's advantages and clinical outcomes.
This compound's molecular pharmacology positions it as a valuable therapeutic option for the management of secondary hyperparathyroidism. Its mechanism as a potent allosteric modulator of the CaSR, combined with a favorable pharmacokinetic and safety profile, offers significant advantages over older calcimimetics. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of nephrology and endocrinology. Further research may continue to elucidate the full therapeutic potential of this compound in managing mineral and bone disorders in patients with chronic kidney disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 14. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-Term Efficacy and Safety of this compound in Japanese Patients with Secondary Hyperparathyroidism Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Evocalcet's Binding Affinity to the Calcium-Sensing Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] The CaSR, a class C G-protein coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis.[1][2][4] this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] This document provides a detailed technical guide on the binding affinity and functional potency of this compound to the CaSR, including experimental methodologies and relevant signaling pathways.
Quantitative Data: Functional Potency of this compound
This compound's interaction with the CaSR is primarily characterized by its functional potency, measured as the half-maximal effective concentration (EC50) in in vitro cellular assays. This value represents the concentration of this compound that elicits 50% of the maximal response in a given functional assay, typically the mobilization of intracellular calcium.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 92.7 nM | hCaR-HEK293 | Intracellular Ca2+ Mobilization | [5][6] |
| EC50 | 243 ± 15 nM | hCaR-HEK293 | Intracellular Ca2+ Mobilization | [7] |
Note: The variation in EC50 values can be attributed to differences in experimental conditions and assay systems between laboratories.
Experimental Protocols
Intracellular Calcium Mobilization Assay (Functional Potency)
This assay is a cornerstone for characterizing the functional potency of CaSR allosteric modulators like this compound. It measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Objective: To determine the EC50 value of this compound by measuring its ability to potentiate CaSR-mediated intracellular calcium release in response to a fixed concentration of extracellular calcium.
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the human calcium-sensing receptor (hCaR-HEK293).[5][6]
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Agonist: Calcium chloride (CaCl2).
-
Instrumentation: A fluorescence microplate reader or a flow cytometer capable of measuring intracellular calcium kinetics.
Methodology:
-
Cell Culture and Plating:
-
hCaR-HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are washed with assay buffer.
-
Cells are then incubated with a loading solution containing the fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C, allowing the dye to enter the cells.
-
-
Compound Incubation:
-
After dye loading, the cells are washed again with assay buffer to remove any extracellular dye.
-
Varying concentrations of this compound are added to the wells and incubated for a predetermined period.
-
-
Signal Detection:
-
The microplate is placed in the fluorescence reader.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
A fixed concentration of CaCl2 is added to all wells to stimulate the CaSR.
-
The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of this compound.
-
The data are normalized to the maximal response and plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
Radioligand Binding Assay (Binding Affinity - Representative Protocol)
Objective: To determine the inhibition constant (Ki) of this compound for the CaSR by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membrane preparations from hCaR-HEK293 cells.
-
Radioligand: A suitable radiolabeled antagonist or allosteric modulator for the CaSR (e.g., [3H]-NPS 2143).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known unlabeled CaSR ligand.
-
Binding Buffer: A buffer optimized for the CaSR binding assay (e.g., Tris-HCl with physiological salts).
-
Instrumentation: A scintillation counter.
Methodology:
-
Membrane Preparation:
-
hCaR-HEK293 cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
-
-
Assay Setup:
-
In a series of tubes, a fixed concentration of the radioligand is incubated with varying concentrations of this compound.
-
A set of tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand) are also prepared.
-
-
Incubation:
-
The cell membranes are added to the tubes, and the mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Activation of the CaSR by calcium, potentiated by this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Experimental Workflow for Intracellular Calcium Mobilization Assay
The following diagram outlines the key steps in determining the functional potency of this compound using a fluorescence-based calcium flux assay.
Conclusion
This compound is a potent allosteric modulator of the calcium-sensing receptor, as demonstrated by its nanomolar EC50 values in functional cellular assays. The primary mechanism of action involves the potentiation of the Gq/11-PLC signaling pathway, leading to intracellular calcium mobilization and subsequent suppression of PTH secretion. The provided experimental protocols offer a framework for the in vitro characterization of this compound and similar CaSR modulators. Further studies, particularly direct binding assays, would provide a more complete picture of its affinity for the receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Using HEK Cells for Receptor Binding Assays [cytion.com]
In Vitro Characterization of Evocalcet Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] It is developed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] As an allosteric modulator, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[2][3] This document provides a detailed technical overview of the in vitro characterization of this compound's activity, focusing on its mechanism of action, key experimental data, and the protocols used to generate this data.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound's primary mechanism of action is the allosteric activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[1][4] By binding to a site distinct from the orthosteric calcium-binding site, this compound induces a conformational change in the receptor that increases its affinity for extracellular calcium ions. This potentiation of CaSR signaling, even at physiological calcium concentrations, leads to the inhibition of PTH secretion from the parathyroid glands.
The activation of the CaSR by this compound initiates a downstream signaling cascade primarily through the Gq/11 and Gi/o G-protein pathways.[5][6] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key event in the characterization of this compound's in vitro activity.[6]
Quantitative In Vitro Activity of this compound
The in vitro potency and selectivity of this compound have been characterized through various assays. The key quantitative data are summarized in the tables below.
Table 1: CaSR Agonistic Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | hCaR-HEK293 | 92.7 nM | [2][3][8] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound that induces a response halfway between the baseline and maximum in the intracellular calcium mobilization assay.
Table 2: In Vitro Inhibition of Cytochrome P450 (CYP) Isozymes by this compound
| CYP Isozyme | IC50 (µM) | Reference |
| CYP1A2 | >50 | [2] |
| CYP2A6 | >50 | [2] |
| CYP2B6 | >50 | [2] |
| CYP2C8 | >50 | [2] |
| CYP2C9 | >50 | [2] |
| CYP2C19 | >50 | [2] |
| CYP2D6 | >50 (50.7% inhibition at 50 µM) | [2][9] |
| CYP2E1 | >50 | [2] |
| CYP3A4/5 | >50 | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. A higher IC50 value indicates lower inhibitory potential.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay quantifies the ability of this compound to activate the CaSR and trigger an increase in intracellular calcium concentration ([Ca2+]i).
a. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR (hCaR-HEK293) are used.[2][3]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 50 mg/mL hygromycin B.[2]
-
For the assay, cells are seeded into 96-well plates and grown to 80-100% confluency.[2][10]
b. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).[10][11]
-
A loading solution containing the ratiometric fluorescent calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM) is prepared. The Fura-2 AM stock solution (1-5 mM in anhydrous DMSO) is diluted in the buffer to a final working concentration of 1-5 µM.[11] 0.02-0.04% Pluronic F-127 can be included to aid in dye dispersion.[11]
-
Cells are incubated with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[10][12]
-
Following incubation, the loading solution is removed, and the cells are washed twice with the buffer to remove extracellular dye.[11]
-
The cells are then incubated for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[11]
c. Fluorescence Measurement:
-
The 96-well plate is placed in a multi-label plate reader capable of ratiometric fluorescence measurement.
-
This compound solutions are prepared at various concentrations (e.g., 3 to 30,000 nM) in the assay buffer.[2][3]
-
The plate reader is set to excite Fura-2 at two wavelengths: ~340 nm (calcium-bound) and ~380 nm (calcium-free), and to measure the emission at ~510 nm.
-
A baseline fluorescence reading is taken before the addition of this compound.
-
This compound solutions are added to the wells, and the fluorescence intensity ratio (340/380 nm) is measured over time to monitor the change in [Ca2+]i.[2][3]
d. Data Analysis:
-
The change in the 340/380 nm fluorescence ratio is plotted against the concentration of this compound.
-
The EC50 value is determined by fitting the concentration-response curve to a sigmoidal dose-response equation.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of this compound to inhibit the activity of major drug-metabolizing CYP isozymes.
a. Reagents and Materials:
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]
-
Specific probe substrates for each CYP isozyme (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).[14]
-
This compound stock solution (in a suitable solvent like DMSO).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).[15]
b. Incubation Procedure:
-
A master mix is prepared containing HLMs, the NADPH-generating system, and the incubation buffer.
-
A series of dilutions of this compound are prepared (e.g., 0.15 to 50 µM).[2]
-
The HLM master mix is pre-incubated with either this compound or vehicle control for a short period at 37°C.
-
The reaction is initiated by adding the specific CYP probe substrate.
-
The incubation is carried out at 37°C for a specific time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.[15]
-
The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
c. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to precipitate proteins.
-
The supernatant is transferred for analysis by LC-MS/MS.
-
The formation of the specific metabolite of the probe substrate is quantified.
d. Data Analysis:
-
The rate of metabolite formation in the presence of this compound is compared to the vehicle control.
-
The percent inhibition is calculated for each this compound concentration.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to an inhibitory dose-response curve.
Visualizations
Signaling Pathway of this compound-Mediated CaSR Activation
Caption: this compound allosterically modulates the CaSR, leading to Gq/11 activation and subsequent intracellular calcium release.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring this compound-induced intracellular calcium changes in hCaR-HEK293 cells.
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potential of this compound on CYP enzymes.
References
- 1. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 3. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular calcium alters calcium-sensing receptor network integrating intracellular calcium-signaling and related key pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-sensing receptor-mediated activation of phospholipase C-gamma1 is downstream of phospholipase C-beta and protein kinase C in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessment of CYP‐Mediated Drug Interactions for this compound, a New Calcimimetic Agent, Based on In Vitro Investigations and a Cocktail Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. brainvta.tech [brainvta.tech]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Evocalcet's Effect on Parathyroid Hormone Secretion Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on PTH secretion pathways, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant in vitro and in vivo models are also provided to facilitate further research in this area.
Introduction
Secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), is characterized by elevated PTH levels, which contribute to mineral and bone disorders. This compound (KHK7580) is an orally administered small molecule that offers a therapeutic option for the management of SHPT in patients on dialysis.[1][2] It functions by targeting the CaSR, a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[1] This document will explore the intricate details of this compound's interaction with the CaSR and the subsequent downstream signaling events that lead to the reduction of PTH secretion.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound does not directly activate the CaSR but rather binds to an allosteric site within the transmembrane domain of the receptor.[1] This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions. As a result, lower concentrations of calcium are required to activate the receptor and initiate downstream signaling cascades that inhibit PTH secretion.[3] The basic nitrogen of this compound's naphthylethylamine structure is predicted to interact with Glu837 of the CaSR.
Downstream Signaling Pathways
Activation of the CaSR by this compound triggers intracellular signaling primarily through the Gαq/11 and Gαi/o pathways.
-
Gαq/11 Pathway: This pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium. DAG, in conjunction with this increased intracellular calcium, activates protein kinase C (PKC).
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The culmination of these signaling events is the suppression of PTH gene expression and the inhibition of PTH secretion from the parathyroid chief cells.
References
- 1. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound Evaluated by Dialysate Calcium Concentration in Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
The Genesis of Evocalcet: A Next-Generation Calcimimetic for Secondary Hyperparathyroidism
A Technical Guide on the Discovery and Development of a Novel Calcium-Sensing Receptor Agonist
Introduction
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and mineral metabolism disorders. The calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, is the principal regulator of PTH secretion. Calcimimetics, which allosterically modulate the CaSR to increase its sensitivity to extracellular calcium, represent a cornerstone of SHPT management. Cinacalcet, the first-in-class calcimimetic, effectively lowers PTH levels but is often associated with gastrointestinal adverse events, limiting its clinical utility. This technical guide details the discovery and development of evocalcet, a second-generation calcimimetic designed to offer comparable efficacy to cinacalcet with an improved safety profile.
Lead Optimization and In Vitro Characterization
The development of this compound began with the goal of identifying a novel CaSR agonist with an improved therapeutic window compared to cinacalcet.[1] A key objective was to reduce the gastrointestinal side effects and the potent inhibition of the cytochrome P450 isoenzyme CYP2D6 observed with cinacalcet.[1] Optimization of lead compounds, starting from a cinacalcet scaffold, led to the identification of a series of pyrrolidine derivatives.[1] Structure-activity relationship (SAR) studies focused on enhancing CaSR agonistic activity while improving the drug metabolism and pharmacokinetic (DMPK) profile.[2]
This compound emerged from this rigorous screening process, demonstrating potent agonistic activity on the human CaSR (hCaSR) expressed in HEK293 cells.[3] In these in vitro assays, this compound induced a concentration-dependent increase in intracellular calcium, indicative of CaSR activation.[3]
Key In Vitro Data
| Parameter | This compound | Cinacalcet | Reference |
| CaSR Agonistic Activity (EC50) | 243 ± 15 nM | - | [4] |
Preclinical Pharmacology
The preclinical development of this compound involved extensive evaluation in animal models to assess its efficacy, pharmacokinetics, and safety.
In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism
The 5/6 nephrectomy (5/6 Nx) rat model is a well-established animal model that mimics human CKD and the subsequent development of SHPT.[5] In this model, this compound demonstrated a dose-dependent suppression of serum PTH and calcium levels.[6] Notably, this compound was found to be approximately 30 times more potent than cinacalcet in normal rats, a difference attributed to its significantly higher bioavailability.[6]
Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats revealed that this compound possesses high oral bioavailability, a significant improvement over cinacalcet. This favorable pharmacokinetic profile allows for lower effective doses, which is hypothesized to contribute to its improved gastrointestinal tolerability.[6]
| Species | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | 0.3 | >80% | 137 ± 29 | 1.0 | 739 ± 138 | [6] |
| Rat | 1 | - | 452 ± 103 | 1.0 | 2580 ± 540 | [6] |
Safety Pharmacology
A critical aspect of this compound's preclinical evaluation was its gastrointestinal safety profile. In rats, cinacalcet induced a significant delay in gastric emptying, a potential contributor to its emetic effects. In contrast, this compound had no marked effect on gastric emptying.[7] Furthermore, in common marmosets, a species known to exhibit emesis, this compound induced significantly less vomiting compared to cinacalcet.[7]
Clinical Development
The clinical development program for this compound was designed to systematically evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety in both healthy volunteers and patients with SHPT.
Phase I Studies in Healthy Volunteers
First-in-human Phase I studies were conducted in healthy Japanese and Chinese subjects to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound.[8][9] These studies demonstrated that this compound was well-tolerated and exhibited a dose-proportional pharmacokinetic profile.[8][9] Following oral administration, this compound was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours and an elimination half-life (t1/2) ranging from 13 to 20 hours.[9] Importantly, these studies also showed a dose-dependent decrease in intact PTH and corrected calcium levels.[8][9]
| Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Healthy Japanese Subjects (Single Dose) | 1 mg | 58.8 | 1.5 | 13.0 | 567 | [10] |
| 20 mg | 903 | 2.0 | 19.8 | 11400 | [9] | |
| Healthy Chinese Subjects (Single Dose) | 1 mg | 43.1 ± 14.7 | 1.0 | 16.0 | 389 ± 112 | [8] |
| 12 mg | 509 ± 132 | 2.0 | 20.8 | 5850 ± 1210 | [8] |
Phase II and III Studies in Patients with Secondary Hyperparathyroidism
Subsequent clinical trials in patients with SHPT on hemodialysis were designed to establish the efficacy and safety of this compound. A pivotal Phase III, randomized, double-blind, head-to-head comparison trial was conducted in Japanese hemodialysis patients to compare this compound with cinacalcet.[11][12]
The primary endpoint of this study was the non-inferiority of this compound to cinacalcet in achieving a target mean intact PTH level of 60 to 240 pg/mL. The results demonstrated that this compound was non-inferior to cinacalcet in suppressing PTH levels.[11][12] A key secondary endpoint was the incidence of gastrointestinal-related adverse events. In this regard, this compound demonstrated a statistically significant lower incidence of these side effects compared to cinacalcet.[11][12]
| Study | Treatment Group | N | Patients Achieving Target iPTH (%) | Gastrointestinal Adverse Events (%) | Reference |
| Phase III Head-to-Head Trial | This compound | 317 | 72.7 | 18.6 | [11][12] |
| Cinacalcet | 317 | 76.7 | 32.8 | [11][12] |
Long-term extension studies have further confirmed the sustained efficacy and safety of this compound in managing SHPT in patients on dialysis.[13][14]
Mechanism of Action: Signaling Pathway
This compound, like other calcimimetics, is an allosteric modulator of the CaSR. It binds to a site on the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site. This binding increases the receptor's sensitivity to extracellular calcium ions. As a result, at any given calcium concentration, the CaSR is more active in the presence of this compound. This enhanced activation of the CaSR in the parathyroid gland leads to the inhibition of PTH synthesis and secretion.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Silicon-Rhodamine Functionalized this compound Probes Potently and Selectively Label Calcium Sensing Receptors In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 7. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kyowakirin.com [kyowakirin.com]
- 13. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Second-Generation Calcimimetic: A Technical Guide to the Structural Activity Relationship of Evocalcet Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evocalcet (Orkedia®) is a second-generation oral calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It was developed to improve upon the first-generation calcimimetic, cinacalcet, by offering a better safety profile, particularly with regard to gastrointestinal side effects, and a reduced potential for drug-drug interactions. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogues, detailing the molecular modifications that led to its enhanced pharmacological and pharmacokinetic properties. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Need for a Better Calcimimetic
Secondary hyperparathyroidism is a common and serious complication of CKD, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications. Calcimimetics are allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that regulates PTH secretion.[1] By increasing the sensitivity of the CaSR to extracellular calcium, calcimimetics effectively lower PTH levels.[1][2]
Cinacalcet, the first approved calcimimetic, demonstrated clinical efficacy but was associated with significant gastrointestinal adverse events (nausea and vomiting) and inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, leading to potential drug-drug interactions.[3][4] This created a clear medical need for a new calcimimetic with an improved therapeutic window. The development of this compound aimed to address these limitations by optimizing the molecular structure to enhance potency, bioavailability, and metabolic stability while reducing off-target effects.
The Molecular Journey: From Cinacalcet to this compound
The discovery of this compound was the result of a systematic medicinal chemistry effort focused on modifying the cinacalcet scaffold. The key structural feature of this compound that distinguishes it from cinacalcet is the incorporation of a pyrrolidine ring.[5][6] This modification was instrumental in reducing the inhibitory effect on CYP2D6 by sterically hindering the interaction with the enzyme's active site.[5][6] Further optimization of the pyrrolidine ring's configuration and the carboxylic acid moiety led to significant improvements in bioavailability.[5][6]
Core Structural Features and Key Modifications
The general structure of the this compound analogue series is characterized by a central pyrrolidine ring linking a naphthylethylamine moiety and a phenylacetic acid group. The SAR exploration focused on modifications at several key positions:
-
The Pyrrolidine Ring: Introduction of this five-membered ring was a critical first step. The stereochemistry of the substituents on the pyrrolidine ring was found to be crucial for both CaSR agonist activity and reduced CYP2D6 inhibition.
-
The Naphthylethylamine Moiety: This group is essential for binding to the CaSR. The (R)-configuration of the ethylamine linker is a conserved feature from cinacalcet, indicating its importance for potent activity.
-
The Phenylacetic Acid Group: Modifications to this part of the molecule, particularly the carboxylic acid position, were explored to optimize potency and pharmacokinetic properties. While some analogues with modifications at the carboxyl position showed higher in vitro CaSR activity, this compound was selected based on its overall superior profile, including its pharmacokinetic characteristics.[7]
Quantitative Structural Activity Relationship Data
The following tables summarize the key in vitro data for this compound and its analogues, demonstrating the impact of structural modifications on CaSR agonistic activity and CYP2D6 inhibition.
| Compound | Modification | CaSR Agonistic Activity (EC50, nM) | CYP2D6 Inhibition (IC50, µM) |
| Cinacalcet | - | Not explicitly stated in provided abstracts | Strong Inhibition |
| This compound | Pyrrolidine ring addition | 92.7 [8] | >50 [4] |
| Analogue 1 | Four-carbon linker at carboxyl position | 101[7] | Not specified |
Table 1: In vitro activity of this compound and a key analogue compared to Cinacalcet.
Experimental Protocols
Calcium-Sensing Receptor (CaSR) Activation Assay
This assay is designed to measure the agonistic activity of compounds on the human CaSR.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene are used.
-
Principle: The activation of the Gq-coupled CaSR leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change is detected using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Procedure:
-
HEK-CaSR cells are plated in 96-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
Test compounds at various concentrations are added to the wells.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The increase in fluorescence is proportional to the increase in [Ca²⁺]i and is used to determine the compound's agonistic activity.
-
-
Data Analysis: The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.
CYP2D6 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of the CYP2D6 enzyme, a key enzyme in drug metabolism.
Methodology:
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used.
-
Substrate: A specific probe substrate for CYP2D6, such as dextromethorphan or bufuralol, is used.
-
Procedure:
-
Human liver microsomes are incubated with the CYP2D6 probe substrate in the presence of various concentrations of the test compound.
-
The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP activity.
-
After a specific incubation time, the reaction is stopped.
-
The amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the metabolite formation, is determined.
Signaling Pathway of this compound Action
This compound, as a positive allosteric modulator of the CaSR, enhances the receptor's sensitivity to extracellular calcium. This leads to the activation of intracellular signaling cascades that ultimately suppress the synthesis and secretion of PTH from the parathyroid glands.
Pharmacokinetics and Clinical Implications
Pharmacokinetic studies have demonstrated that this compound has a predictable and dose-proportional profile. It reaches maximum plasma concentration approximately 4 hours after oral administration with a terminal elimination half-life of about 20 hours in patients with SHPT.[7] A crucial finding is that this compound has a significantly higher bioavailability (around 62.7% in humans) compared to cinacalcet (5-30%).[7] This improved bioavailability allows for lower clinical doses, which likely contributes to the reduced incidence of gastrointestinal side effects.[4][7]
Clinical trials have confirmed the non-inferiority of this compound to cinacalcet in reducing PTH levels.[9] Importantly, these studies also showed a significantly lower incidence of gastrointestinal adverse events such as nausea and vomiting in patients treated with this compound compared to those receiving cinacalcet.[9]
Conclusion
The development of this compound represents a successful example of rational drug design, where a deep understanding of the SAR of a lead compound, cinacalcet, guided the synthesis of a second-generation agent with a superior clinical profile. The key structural modifications, particularly the introduction of the pyrrolidine ring, effectively addressed the major liabilities of cinacalcet, namely its gastrointestinal side effects and CYP2D6 inhibition. This technical guide provides a comprehensive overview of the SAR, experimental methodologies, and biological pathways related to this compound and its analogues, offering valuable insights for the future development of novel therapeutics targeting the calcium-sensing receptor.
References
- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - Lookchem [lookchem.com]
- 3. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on vagus nerve activity of the gastrointestinal tract in miniature pigs | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Preliminary Preclinical Assessment of Evocalcet's Off-Target Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Evocalcet is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Developed as a successor to cinacalcet, this compound was designed to exhibit a more favorable safety and tolerability profile, particularly concerning off-target effects that contribute to adverse drug reactions. This technical guide provides a summary of preliminary studies on the off-target effects of this compound, focusing on its interactions with cytochrome P450 (CYP) enzymes and its gastrointestinal (GI) safety profile. While comprehensive off-target screening data against a broad panel of receptors and ion channels are not extensively available in the public domain, this document synthesizes the existing preclinical and clinical findings to offer insights for researchers and drug development professionals.
Cytochrome P450 (CYP) Enzyme Inhibition Profile
A key objective in the development of this compound was to minimize the drug-drug interaction potential associated with the potent CYP2D6 inhibition observed with cinacalcet.[1][2] Preclinical studies have demonstrated that this compound has a significantly lower propensity for CYP enzyme inhibition.
Data Presentation
The following table summarizes the in vitro inhibitory effects of this compound on major human CYP isozymes.
| Cytochrome P450 Isozyme | IC50 (μM) |
| CYP1A2 | > 50 |
| CYP2A6 | > 50 |
| CYP2B6 | > 50 |
| CYP2C8 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP2E1 | > 50 |
| CYP3A4/5 | > 50 |
| Source: Kawata T, et al. (2018). A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro. PLoS One.[3][4] |
These data indicate that this compound does not cause significant direct inhibition of the tested CYP isozymes at concentrations up to 50 μM, suggesting a low likelihood of clinically relevant drug-drug interactions mediated by this mechanism.
Experimental Protocols
CYP Inhibition Assay Methodology [3][4]
The direct inhibitory effects of this compound on the activities of nine CYP isozymes were evaluated in human liver microsomes.
-
Test System: Pooled human liver microsomes.
-
Test Compound: this compound, tested at six concentrations ranging from 0.15 to 50 μM.
-
Incubation: Each CYP substrate was incubated with human liver microsomes in the presence or absence of this compound. The incubation mixture contained a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system.
-
Analysis: The formation of the specific metabolite for each CYP isozyme was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each isozyme.
Gastrointestinal Off-Target Effects
Cinacalcet is associated with a high incidence of gastrointestinal adverse events, such as nausea and vomiting, which can limit dose escalation and patient compliance.[1] this compound was developed to mitigate these effects.
Rationale for Reduced Gastrointestinal Side Effects
The improved gastrointestinal safety profile of this compound is attributed to a combination of factors, primarily its enhanced pharmacokinetic properties compared to cinacalcet.
-
Higher Bioavailability: this compound exhibits significantly higher bioavailability than cinacalcet.[1] This allows for the administration of a lower oral dose to achieve the desired therapeutic effect.
-
Reduced Local Exposure: The lower required dose of this compound leads to reduced exposure of the drug to the gastrointestinal tract, minimizing direct irritation or stimulation of local receptors that may trigger nausea and vomiting.
-
Less Effect on Gastric Emptying: Preclinical studies in rats have shown that cinacalcet significantly delays gastric emptying, a potential contributor to gastrointestinal intolerance. In contrast, this compound demonstrated a markedly milder effect on gastric emptying.[4]
Data Presentation
Clinical trial data from a head-to-head study comparing this compound and cinacalcet in hemodialysis patients with secondary hyperparathyroidism demonstrate the improved gastrointestinal safety profile of this compound.
| Adverse Event | This compound (n=317) | Cinacalcet (n=317) |
| Nausea | 18.6% | 32.8% |
| Vomiting | ||
| Abdominal Discomfort | ||
| Abdominal Distension | ||
| Decreased Appetite | ||
| Source: A phase 3, multicenter, randomized, double-blind, active-controlled study of this compound (KHK7580) in hemodialysis patients with secondary hyperparathyroidism. Data presented at ASN Kidney Week 2017. |
Broad Panel Off-Target Screening
A comprehensive assessment of a drug candidate's off-target profile typically involves screening against a large panel of receptors, ion channels, transporters, and enzymes to identify potential liabilities early in development. While it is standard practice in the pharmaceutical industry to conduct such safety pharmacology studies (e.g., through contract research organizations like Eurofins or CEREP), detailed results from a broad panel screening for this compound are not publicly available. The primary focus of published literature has been on the improved CYP interaction profile and gastrointestinal tolerability compared to its predecessor, cinacalcet.
Conclusion
References
An In-depth Technical Guide to the Allosteric Modulation of the Calcium-Sensing Receptor by Evocalcet
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of extracellular calcium homeostasis.[1][2] It is a critical therapeutic target for disorders of parathyroid function, such as secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[3][4] Evocalcet (trade name Orkedia) is a second-generation, orally active, positive allosteric modulator (PAM) of the CaSR.[5][6] It enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[3][7] Developed to improve upon the first-generation calcimimetic, cinacalcet, this compound exhibits a favorable pharmacokinetic and pharmacodynamic profile with potentially fewer gastrointestinal side effects.[4][8]
This technical guide provides a comprehensive overview of the allosteric modulation of CaSR by this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and the associated signaling pathways.
Quantitative Pharmacological Data
The pharmacological effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency of this compound
| Parameter | Cell Line | Assay Condition | Value | Reference |
| EC₅₀ | hCaR-HEK293 | Intracellular Ca²⁺ Mobilization | 92.7 nM | [6][7][9] |
| EC₅₀ | In Vitro FLIPR Assay | 0.5 mM CaCl₂ | 243 ± 15 nM | [10] |
Binding Affinity of this compound Derivatives
| Compound | Parameter | Cell Line | Value | Reference |
| EvoSiR4 (this compound-derived probe) | Kd | CaSR+ cells | 53.57 ± 18.36 nM | [10] |
| EvoSiR6 (this compound-derived probe) | Kd | CaSR+ cells | 70.95 ± 9.56 nM | [10] |
In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dose | Effect | Reference |
| Normal Rats | ≥0.03 mg/kg (oral) | Significant reduction in serum PTH | [11] |
| Normal Rats | ≥0.1 mg/kg (oral) | Significant reduction in serum calcium | [11] |
| Uremic Rats | Not specified | Increased parathyroid CaSR and VDR expression | [12] |
Clinical Efficacy of this compound in Patients with Secondary Hyperparathyroidism
| Patient Population | Dose | Effect on Intact PTH (iPTH) | Reference |
| Japanese Hemodialysis Patients | 1, 4, 12 mg (single dose) | Dose-dependent reduction (-13.45%, -48.49%, -65.92% at 4h) | [13] |
| Japanese Hemodialysis Patients | 0.5, 1, 2 mg/day | Dose-dependent reduction in iPTH | [14][15] |
Mechanism of Allosteric Modulation and Signaling Pathways
This compound binds to a site within the seven-transmembrane (7TM) domain of the CaSR, distinct from the orthosteric binding site for Ca²⁺ located in the large extracellular domain.[16] This allosteric binding event induces a conformational change in the receptor that increases its affinity for extracellular Ca²⁺, effectively "sensitizing" it. As a result, the CaSR can be activated at lower concentrations of extracellular calcium, leading to a downstream signaling cascade that culminates in the inhibition of PTH secretion from parathyroid gland cells.[3][17]
Upon activation, the CaSR couples to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[2][18]
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][19] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i).[2][18] DAG, along with the elevated Ca²⁺i, activates protein kinase C (PKC) and subsequently the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[18]
-
Gαi/o Pathway: The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[19]
The following diagram illustrates the CaSR signaling pathway modulated by this compound.
References
- 1. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 12. Effects of this compound on parathyroid calcium-sensing receptor and vitamin D receptor expression in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study | PLOS One [journals.plos.org]
- 15. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound [drugcentral.org]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
- 19. mdpi.com [mdpi.com]
Evocalcet: An In-depth Technical Guide to Early-Phase Research for Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase research on Evocalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This document synthesizes preclinical and Phase 1/2 clinical data, detailing the agent's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and early safety and efficacy findings.
Core Mechanism of Action
This compound is a second-generation, orally administered calcimimetic.[1] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[2][3] By binding to the transmembrane domain of the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2][3] This enhanced sensitivity means that lower concentrations of serum calcium can effectively suppress the secretion of parathyroid hormone (PTH).[2] In SHPT, where the parathyroid glands become less responsive to calcium, this mechanism helps to normalize PTH levels, thereby addressing the mineral and bone disorders associated with the condition.[2][3] Preclinical studies have shown that this compound's agonistic action on the CaSR leads to a significant reduction in serum PTH.[4]
References
- 1. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
Pharmacokinetic Profile of Evocalcet in Preclinical Animal Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound enhances the sensitivity of this receptor to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] Preclinical animal studies have been instrumental in characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, demonstrating its potential for improved efficacy and safety over first-generation calcimimetics like cinacalcet. This technical guide provides an in-depth summary of the pharmacokinetic profile of this compound in key animal models, based on publicly available data.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound exerts its therapeutic effect by binding to the transmembrane domain of the CaSR on parathyroid gland cells.[3] This allosteric binding increases the receptor's sensitivity to extracellular calcium ions. Consequently, lower concentrations of calcium are required to activate the receptor and initiate the downstream signaling cascade that inhibits PTH secretion.[1][2] This mechanism effectively addresses the hallmark of SHPT, which is the excessive production of PTH despite normal or even elevated calcium levels.
References
- 1. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Evocalcet In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation oral calcimimetic agent that functions as an allosteric activator of the calcium-sensing receptor (CaSR).[1] It is designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2] this compound enhances the sensitivity of the CaSR in the parathyroid glands to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH).[1][2] Compared to its predecessor, cinacalcet, this compound exhibits a more favorable pharmacokinetic profile and fewer gastrointestinal side effects.[2][3] In vitro studies are crucial for elucidating the mechanism of action and characterizing the pharmacological profile of this compound. This document provides detailed protocols for in vitro cell culture experiments to assess the activity of this compound on the human CaSR.
Mechanism of Action
This compound is a positive allosteric modulator of the CaSR, a G-protein coupled receptor.[4][5] By binding to the transmembrane domain of the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2] This potentiation of CaSR signaling leads to a downstream cascade that ultimately inhibits the synthesis and secretion of PTH from the parathyroid gland cells.[1][3] In vitro, the activation of the CaSR by this compound can be measured by the increase in intracellular calcium concentration ([Ca²⁺]i).[5][6]
Data Presentation
Quantitative In Vitro Data for this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ for [Ca²⁺]i increase | hCaSR-HEK293 | 92.7 nM | [5][7][8][9] |
| Concentration Range Tested | hCaSR-HEK293 | 3 - 30,000 nM | [4][6] |
| Effect on Cell Viability (IC₅₀) | HCAR and CCL39 | > 50 µM | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound's Agonistic Activity on the Human Calcium-Sensing Receptor (CaSR) in HEK293 Cells
This protocol details the methodology to determine the in vitro potency of this compound by measuring its effect on intracellular calcium concentration in HEK293 cells stably expressing the human CaSR (hCaSR-HEK293).[4][6]
Materials and Reagents:
-
HEK293 cells stably transfected with human CaR (hCaR-HEK293)[4][6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Multi-label plate reader capable of fluorescence measurement[5]
Procedure:
-
Cell Culture and Maintenance:
-
Preparation of this compound Solutions:
-
Cell Seeding:
-
Calcium Indicator Loading:
-
The following day, remove the culture medium and wash the cells with HEPES buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
-
Measurement of Intracellular Calcium:
-
After loading, wash the cells with HEPES buffer to remove excess dye.
-
Add the prepared this compound working solutions (from step 2) to the respective wells of the 96-well plate.[4][6]
-
Immediately place the plate in a multi-label plate reader.
-
Measure the fluorescence intensity continuously to determine the change in cytoplasmic Ca²⁺ concentration.[5]
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration (Δ[Ca²⁺]i) by subtracting the basal fluorescence from the peak fluorescence observed after the addition of this compound.
-
Plot the Δ[Ca²⁺]i against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on the CaSR.
Caption: Experimental workflow for assessing this compound's in vitro activity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dosing Regimen of Evocalcet for Rat Models of Secondary Hyperparathyroidism (SHPT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Evocalcet is a next-generation oral calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), making it a promising therapeutic for secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[1][3][4][5] These application notes provide a detailed overview of the dosing regimens and experimental protocols for using this compound in established rat models of SHPT.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in rat models of SHPT.
Table 1: Effects of a Single Oral Administration of this compound on Serum PTH and Calcium in Adenine-Induced CKD Rats with SHPT
| Treatment Group | Dose (mg/kg) | Time Post-Administration | Serum PTH (pg/mL) | Serum Calcium (mg/dL) |
| Vehicle | - | 2h | ~7750 ± 901 | - |
| This compound | 0.03 | 2h, 24h | No significant effect | No significant effect |
| This compound | 0.3 | 2h | Markedly decreased | Decreased |
| This compound | 0.3 | 24h | Effect lasted | - |
Data adapted from Sakai M, et al. PLoS One. 2020.[4][5][6]
Table 2: Effects of Repeated Oral Administration of this compound on Serum PTH and Calcium in 5/6 Nephrectomized (Nx) Rats
| Treatment Group | Dose (mg/kg) | Duration | Serum PTH Levels | Serum Calcium Levels |
| Sham-Vehicle | - | 14 days | - | - |
| 5/6 Nx-Vehicle | - | 14 days | Significantly increased | Significantly decreased |
| 5/6 Nx-Evocalcet | ≥0.1 | Single dose | Significantly decreased | Significantly decreased |
| 5/6 Nx-Evocalcet | ≥0.3 | 7 and 14 days | Steadily decreased | Steadily decreased |
Data adapted from a study on the pharmacological effects of this compound in 5/6 Nx rats.[7]
Table 3: Effects of this compound on Parathyroid Gland Cell Proliferation in 5/6 Nephrectomized (Nx) CKD Rats
| Treatment Group | Dose (mg/kg) | Duration | BrdU-positive cells (%) |
| Sham | - | 4 weeks | - |
| CKD Vehicle | - | 4 weeks | Significantly increased vs. Sham |
| CKD this compound | 0.1 | 4 weeks | Significantly suppressed |
| CKD this compound | 0.3 | 4 weeks | Significantly suppressed |
Data adapted from Sakai M, et al. PLoS One. 2020.[4][5]
Table 4: Effects of this compound on Ectopic Calcification in Adenine-Induced CKD Rats
| Treatment Group | Dose (mg/kg) | Duration | Aorta Calcium Content | Aorta Inorganic Phosphorus Content |
| Control | - | 5 weeks | - | - |
| CKD Vehicle | - | 5 weeks | Increased | Increased |
| CKD this compound | 0.3 | 5 weeks | Prevented increase | Prevented increase |
Data adapted from Sakai M, et al. PLoS One. 2020.[4][6]
Experimental Protocols
Induction of SHPT in Rat Models
Two primary models are utilized to induce SHPT in rats, mimicking the clinical condition of CKD.
a) Adenine-Induced CKD Model:
This model induces renal failure and subsequent SHPT through dietary administration of adenine.
-
Animals: Male Sprague-Dawley rats.
-
Diet: Rats are fed a diet containing 0.75% adenine for a period of 3 to 5 weeks.[4][5]
-
Outcome: This diet leads to the development of CKD, characterized by elevated serum PTH, creatinine, and phosphorus levels, closely mimicking the metabolic abnormalities of SHPT.[4][5]
b) 5/6 Nephrectomy (Nx) Model:
This surgical model induces CKD by reducing the renal mass.
-
Animals: Male Sprague-Dawley rats.[8]
-
Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed.[8]
-
Post-operative Care: Animals are allowed to recover for a specified period to allow for the development of stable renal dysfunction and SHPT.
-
Dietary Modification: To exacerbate SHPT, rats are often placed on a high-phosphate diet (e.g., 1.2% phosphate) following surgery.[8]
This compound Dosing Regimen
-
Formulation: this compound is typically suspended in a 0.5% methylcellulose solution for oral administration.[8]
-
Route of Administration: Oral gavage is the standard route for preclinical studies.[3][4][5][6][7]
-
Dosage Range:
-
Single-dose studies: Doses of 0.03 mg/kg and 0.3 mg/kg have been used to evaluate acute effects on serum PTH and calcium.[5][6]
-
Repeated-dose studies: Doses ranging from 0.1 mg/kg to 1 mg/kg administered once daily are common.[7] A dose of 0.3 mg/kg once daily has been shown to be effective in long-term studies.[4][5][6]
-
-
Frequency of Administration: Once daily administration is the most frequently reported regimen.[4][5][6][7] Other regimens, such as once every two days, have also been explored.[9]
-
Duration of Treatment:
Key Experiments and Methodologies
a) Measurement of Serum Biomarkers:
-
Blood Collection: Blood samples are typically collected via tail vein or cardiac puncture at specified time points.
-
Analytes:
-
PTH: Measured using an intact PTH ELISA kit.
-
Calcium and Inorganic Phosphorus: Measured using standard colorimetric assays.
-
-
Frequency: For single-dose studies, samples are taken at baseline and at various time points post-administration (e.g., 2, 4, 8, 24 hours). For repeated-dose studies, weekly or bi-weekly measurements are common.
b) Assessment of Ectopic Calcification:
-
Tissue Collection: Tissues such as the aorta, heart, and kidneys are harvested at the end of the study.[3][4]
-
Calcium and Phosphorus Content: The mineral content of the tissues is quantified.
-
Histological Analysis: Tissues are fixed, sectioned, and stained with von Kossa stain to visualize calcified deposits.[6]
c) Evaluation of Parathyroid Gland Hyperplasia:
-
Tissue Collection: Parathyroid glands are carefully dissected and weighed.[4]
-
Histological Analysis: Glands are processed for histology and stained with Hematoxylin and Eosin (H&E).
-
Cell Proliferation: To assess cell proliferation, rats are often injected with 5-bromo-2'-deoxyuridine (BrdU) before sacrifice. Parathyroid sections are then stained with an anti-BrdU antibody, and the percentage of BrdU-positive cells is quantified.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound in a parathyroid cell.
Caption: Experimental workflow for evaluating this compound in rat models of SHPT.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 7. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Evocalcet using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Evocalcet, a novel calcimimetic agent, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodologies are applicable for the quantification of this compound in both pharmaceutical formulations and, with adaptation, in biological matrices. The protocols are based on established and validated methods, ensuring reliability and reproducibility for research and quality control purposes.
Introduction
This compound is a second-generation calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). It is used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. HPLC with UV detection offers a robust, accessible, and cost-effective method for these applications. This application note details a validated isocratic RP-HPLC method for this compound quantification.
Chemical Information
| Property | Value |
| IUPAC Name | (R)-N-(1-(naphthalen-1-yl)ethyl)-1'-(phenylacetyl)-[3,4'-bipyrrolidin]-1-carboxamide |
| Molecular Formula | C₂₄H₂₆N₂O₂ |
| Molecular Weight | 374.48 g/mol [1] |
| Chemical Structure | (Image of this compound chemical structure would be placed here in a full document) |
| Physical Properties | Off-white powder, soluble in DMF, slightly soluble in acetonitrile and ethanol, and very slightly soluble in water.[1] |
Signaling Pathway Context
While this document focuses on the analytical methodology, it is important to understand the biological context of this compound. This compound allosterically modulates the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, to enhance its sensitivity to extracellular calcium. This leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).
Experimental Protocols
Protocol 1: Quantification of this compound in Pharmaceutical Formulations
This protocol is based on a validated RP-HPLC method for the determination of this compound in tablet dosage forms.[1]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound tablets
2. Instrumentation and Chromatographic Conditions
-
HPLC system with UV detector
-
Analytical balance
-
Sonicator
-
pH meter
-
0.45 µm membrane filter
| Parameter | Condition |
| Column | Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 3.0 ± 0.05) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 255 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1] |
| Run Time | Approximately 5 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 7.0 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas in a sonicator for about 3 minutes.
-
Diluent: Use 30% Acetonitrile in water as the diluent.
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Further dilute the stock solution with the diluent to achieve a final concentration within the linear range.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 1 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Method Validation Summary
The following table summarizes the validation parameters for the described method as per ICH guidelines.[1]
| Parameter | Result |
| Linearity Range | 5 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.1814 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.5496 µg/mL[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo and excipients |
| Robustness | The method is robust for small variations in mobile phase composition, pH, and flow rate. |
Protocol 2: Proposed Method for Quantification of this compound in Human Plasma (for method development)
This proposed protocol is adapted from established HPLC-UV methods for the quantification of a similar calcimimetic, Cinacalcet, in human plasma. It utilizes protein precipitation for sample clean-up and should be fully validated before routine use.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (e.g., 50mM, pH 7.4) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 255 nm |
| Injection Volume | 50 µL |
| Column Temperature | Ambient or 30°C |
3. Preparation of Solutions
-
Standard and QC Samples in Plasma: Spike appropriate amounts of this compound standard solution into drug-free human plasma to prepare calibration standards and quality control samples.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 400 µL of acetonitrile.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted solution into the HPLC system.
-
Experimental Workflow Diagram
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in pharmaceutical dosage forms. The proposed method for plasma samples serves as a strong starting point for researchers in drug development and clinical studies. Proper method validation is essential before implementing these protocols for routine analysis.
References
Application Notes and Protocols: Establishing a 5/6 Nephrectomy Rat Model for Preclinical Studies of Evocalcet
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function. A common complication of CKD is secondary hyperparathyroidism (SHPT), a key component of CKD-Mineral and Bone Disorder (CKD-MBD).[1] SHPT is characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and vascular calcification.[2][3] The 5/6 nephrectomy (5/6 Nx) rat model is a widely used and validated preclinical model that mimics the pathophysiology of human CKD, including the development of SHPT.[4][5][6][7][8] This model is essential for evaluating novel therapeutics aimed at managing CKD complications.
Evocalcet is a next-generation oral calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[9][10][11] By enhancing the CaSR's sensitivity to extracellular calcium, this compound effectively suppresses the synthesis and secretion of PTH.[10][12] Preclinical and clinical studies have shown that this compound reduces PTH, serum calcium, and phosphorus levels, with a favorable safety profile, particularly concerning gastrointestinal side effects compared to first-generation calcimimetics like cinacalcet.[11][12][13][14]
These application notes provide detailed protocols for establishing the 5/6 nephrectomy rat model and its use in evaluating the efficacy of this compound.
Experimental Design and Workflow
A typical study design involves three main groups: a sham-operated control group, a 5/6 nephrectomy group treated with a vehicle, and a 5/6 nephrectomy group treated with this compound. This design allows for the assessment of the effects of uremia and the specific therapeutic effects of this compound.
Caption: Experimental workflow for the 5/6 nephrectomy rat model and this compound treatment.
Experimental Protocols
Protocol 1: 5/6 Nephrectomy Surgical Procedure
This protocol describes a two-stage surgical procedure to induce CKD in rats.[4][15][16]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, needle holders, retractors)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
-
Warming pad
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
Stage 1: Right Nephrectomy
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Shave and disinfect the right flank.
-
Make a small flank incision to expose the right kidney.
-
Gently exteriorize the kidney.
-
Securely ligate the renal artery, vein, and ureter together with a single suture.[17]
-
Excise the kidney distal to the ligature.
-
Confirm hemostasis and return the renal pedicle to the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for one week.
Stage 2: Left Kidney Partial Resection
-
After a one-week recovery period, anesthetize the rat again.
-
Shave and disinfect the left flank.
-
Make a flank incision to expose the left kidney.
-
Gently exteriorize the kidney and clamp the renal pedicle to control bleeding.
-
Surgically resect the upper and lower thirds (approximately 2/3) of the kidney parenchyma.[4]
-
Apply a hemostatic agent or gentle pressure to the cut surfaces to control bleeding.
-
Release the clamp and check for hemostasis.
-
Return the remnant kidney to the abdominal cavity.
-
Close the muscle and skin layers with sutures.
Sham Operation:
-
Sham-operated animals undergo the same anesthetic and surgical procedures (incisions and kidney manipulation) but without ligation or resection of renal tissue.
Protocol 2: Post-Operative Care and Monitoring
-
Administer post-operative analgesics as per institutional guidelines.
-
House animals individually and monitor for signs of pain, distress, or infection.
-
Provide easy access to food and water.
-
Monitor body weight and general health status weekly. The development of CKD is typically established over 4-6 weeks, evidenced by rising serum creatinine and BUN levels.[18]
Protocol 3: this compound Administration
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution).
-
Once the CKD model is established (typically 4-6 weeks post-surgery), begin daily oral administration of this compound or vehicle via gavage.
-
Dosing can vary, but preclinical studies in rats have used doses ranging from 0.1 to 0.3 mg/kg.[3][12]
-
The treatment period typically lasts for 4 to 8 weeks.
Protocol 4: Sample Collection
-
Blood Collection: Collect blood samples periodically (e.g., bi-weekly) from the tail vein or saphenous vein for interim analysis. At the end of the study, collect a terminal blood sample via cardiac puncture or from the abdominal aorta under anesthesia.[5]
-
Urine Collection: Place rats in metabolic cages for 24-hour urine collection to measure proteinuria and creatinine clearance.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest the remnant kidney, parathyroid glands, aorta, and heart. Fix a portion of the tissues in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue for molecular analysis.
Protocol 5: Biochemical Analysis
Analyze serum and urine samples for key markers of renal function and mineral metabolism.
-
Renal Function: Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN).[5]
-
Mineral Metabolism: Serum intact PTH (iPTH), total and ionized Calcium (Ca), and inorganic Phosphorus (P).
-
Bone Turnover Markers: Serum alkaline phosphatase (ALP).
Protocol 6: Histological Analysis
-
Process formalin-fixed, paraffin-embedded kidney tissues.
-
Cut 3-5 µm sections and perform standard staining protocols.
-
Hematoxylin and Eosin (H&E): To assess general morphology, cellular infiltration, and tubular atrophy.[19][20]
-
Masson's Trichrome: To evaluate the extent of interstitial fibrosis (collagen deposition appears blue).[19][20]
-
Periodic Acid-Schiff (PAS): To assess glomerulosclerosis and changes in the tubular basement membrane.[19]
-
Analyze sections of the aorta and heart for evidence of vascular and soft tissue calcification.
This compound's Mechanism of Action
This compound is a calcimimetic that mimics the effect of calcium by allosterically activating the CaSR in the parathyroid gland.[10][21] In CKD, the parathyroid glands become less sensitive to serum calcium, leading to excessive PTH secretion. This compound restores this sensitivity, causing a dose-dependent reduction in PTH levels, which in turn helps to normalize serum calcium and phosphorus concentrations.[9][11][22] This action helps prevent the progression of SHPT and its associated complications.[3]
Caption: Signaling pathway of this compound in the parathyroid gland.
Expected Outcomes and Data Presentation
The 5/6 nephrectomy procedure is expected to induce significant changes in renal function and mineral metabolism, which are then modulated by this compound treatment.
Table 1: Expected Biochemical Outcomes
| Parameter | Sham + Vehicle | 5/6 Nx + Vehicle | 5/6 Nx + this compound (0.3 mg/kg) |
|---|---|---|---|
| BUN (mg/dL) | 20 - 30 | ↑↑ (80 - 120) | ↔ (80 - 120) |
| Serum Creatinine (mg/dL) | 0.4 - 0.6 | ↑↑ (1.5 - 2.5) | ↔ (1.5 - 2.5) |
| Serum iPTH (pg/mL) | 150 - 250 | ↑↑↑ (1000 - 2000) | ↓↓ (400 - 800) |
| Serum Calcium (mg/dL) | 9.5 - 10.5 | ↔ or ↓ (9.0 - 10.0) | ↓ (8.0 - 9.0) |
| Serum Phosphorus (mg/dL) | 5.0 - 7.0 | ↑ (9.0 - 12.0) | ↓ (7.0 - 9.0) |
(Data are illustrative based on published literature.[3][5][12][18] ↑ Indicates increase, ↓ indicates decrease, ↔ indicates no significant change compared to the 5/6 Nx + Vehicle group.)
Table 2: Expected Histological Findings in the Remnant Kidney
| Group | Glomerulosclerosis | Interstitial Fibrosis | Tubular Atrophy |
|---|---|---|---|
| Sham + Vehicle | Normal | Minimal | Minimal |
| 5/6 Nx + Vehicle | Moderate to Severe | Moderate to Severe | Moderate |
| 5/6 Nx + this compound | Moderate to Severe | Moderate to Severe | Moderate |
(this compound is not expected to directly reverse established renal fibrosis but may prevent calcification within the kidney tissue.[3])
References
- 1. Long-Term Efficacy and Safety of this compound in Japanese Patients with Secondary Hyperparathyroidism Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 4. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Ultrasonographic Evaluation of the Kidney in 5/6 Nephrectomized Rats: Correlation with Biochemical and Histopathological Findings | In Vivo [iv.iiarjournals.org]
- 8. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ijvets.com [ijvets.com]
- 17. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Measuring Evocalcet's Effect on PTH Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By binding to the CaSR on parathyroid cells, this compound increases the receptor's sensitivity to extracellular calcium, leading to a subsequent reduction in the secretion of parathyroid hormone (PTH).[1][2] This makes this compound an effective therapeutic for secondary hyperparathyroidism, particularly in patients with chronic kidney disease.[1][3]
These application notes provide a detailed protocol for an in vitro assay to measure the dose-dependent effect of this compound on PTH release. The described methodology utilizes a recombinant human cell line expressing both the human CaSR and human PTH, offering a robust and reproducible system for evaluating the potency and efficacy of this compound and other calcimimetics.
Signaling Pathway of this compound Action
This compound exerts its effect by modulating the CaSR signaling cascade. The following diagram illustrates the mechanism of action:
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the in vitro potency of this compound in a human CaSR-expressing HEK293 cell line. The data is presented as the half-maximal effective concentration (EC50) for intracellular calcium mobilization, a key event downstream of CaSR activation.
| Compound | Assay System | Parameter Measured | EC50 (nM) | Reference |
| This compound | hCaR-HEK293 cells | Intracellular Ca²⁺ Mobilization | 92.7 | [4][5][6] |
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to determine the effect of this compound on PTH release using a recombinant cell line.
Principle
HEK293 cells co-transfected with the human CaSR and the human PTH gene provide a stable and reproducible model to study the effects of calcimimetics on PTH secretion. Upon activation of the CaSR by this compound, the intracellular signaling cascade is initiated, leading to the inhibition of PTH release into the cell culture supernatant. The concentration of PTH in the supernatant is then quantified using a specific immunoassay.
Materials
-
HEK293 cell line stably co-expressing human CaSR and human PTH
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hygromycin B (or other appropriate selection antibiotic)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
96-well cell culture plates
-
Human Intact PTH Immunoassay Kit (e.g., ELISA or Chemiluminescence Immunoassay)
-
Plate reader compatible with the chosen immunoassay
Experimental Workflow Diagram
Detailed Protocol
-
Cell Culture and Seeding: a. Culture the HEK293-CaSR-PTH cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic in a humidified incubator at 37°C and 5% CO₂. b. Once the cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow for cell attachment.
-
Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in assay buffer (e.g., DMEM with 0.1% BSA) to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed PBS. c. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate at 37°C for a predetermined period (e.g., 4 hours). This incubation time should be optimized based on the kinetics of PTH release for the specific cell line.
-
Supernatant Collection: a. After the incubation period, carefully collect the supernatant from each well without disturbing the cell monolayer. b. Centrifuge the collected supernatant at 1,000 x g for 5 minutes to pellet any detached cells. c. Transfer the clarified supernatant to a new 96-well plate or microcentrifuge tubes. The samples can be stored at -80°C for later analysis if necessary.
-
PTH Quantification: a. Quantify the concentration of intact PTH in the collected supernatants using a commercially available human intact PTH immunoassay kit. b. Follow the manufacturer's instructions for the chosen assay (e.g., ELISA). This will typically involve the use of a standard curve prepared with known concentrations of PTH.
-
Data Analysis: a. Construct a dose-response curve by plotting the percentage of PTH inhibition against the logarithm of the this compound concentration. b. The percentage of PTH inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (PTH_sample - PTH_max_inhibition) / (PTH_vehicle - PTH_max_inhibition)) Where:
- PTH_sample is the PTH concentration in the presence of this compound.
- PTH_vehicle is the PTH concentration in the vehicle control (representing basal PTH release).
- PTH_max_inhibition is the PTH concentration at the highest, saturating concentration of a positive control (e.g., high extracellular calcium or a reference calcimimetic). c. Determine the half-maximal inhibitory concentration (IC50) of this compound from the dose-response curve using non-linear regression analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively measure the in vitro effects of this compound on PTH release. The use of a stable, recombinant cell line expressing both the CaSR and PTH allows for a highly reproducible and quantifiable assay. This methodology is valuable for the screening and characterization of novel calcimimetic compounds in the drug discovery and development pipeline.
References
- 1. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Evocalcet's Therapeutic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for evaluating the therapeutic efficacy of Evocalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The following sections detail the methodologies for inducing CKD-MBD (Chronic Kidney Disease-Mineral and Bone Disorder) in rodents, protocols for drug administration and endpoint analysis, and a summary of key quantitative findings.
Animal Models of Secondary Hyperparathyroidism
The most common animal models to study the effects of this compound on SHPT are rat models of CKD. These models mimic the human condition of impaired renal function leading to disturbances in mineral metabolism and elevated parathyroid hormone (PTH) levels.
5/6 Nephrectomy (Nx) Rat Model
This surgical model is a well-established method for inducing progressive CKD and subsequent SHPT.
-
Species and Strain: Male Sprague-Dawley rats are commonly used.[1][2][3]
-
Disease Induction: The procedure involves a two-step surgical reduction of the renal mass. First, approximately two-thirds of the left kidney is resected.[3] After a recovery period, the entire right kidney is removed. This significant reduction in renal function leads to the development of CKD and SHPT.
-
Characteristics: These animals exhibit elevated serum levels of PTH and phosphate, and decreased serum calcium, mimicking the biochemical profile of human CKD-MBD.[1][4]
Adenine-Induced CKD Rat Model
This is a non-surgical, dietary model for inducing CKD and SHPT.
-
Species and Strain: Male Sprague-Dawley rats are typically used.[5][6]
-
Disease Induction: Rats are fed a diet containing adenine for several weeks.[5][6] Adenine administration leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction and chronic renal failure.[7]
-
Characteristics: This model effectively induces SHPT with a significant increase in serum PTH levels.[5] It is particularly useful for studying ectopic calcification.[5][6]
Experimental Protocols
The following protocols are based on published preclinical studies of this compound.
Protocol 1: Evaluation of PTH and Calcium Reduction in 5/6 Nx Rats
Objective: To assess the acute and chronic effects of this compound on serum PTH and calcium levels in a CKD model.
Animal Model: 5/6 Nx Sprague-Dawley rats.[1]
Materials:
-
This compound (suspended in 0.5% methylcellulose solution)[3]
-
Vehicle control (0.5% methylcellulose solution)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Animal Acclimatization: Allow 5/6 Nx rats to acclimatize for at least one week before the start of the experiment.[3]
-
Grouping: Divide the animals into vehicle and this compound treatment groups (n=12/group).[8]
-
Dosing:
-
Blood Sampling:
-
Biochemical Analysis: Measure serum PTH and calcium levels using appropriate immunoassay and analytical methods.
Protocol 2: Assessment of Ectopic Calcification in Adenine-Induced CKD Rats
Objective: To evaluate the effect of this compound on the prevention of ectopic calcification.
Animal Model: Adenine-induced CKD Sprague-Dawley rats.[5][9]
Materials:
-
This compound
-
Vehicle control
-
Adenine-containing diet
-
Histological staining reagents (e.g., von Kossa)
Procedure:
-
Disease Induction: Feed rats an adenine-containing diet for 3-5 weeks to induce CKD and SHPT.[5][9]
-
Treatment: Administer this compound orally (e.g., 0.3 mg/kg) or vehicle once daily for 5 weeks.[5][9]
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues such as the aorta, heart, and kidneys.[5][6][9]
-
Analysis:
Protocol 3: Evaluation of Gastrointestinal Side Effects
Objective: To compare the gastrointestinal tolerability of this compound with other calcimimetics like cinacalcet.
Animal Models:
Procedure (Gastric Emptying in Rats):
-
Fasting: Fast rats for 20-26 hours before the experiment.[8]
-
Dosing: Orally administer this compound (0.3, 1, or 3 mg/kg), cinacalcet (10, 30, or 100 mg/kg), or vehicle.[1][8]
-
Test Meal: After drug administration, provide a test meal.[8]
-
Measurement: After a set time (e.g., 30 minutes), euthanize the rats and measure the amount of remaining test meal in the stomach to determine the rate of gastric emptying.[1][8]
Procedure (Emesis in Common Marmosets):
-
Dosing: Administer this compound (e.g., 50 and 150 μg/kg) or cinacalcet (e.g., 1500 and 5000 μg/kg) to the marmosets.[1]
-
Observation: Observe the animals for emetic events over a specified period.
-
Quantification: Record the number of animals exhibiting emesis in each treatment group.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of Single Oral Dose of this compound and Cinacalcet on Serum PTH and Calcium in Normal Rats [1][8]
| Treatment | Dose (mg/kg) | Significant Reduction in Serum PTH | Significant Reduction in Serum Calcium |
| This compound | ≥0.03 | Yes | No |
| ≥0.1 | Yes | Yes | |
| Cinacalcet | ≥1 | Yes | Yes |
Table 2: Effect of Single and Repeated Oral Doses of this compound in 5/6 Nx Rats [1][8]
| Treatment | Dose (mg/kg) | Significant Decrease in Serum PTH (Single Dose) | Significant Decrease in Serum Calcium (Single Dose) | Steady Decrease in Serum PTH (14 Days) | Steady Decrease in Serum Calcium (14 Days) |
| This compound | ≥0.1 | Yes | Yes | - | - |
| ≥0.3 | Yes | Yes | Yes | Yes |
Table 3: Comparative Gastrointestinal Effects of this compound and Cinacalcet
| Effect | Animal Model | This compound | Cinacalcet |
| Gastric Emptying Delay | Rats | No significant effect at any tested dose (up to 3 mg/kg)[1] | Significant delay at ≥30 mg/kg[1] |
| Emesis | Common Marmosets | 1 out of 6 animals at 150 μg/kg[1] | 5 out of 6 animals at 5000 μg/kg[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on the parathyroid gland cell.
Caption: Experimental workflow for evaluating this compound in the 5/6 Nx rat model.
References
- 1. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 2. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 6. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Evocalcet's Impact on Bone Metabolism Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation calcimimetic agent designed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of bone and mineral disorders in CKD.[1][2] This mechanism of action leads to subsequent changes in several key markers of bone metabolism.
These application notes provide a comprehensive protocol for assessing the pharmacological effects of this compound on bone metabolism. The included methodologies are essential for preclinical and clinical research aimed at understanding the efficacy and impact of this compound on bone turnover.
Key Bone Metabolism Markers Affected by this compound
This compound administration has been shown to significantly impact the following markers:
-
Intact Parathyroid Hormone (iPTH): As the primary target of this compound, a reduction in iPTH levels is the most direct indicator of the drug's activity.
-
Serum Calcium (Ca) and Phosphorus (P): Regulation of PTH influences the homeostasis of calcium and phosphorus.
-
Bone Formation Markers:
-
Bone-Specific Alkaline Phosphatase (BAP): An enzyme produced by osteoblasts, reflecting bone formation activity.
-
-
Bone Resorption Markers:
-
Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b): An enzyme secreted by osteoclasts, indicating bone resorption activity.
-
-
Other Key Regulators:
-
Fibroblast Growth Factor 23 (FGF23): A hormone produced by osteocytes that regulates phosphate and vitamin D metabolism. This compound has been shown to reduce its levels.[3]
-
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative impact of this compound on key bone metabolism markers as reported in clinical studies.
Table 1: Effect of this compound on iPTH, Calcium, and Phosphorus
| Marker | Baseline (Mean ± SD) | Change after this compound Treatment (Mean ± SD) | Reference |
| Intact PTH (pg/mL) | 400.3 ± 159.4 | -20.16 ± 34.23% (at 2 mg/day) | [4] |
| Corrected Calcium (mg/dL) | Varies by study | Dose-dependent decrease | [3][5] |
| Phosphorus (mg/dL) | Varies by study | Decrease observed | [3][5] |
Table 2: Effect of this compound on Bone Turnover Markers and FGF23
| Marker | Baseline (Mean) | Change after this compound Treatment (Mean) | Reference |
| BAP | Varies by study | Decreased from baseline | [3] |
| TRACP-5b | Varies by study | Decreased from baseline | [3] |
| Intact FGF23 | Varies by study | Significantly decreased | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific assay kits and laboratory equipment used.
Measurement of Intact Parathyroid Hormone (iPTH)
Principle: A two-site sandwich immunoassay (e.g., Chemiluminescence Enzyme Immunoassay) is typically used for the quantitative determination of intact PTH in human serum or plasma.[6]
Specimen Collection and Handling:
-
Specimen Type: EDTA plasma is preferred due to the higher stability of PTH compared to serum.[7][8]
-
Collection: Collect blood into an EDTA tube.
-
Processing: Centrifuge at 1,000 x g for 15 minutes within 2 hours of collection. Separate the plasma into a clean plastic vial.
-
Storage: If not assayed immediately, store plasma at 2-8°C for up to 8 hours. For longer-term storage, freeze at -20°C or colder.[6] Avoid repeated freeze-thaw cycles.
Assay Procedure (Generalized):
-
Bring all reagents and samples to room temperature before use.
-
Prepare calibrators and controls as per the manufacturer's instructions.
-
Pipette samples, calibrators, and controls into the appropriate wells of the microplate.
-
Add the antibody conjugate (e.g., acridinium-ester labeled anti-PTH antibody) to each well.
-
Incubate the plate according to the kit's protocol to allow for the formation of the antibody-PTH-antibody sandwich complex.
-
Wash the wells to remove unbound components.
-
Add the trigger solutions to initiate the chemiluminescent reaction.
-
Measure the light emission using a luminometer. The intensity of the light is directly proportional to the concentration of iPTH in the sample.
-
Calculate the iPTH concentration of the samples from the standard curve.
Measurement of Bone-Specific Alkaline Phosphatase (BAP)
Principle: An enzyme immunoassay (EIA) or a specific monoclonal antibody-based assay is used to measure the activity of the bone-specific isoenzyme of alkaline phosphatase.[9][10]
Specimen Collection and Handling:
-
Specimen Type: Serum.
-
Collection: Collect blood in a serum separator tube (SST) or a red-top tube.
-
Processing: Allow the blood to clot at room temperature. Centrifuge and separate the serum from the cells within 45 minutes of collection.[10]
-
Storage: Serum can be stored at room temperature or refrigerated for up to 14 days. For longer storage, freeze at -20°C.[10]
Assay Procedure (Generalized EIA):
-
Prepare reagents, standards, and samples.
-
Add samples, standards, and controls to the microplate wells pre-coated with a monoclonal anti-BAP antibody.
-
Incubate to allow BAP to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a substrate solution (e.g., p-nitrophenyl phosphate). The enzyme in the bound BAP will catalyze the conversion of the substrate, resulting in a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The BAP activity is proportional to the color intensity and is determined from a standard curve.
Measurement of Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b)
Principle: A solid-phase immunofixed enzyme activity assay or an ELISA is used to specifically measure the 5b isoform of TRACP, which is derived from osteoclasts.[11]
Specimen Collection and Handling:
-
Specimen Type: Serum.
-
Collection: Collect blood in a serum separator tube.
-
Processing: Separate serum after centrifugation.
-
Storage: TRACP-5b is stable in serum for up to 2 days at room temperature and 3 days when refrigerated. For long-term storage, freeze at -70°C. Avoid repeated freeze-thaw cycles as the enzyme can lose activity.[11]
Assay Procedure (Generalized ELISA):
-
Prepare all reagents, samples, and standards.
-
Add samples to the wells of a microplate coated with a specific antibody to TRACP-5b.
-
Incubate to allow the binding of TRACP-5b.
-
Wash the wells.
-
Add a substrate solution at a pH optimal for TRACP-5b activity.
-
Incubate to allow for color development.
-
Stop the reaction and measure the absorbance. The concentration is determined by comparison to a standard curve.
Measurement of Fibroblast Growth Factor 23 (FGF23)
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying FGF23 in serum or plasma.[12][13]
Specimen Collection and Handling:
-
Specimen Type: Serum or plasma (EDTA or heparin).
-
Collection: Use a serum separator tube or an appropriate anticoagulant tube.
-
Processing: For serum, allow to clot for 2 hours at room temperature or overnight at 4°C before centrifugation. For plasma, centrifuge within 30 minutes of collection.[12]
-
Storage: Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
Assay Procedure (Generalized ELISA):
-
Prepare all reagents, standards, and samples according to the kit protocol.
-
Add 100 µL of standard or sample to each well of the microplate pre-coated with an anti-FGF23 antibody. Incubate for 1-2.5 hours at 37°C or room temperature.[12][14]
-
Aspirate and wash the wells.
-
Add 100 µL of a biotinylated detection antibody specific for FGF23. Incubate for 1 hour.[12][14]
-
Aspirate and wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate. Incubate for 30-45 minutes.[12][14]
-
Aspirate and wash the wells.
-
Add 90-100 µL of TMB substrate solution and incubate for 10-30 minutes, protected from light, to allow for color development.[12][14]
-
Add 50 µL of stop solution.
-
Calculate the FGF23 concentration from the standard curve.
Mandatory Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound Evaluated by Dialysate Calcium Concentration in Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrl.testcatalog.org [nrl.testcatalog.org]
- 7. droracle.ai [droracle.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. labcorp.com [labcorp.com]
- 11. myadlm.org [myadlm.org]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Human FGF23 ELISA Kit (ab267652) | Abcam [abcam.com]
- 14. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Cell-Based Functional Assays in Evocalcet Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet (ORKEDIA®) is a second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is utilized in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] this compound enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.[3][4] This document provides detailed protocols for two key cell-based functional assays essential for the screening and characterization of this compound and other CaSR modulators: the Intracellular Calcium Mobilization Assay and the Parathyroid Hormone (PTH) Secretion Assay.
Mechanism of Action of this compound
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.[5][6] The CaSR is primarily expressed in the parathyroid glands and kidneys.[5] Activation of the CaSR by extracellular calcium ions (Ca²⁺) initiates intracellular signaling cascades that regulate PTH secretion.[7][8]
This compound acts as a positive allosteric modulator of the CaSR.[1] It binds to a site on the receptor distinct from the orthosteric calcium-binding site, increasing the receptor's sensitivity to extracellular Ca²⁺.[9] This allosteric modulation means that the CaSR is activated at lower concentrations of extracellular calcium, leading to the suppression of PTH synthesis and release.[3][9]
The primary signaling pathways activated by the CaSR upon agonist binding are mediated by Gq/11 and Gi/o proteins.[7][10]
-
Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium concentration.[11][12]
-
Gi/o Pathway: The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][10] Reduced cAMP levels contribute to the suppression of PTH secretion.[13]
CaSR Signaling Pathway Diagram
Caption: CaSR Signaling Pathway Activated by this compound.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro activity of this compound from published studies.
Table 1: Potency of this compound in Intracellular Calcium Mobilization Assays
| Compound | Cell Line | Assay Format | EC₅₀ (nM) | Reference |
| This compound | HEK293 expressing CaSR | FLIPR Assay | 243 ± 15 | [14] |
| EvoSiR4 (fluorescent probe) | HEK293 expressing CaSR | FLIPR Assay | ~40 | [14] |
| EvoSiR6 (fluorescent probe) | HEK293 expressing CaSR | FLIPR Assay | ~40 | [14] |
Table 2: Effect of this compound on PTH Secretion in Primary Bovine Parathyroid Cells
| Treatment | PTH Secretion (% of control) | Reference |
| Control | 100 | [15] |
| This compound (1 µM) | Significantly Reduced | [15] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate Ca²⁺-induced increases in intracellular calcium in cells expressing the CaSR. A common method is a fluorescence-based assay using a FLIPR (Fluorometric Imaging Plate Reader) system.[12][16]
Caption: Workflow for Intracellular Calcium Mobilization Assay.
-
HEK293 cells stably expressing human CaSR
-
96-well black-walled, clear-bottom plates
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-8 AM calcium-sensitive dye
-
Calcium Chloride (CaCl₂)
-
This compound
-
FLIPR Tetra® or similar fluorescence plate reader
-
Cell Seeding:
-
Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 35,000 cells per well in a 96-well plate.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells.
-
-
Fluorescence Measurement:
-
Place the plate in the FLIPR instrument.
-
Measure baseline fluorescence using an excitation wavelength of 470-495 nm and an emission wavelength of 515-575 nm.[14]
-
Add a solution of 0.5 mM CaCl₂ to all wells to stimulate the CaSR.[14]
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis.
-
PTH Secretion Assay
This assay directly measures the inhibitory effect of this compound on the secretion of parathyroid hormone from parathyroid cells. Primary bovine parathyroid cells are a suitable model for this assay.
Caption: Workflow for PTH Secretion Assay.
-
Primary bovine parathyroid cells
-
Multi-well culture plates
-
Culture medium (e.g., DMEM/F12)
-
Low calcium (e.g., 0.5 mM) and high calcium (e.g., 1.5 mM) buffers
-
This compound
-
Bovine Intact PTH ELISA kit
-
Cell Preparation:
-
Isolate primary parathyroid cells from bovine parathyroid glands using established enzymatic digestion methods.
-
Plate the dispersed cells in multi-well culture plates and allow them to adhere.
-
-
Pre-incubation:
-
Wash the cells with a low calcium buffer to establish a baseline of maximal PTH secretion.
-
Pre-incubate the cells in the low calcium buffer for a defined period (e.g., 1-2 hours).
-
-
Compound Treatment:
-
Prepare treatment media containing various concentrations of this compound in both low and high calcium buffers.
-
Aspirate the pre-incubation buffer and add the treatment media to the respective wells.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Store the cleared supernatants at -80°C until analysis.
-
-
PTH Measurement:
-
Quantify the concentration of PTH in the collected supernatants using a commercially available bovine intact PTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PTH secretion for each treatment condition relative to the control (vehicle-treated cells in low calcium buffer).
-
Plot the percent inhibition of PTH secretion against the this compound concentration to determine the IC₅₀ value.
-
Conclusion
The provided application notes and protocols for intracellular calcium mobilization and PTH secretion assays offer robust methods for the functional screening and characterization of this compound and other CaSR modulators. These assays are crucial for understanding the mechanism of action, determining potency, and guiding the development of novel therapeutics targeting the Calcium-Sensing Receptor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What are CaSR agonists and how do they work? [synapse.patsnap.com]
- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]
- 14. Silicon-Rhodamine Functionalized this compound Probes Potently and Selectively Label Calcium Sensing Receptors In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 16. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Application of Evocalcet in Primary Hyperparathyroidism Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation, orally active calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] By enhancing the sensitivity of the CaSR on parathyroid gland cells to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][2] This mechanism of action has established this compound as a therapeutic option for secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] More recently, its application in the management of primary hyperparathyroidism (PHPT), particularly in patients who are not candidates for surgery, has been investigated.[4][5] These notes provide a comprehensive overview of the application of this compound in PHPT research, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: CaSR Signaling Pathway
This compound allosterically binds to the transmembrane domain of the CaSR, a G-protein coupled receptor (GPCR).[6] This binding increases the receptor's affinity for extracellular calcium, leading to the activation of intracellular signaling cascades that inhibit PTH secretion.[1][2] The primary pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and activation of other downstream effectors ultimately leads to the inhibition of PTH gene expression and secretion from the parathyroid chief cells.
Quantitative Data from Clinical Research in Primary Hyperparathyroidism
The efficacy and safety of this compound in patients with PHPT have been evaluated in clinical trials. The following tables summarize key quantitative data from a 52-week, open-label, single-arm, multicenter Phase III study and a 24-month retrospective study.
Table 1: Efficacy of this compound in a 52-Week Phase III Study in Patients with PHPT [4]
| Parameter | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | Week 52 (Mean ± SD) |
| Serum Corrected Calcium (cCa) (mg/dL) | 11.73 ± 0.84 | 10.05 ± 0.73 | 9.89 ± 0.60 |
| Intact Parathyroid Hormone (iPTH) (pg/mL) | 189.6 ± 140.2 | 145.1 ± 111.4 | 158.7 ± 115.8 |
| Proportion of Patients Achieving Target cCa (≤ 10.3 mg/dL) | - | 77.8% | - |
| Proportion of Patients with ≥ 1.0 mg/dL Decrease in cCa | - | 66.7% | - |
Table 2: Long-Term Effects of this compound in a 24-Month Retrospective Study in Patients with PHPT [5][7]
| Parameter | Baseline (Mean ± SD) | 24 Months (Mean ± SD) | Mean Change ± SD |
| Serum Corrected Calcium (cCa) (mg/dL) | 10.76 ± 0.80 | 9.77 ± 0.71 | -0.98 ± 0.91 |
| Intact Parathyroid Hormone (iPTH) (pg/mL) | 118.0 ± 59.9 | 112.4 ± 61.1 | -5.6 ± 47.7 |
| Lumbar Spine BMD (g/cm²) (in patients without osteoporosis treatment) | 0.89 ± 0.19 | 0.89 ± 0.20 | 0.00 ± 0.05 |
| Femoral Neck BMD (g/cm²) (in patients without osteoporosis treatment) | 0.64 ± 0.10 | 0.62 ± 0.10 | -0.02 ± 0.04 |
| Proportion of Patients Achieving Target cCa (≤ 10.3 mg/dL) | - | 84.6% | - |
Experimental Protocols
In Vitro Assay: Intracellular Calcium Mobilization in hCaR-HEK293 Cells
This protocol describes an assay to determine the in vitro potency of this compound by measuring its ability to increase intracellular calcium concentration in HEK293 cells stably expressing the human CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR (hCaR-HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black, clear-bottom 96-well microplates
Protocol:
-
Cell Seeding: Seed hCaR-HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Cell Washing: Aspirate the loading buffer and wash the cells twice with HBSS.
-
Add assay buffer (HBSS) to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the respective wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4 AM) every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC₅₀ value of this compound from the dose-response curve. The reported EC₅₀ for this compound in inducing an increase in intracellular Ca²⁺ in hCaR-HEK293 cells is approximately 92.7 nM.[8]
In Vivo Study: Evaluation of this compound in a Rat Model of Primary Hyperparathyroidism
This protocol outlines a representative in vivo experiment to assess the efficacy of this compound in a rodent model that mimics PHPT. This model involves continuous infusion of PTH to induce a state of hyperparathyroidism.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
-
Thyroparathyroidectomized (TPTX) rats to remove endogenous PTH production.
Materials:
-
Bovine PTH (1-34)
-
Osmotic minipumps
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Blood collection supplies
-
ELISA kits for rat PTH and calcium measurement
Protocol:
-
Model Induction:
-
Perform thyroparathyroidectomy on the rats.
-
Implant osmotic minipumps subcutaneously to deliver a continuous infusion of bovine PTH (1-34) at a dose sufficient to induce hypercalcemia (e.g., 2.1 U/h for 6 days).[9]
-
-
Acclimatization and Grouping: Allow the animals to recover and acclimatize. Randomly assign the animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration:
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 days). Doses can be selected based on previous studies in rats, for example, in the range of 0.1 to 1 mg/kg.
-
-
Sample Collection: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly) via tail vein or retro-orbital sinus.
-
Biochemical Analysis:
-
Measure serum levels of corrected calcium and PTH using commercially available kits.
-
-
Data Analysis: Compare the changes in serum calcium and PTH levels between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Clinical Trial Protocol: Phase III Study of this compound in PHPT
This section provides a simplified representation of a clinical trial protocol for evaluating this compound in patients with PHPT, based on published study designs.[4][10]
Conclusion
This compound presents a promising therapeutic agent for the management of primary hyperparathyroidism, particularly for patients who are not surgical candidates. Its well-defined mechanism of action as a CaSR agonist translates to effective suppression of PTH and normalization of serum calcium levels. The provided data and protocols offer a framework for researchers and drug development professionals to design and conduct further preclinical and clinical investigations into the application of this compound for PHPT. Future research may focus on long-term effects on bone metabolism, cardiovascular outcomes, and its efficacy in specific subtypes of PHPT.
References
- 1. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 4. Animal models of hyperfunctioning parathyroid diseases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Scholars@Duke publication: Primary hyperparathyroidism: a new experimental animal model. [scholars.duke.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. Animal model of primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in patients with primary hyperparathyroidism: an open-label, single-arm, multicenter, 52-week, dose-titration phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Long-Term Efficacy Studies of Evocalcet in Animal Models of Secondary Hyperparathyroidism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet (ORKEDIA®) is a second-generation calcimimetic agent designed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Like other calcimimetics, this compound acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][3] This activation increases the receptor's sensitivity to extracellular calcium, thereby inhibiting the excessive secretion of parathyroid hormone (PTH).[1][3] Elevated PTH levels are a hallmark of SHPT and contribute to mineral and bone disorders (CKD-MBD), including high bone turnover and cortical porosity, which increase fracture risk.[4][5]
Preclinical studies in animal models are crucial for evaluating the long-term efficacy and safety of novel therapeutics like this compound. These studies help to elucidate the drug's effects on PTH regulation, mineral homeostasis, and bone health. This document provides detailed application notes and protocols for designing and conducting long-term efficacy studies of this compound in established animal models of CKD-induced SHPT.
Signaling Pathway of this compound Action
The calcium-sensing receptor is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis. In SHPT associated with CKD, the parathyroid glands become less responsive to calcium, leading to excessive PTH secretion. This compound enhances the sensitivity of the CaSR to extracellular calcium, effectively reducing PTH levels.[1][3]
Experimental Protocols
Animal Model Selection and Induction of SHPT
The most common and well-characterized animal model for studying CKD-induced SHPT is the rat model.
-
Animal Strain: Male Sprague-Dawley rats (6-7 weeks old) are frequently used.[4]
-
Induction of CKD:
-
5/6 Nephrectomy (Nx): This surgical procedure is a standard method to induce progressive kidney disease. It involves the removal of two-thirds of one kidney and the complete removal of the contralateral kidney.[4][6]
-
Adenine-Induced CKD: An alternative, non-surgical method involves feeding rats a diet containing adenine for several weeks to induce renal failure.[7]
-
-
Induction of SHPT: Following the induction of CKD, SHPT is typically established by feeding the animals a high-phosphate diet.[4][8]
Experimental Design and Workflow
A typical long-term efficacy study will involve several experimental groups to assess the dose-dependent effects of this compound.
This compound Formulation and Administration
-
Formulation: this compound can be suspended in a 0.5% methylcellulose solution for oral administration.[4]
-
Administration: The drug is typically administered once daily via oral gavage. Dosages in rat studies have ranged from 0.03 mg/kg to 1 mg/kg.[2][6]
Sample Collection and Analysis
-
Blood Sampling: Blood samples can be collected periodically from the tail vein or jugular vein under light anesthesia. At the study endpoint, terminal blood collection is performed via cardiac puncture or from the abdominal aorta/vena cava.[7][9]
-
Tissue Collection: At the end of the study, key tissues should be harvested for further analysis, including:
Data Presentation: Key Efficacy Endpoints
The following tables summarize the key quantitative data that should be collected and analyzed in a long-term this compound efficacy study.
Table 1: Serum Biochemistry
| Parameter | Sham Control | CKD-SHPT + Vehicle | CKD-SHPT + this compound (Low Dose) | CKD-SHPT + this compound (High Dose) |
| PTH (pg/mL) | Normal | Significantly Increased | Dose-dependently Decreased | Significantly Decreased |
| Calcium (mg/dL) | Normal | Significantly Decreased | Dose-dependently Decreased | Significantly Decreased |
| Phosphorus (mg/dL) | Normal | Significantly Increased | Tendency to Decrease | Tendency to Decrease |
| FGF23 (pg/mL) | Normal | Significantly Increased | Dose-dependently Decreased | Significantly Decreased |
| Creatinine (mg/dL) | Normal | Significantly Increased | No Significant Change | No Significant Change |
Table 2: Bone Histomorphometry (Femur/Tibia)
| Parameter | Sham Control | CKD-SHPT + Vehicle | CKD-SHPT + this compound (Low Dose) | CKD-SHPT + this compound (High Dose) |
| Bone Volume/Total Volume (%) | Normal | Decreased | Improved | Normalized |
| Osteoid Volume/Bone Volume (%) | Normal | Increased | Decreased | Normalized |
| Osteoblast Surface/Bone Surface (%) | Normal | Increased | Decreased | Normalized |
| Osteoclast Surface/Bone Surface (%) | Normal | Increased | Decreased | Normalized |
| Cortical Porosity (%) | Low | Significantly Increased | Decreased | Significantly Decreased |
Table 3: Aortic and Cardiac Calcification
| Parameter | Sham Control | CKD-SHPT + Vehicle | CKD-SHPT + this compound (Low Dose) | CKD-SHPT + this compound (High Dose) |
| Aortic Calcium Content (µg/mg tissue) | Low | Significantly Increased | Decreased | Significantly Decreased |
| Cardiac Calcium Content (µg/mg tissue) | Low | Significantly Increased | Decreased | Significantly Decreased |
Conclusion
Long-term studies in well-established animal models of CKD-induced SHPT are essential for characterizing the therapeutic potential of this compound. The protocols and endpoints outlined in this document provide a comprehensive framework for designing and executing robust preclinical efficacy studies. Such studies will yield valuable data on the ability of this compound to control SHPT, improve mineral homeostasis, and mitigate the detrimental effects of CKD on bone and cardiovascular health.[9][10] The findings from these animal studies are critical for informing clinical development and positioning this compound as a valuable treatment option for patients with SHPT.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on parathyroid calcium-sensing receptor and vitamin D receptor expression in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Use of Evocalcet in Combination with Vitamin D Receptor Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evocalcet is a second-generation calcimimetic agent that modulates the calcium-sensing receptor (CaSR) in the parathyroid glands, leading to a reduction in parathyroid hormone (PTH) secretion.[1] It is used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), a condition characterized by elevated PTH levels, which can lead to mineral and bone disorders.[1] Vitamin D receptor activators (VDRAs) are also a standard therapy for SHPT.[2] The combination of this compound and VDRAs has been investigated to optimize the management of SHPT by addressing different aspects of the disease pathogenesis. These application notes provide a summary of key findings and protocols based on available clinical and preclinical data.
Mechanism of Action: A Dual Approach
This compound acts by increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby suppressing PTH synthesis and secretion.[1] VDRAs, on the other hand, directly suppress PTH gene expression by binding to the vitamin D receptor (VDR) in the parathyroid cells. Preclinical studies in uremic rats have shown that this compound treatment can increase the expression of both CaSR and VDR in the parathyroid glands, which may enhance the therapeutic response to both this compound and VDRAs.[3]
The combination therapy aims to achieve better control of mineral metabolism. While VDRAs can increase serum calcium and phosphorus levels, potentially increasing the risk of vascular calcification, this compound can lower serum calcium.[2] This complementary action may allow for the use of lower doses of VDRAs, thereby mitigating their potential side effects while still achieving PTH control.[2]
Signaling Pathway
Caption: Signaling pathway of this compound and VDRA in a parathyroid gland cell.
Clinical Efficacy and Safety
An ad hoc analysis of a phase 3 clinical trial provides significant insights into the combined use of this compound and intravenous VDRAs in hemodialysis patients with SHPT.[2][4][5] The study stratified patients into three groups based on their weekly VDRA dose: no dose (NDG), low dose (<1.5 μg; LDG), and high dose (≥1.5 μg; HDG).[2][5]
Efficacy Data
The combination of this compound and VDRA demonstrated benefits in achieving target mineral metabolism parameters.[2]
| Parameter | No VDRA Dose Group (NDG) | Low VDRA Dose Group (LDG) | High VDRA Dose Group (HDG) | Key Findings |
| Intact PTH | Decreased | Decreased | Decreased | This compound effectively lowered intact PTH levels in all groups.[2] |
| Corrected Calcium | Decreased | Decreased | Decreased | A greater proportion of patients in the LDG and HDG achieved the target for corrected calcium compared to the NDG (p=0.043).[2][5] |
| Phosphorus | Decreased | Decreased | Remained High | Phosphorus levels remained high in the high-dose VDRA group.[2][5] |
| Intact FGF-23 | Decreased | Decreased | Decreased | This compound decreased intact FGF-23 levels in all groups.[2] The percent reduction was significantly higher in the LDG compared to the HDG.[6] |
| C-terminal FGF-23 | Decreased | Decreased | Decreased | This compound decreased C-terminal FGF-23 levels in all groups.[2] The percent reduction was significantly higher in the LDG compared to the HDG.[6] |
| Intact-to-C-terminal FGF-23 Ratio | Decreased | Decreased | Decreased | The ratio decreased in all groups, suggesting reduced FGF-23 synthesis.[2][5] |
Safety Data
The combination therapy was generally well-tolerated. A key finding was the reduced incidence of hypocalcemia in patients receiving VDRAs.[2]
| Adverse Drug Reaction | No VDRA Dose Group (NDG) | Low VDRA Dose Group (LDG) | High VDRA Dose Group (HDG) | Key Findings |
| Hypocalcemia | More Common | Less Common | Less Common | The incidence of hypocalcemia was significantly lower in the LDG and HDG compared to the NDG (p=0.014).[2][5] |
| Upper Gastrointestinal Tract-related ADRs | - | - | - | The incidence of upper gastrointestinal tract-related adverse drug reactions was not significantly different between the groups.[7] |
Experimental Protocols
Detailed, step-by-step protocols for the following studies are not fully available in the public domain. The following are high-level summaries based on the published methodologies.
Clinical Trial Protocol: Ad Hoc Analysis of a Phase 3 Study
This protocol provides a general workflow for a clinical trial evaluating the combination of this compound and VDRAs.
Caption: High-level workflow for the clinical trial of this compound with VDRAs.
Methodology Summary:
-
Study Design: This was an ad hoc analysis of a multicenter, randomized, double-blind, phase 3 clinical trial.[2][5]
-
Patient Population: The study included patients with SHPT undergoing maintenance hemodialysis.[2][5]
-
Treatment: Patients received once-daily oral this compound.[2] Concomitant intravenous VDRA use was stratified by weekly dose.[2][5]
-
Assessments: Efficacy was assessed by measuring intact PTH, corrected calcium, phosphorus, and FGF-23 levels at baseline and throughout the 30-week treatment period.[2][5] Safety was monitored through the recording of adverse drug reactions.[2][5]
Preclinical Study Protocol: Uremic Rat Model
This protocol outlines a general approach for preclinical evaluation in an animal model of SHPT.
Caption: Workflow for the preclinical study of this compound in uremic rats.
Methodology Summary:
-
Animal Model: Secondary hyperparathyroidism was induced in Sprague-Dawley rats through 5/6 nephrectomy followed by a high-phosphorus diet for 4 weeks.[3]
-
Treatment Groups: Uremic rats were divided into groups and treated for 2 weeks with either a vehicle, this compound, or cinacalcet for comparison.[3] A group of normal rats served as a control.[3]
-
Analysis: Blood samples were analyzed for serum PTH and calcium levels.[3] Parathyroid glands were collected for immunohistochemical analysis of CaSR and VDR expression.[3]
Discussion and Future Directions
The combination of this compound with VDRAs presents a promising therapeutic strategy for managing SHPT in hemodialysis patients.[2] This approach appears to offer additive benefits in controlling serum calcium and FGF-23 levels, while also reducing the risk of hypocalcemia associated with calcimimetic monotherapy.[2] The finding that a low dose of VDRA in combination with this compound may provide better control over FGF-23 levels compared to a high dose warrants further investigation, as elevated FGF-23 is associated with increased mortality in this patient population.[2][6]
Future research should focus on long-term outcomes of this combination therapy, including effects on bone turnover markers, cardiovascular events, and patient survival.[2] Further studies are also needed to determine the optimal dosing of both this compound and VDRAs to maximize efficacy and minimize potential long-term risks.[2] The preclinical observation that this compound upregulates VDR expression suggests a potential for synergistic effects that could be explored further to refine treatment strategies for SHPT.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound with vitamin D receptor activator treatment for secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on parathyroid calcium-sensing receptor and vitamin D receptor expression in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound with vitamin D receptor activator treatment for secondary hyperparathyroidism | Semantic Scholar [semanticscholar.org]
- 5. This compound with vitamin D receptor activator treatment for secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound with vitamin D receptor activator treatment for secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating Evocalcet's Effect on Vascular Calcification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD).[1] Secondary hyperparathyroidism (SHPT), a common complication of CKD, is characterized by elevated parathyroid hormone (PTH) levels, which can lead to abnormal mineral metabolism and accelerate this process.[2][3] Evocalcet is an oral calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on parathyroid cells to inhibit PTH secretion.[4] This document provides detailed methodologies for evaluating the therapeutic potential of this compound in preventing or mitigating vascular calcification, based on established preclinical and in vitro models.
Core Mechanism of Action
This compound is an allosteric activator of the CaSR.[4] By binding to the CaSR on parathyroid gland cells, it increases their sensitivity to extracellular calcium.[4] This enhanced sensitivity leads to a reduction in the synthesis and secretion of PTH.[4][5] The subsequent decrease in circulating PTH levels helps to normalize serum calcium and phosphorus, thereby reducing the driving forces for ectopic calcification.[2][6]
Signaling Pathway of this compound in Preventing Vascular Calcification
Caption: this compound allosterically activates the CaSR, inhibiting PTH secretion and reducing serum calcium and phosphorus, thereby mitigating vascular calcification.
In Vivo Evaluation of this compound
Animal models are crucial for assessing the systemic effects of this compound on vascular calcification. Rat models of CKD with SHPT are well-established and widely used.[2][6][7]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound in a rat model of CKD-induced vascular calcification.
Protocols for In Vivo Experiments
1. Induction of CKD and SHPT in Rats
-
Adenine-Induced Model:
-
House male Sprague-Dawley or Wistar rats under standard conditions.[8]
-
Feed a diet containing 0.75% adenine for a specified period (e.g., 2-4 weeks) to induce chronic renal failure.[9]
-
Switch to a high-phosphate diet (e.g., 1.03% phosphate) after adenine withdrawal to promote SHPT and vascular calcification.[8]
-
-
5/6 Nephrectomy (Nx) Model:
2. This compound Administration
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution).
-
Administer this compound orally via gavage at a predetermined dose (e.g., 0.3 mg/kg) once daily for the duration of the study (typically 4-5 weeks).[2][6]
-
Administer the vehicle alone to the control group.
3. Quantification of Vascular Calcification
-
Biochemical Analysis:
-
Harvest the aorta, heart, and kidneys after euthanasia.[7]
-
Dry the tissues to a constant weight.
-
Hydrolyze the tissues in hydrochloric acid (e.g., 6N HCl) at an elevated temperature.[8]
-
Measure the calcium and inorganic phosphorus (IP) content in the hydrolysate using commercially available assay kits.
-
Express the results as mg/g of dry tissue weight.[8]
-
-
Histological Staining (von Kossa):
-
Fix harvested tissues in formalin and embed in paraffin.
-
Prepare thin sections (e.g., 4 µm) of the tissues.
-
Stain the sections using the von Kossa method, which stains calcium deposits black/brown.[3]
-
Counterstain with a suitable dye (e.g., hematoxylin).
-
Score the degree of calcification visually based on the percentage of the stained area.[3]
-
-
Micro-Computed Tomography (Micro-CT):
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize representative quantitative data from a study evaluating this compound in an adenine-induced CKD rat model.[6]
Table 1: Effect of this compound on Serum Biochemical Parameters in CKD Rats
| Parameter | Sham | CKD + Vehicle | CKD + this compound (0.3 mg/kg) |
| PTH (pg/mL) | 150 ± 20 | 2500 ± 300 | 800 ± 150 |
| Calcium (mg/dL) | 10.5 ± 0.2 | 11.8 ± 0.3 | 10.2 ± 0.2 |
| Phosphorus (mg/dL) | 5.5 ± 0.3 | 12.0 ± 1.0 | 12.5 ± 0.8 |
| BUN (mg/dL) | 20 ± 2 | 150 ± 15 | 145 ± 12 |
| Creatinine (mg/dL) | 0.4 ± 0.05 | 2.5 ± 0.3 | 2.4 ± 0.2 |
*Data are presented as mean ± S.E. * indicates a significant difference compared to the CKD + Vehicle group. Data adapted from studies on CKD rats.[6][12]
Table 2: Effect of this compound on Tissue Calcium and Phosphorus Content in CKD Rats
| Tissue | Parameter | Sham | CKD + Vehicle | CKD + this compound (0.3 mg/kg) |
| Aorta | Calcium (mg/g) | 0.1 ± 0.02 | 15.0 ± 3.0 | 2.0 ± 0.5 |
| Phosphorus (mg/g) | 0.5 ± 0.1 | 8.0 ± 1.5 | 1.5 ± 0.3 | |
| Heart | Calcium (mg/g) | 0.05 ± 0.01 | 2.5 ± 0.5 | 0.5 ± 0.1 |
| Phosphorus (mg/g) | 0.8 ± 0.1 | 3.0 ± 0.4 | 1.2 ± 0.2 | |
| Kidney | Calcium (mg/g) | 0.1 ± 0.02 | 5.0 ± 1.0 | 1.0 ± 0.2 |
| Phosphorus (mg/g) | 1.0 ± 0.2 | 6.0 ± 1.2 | 2.5 ± 0.5 |
*Data are presented as mean ± S.E. * indicates a significant difference compared to the CKD + Vehicle group. Data adapted from studies on CKD rats.[6]
In Vitro Evaluation of this compound's Effects
In vitro models using vascular smooth muscle cells (VSMCs) are valuable for investigating the direct cellular mechanisms of calcification.[13][14][15] While this compound's primary action is systemic through PTH reduction, in vitro studies can help elucidate any direct effects on VSMCs or serve as a platform to test the effects of a "post-Evocalcet" serum environment.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of compounds on vascular smooth muscle cell calcification.
Protocols for In Vitro Experiments
1. Cell Culture
-
Isolate and culture VSMCs from sources such as bovine or human aortas.[14][16]
-
Maintain cells in a suitable growth medium (e.g., DMEM with 10-15% FBS, penicillin/streptomycin).[14][15]
-
Use cells at a low passage number for experiments.
2. Induction of Calcification
-
Grow VSMCs to confluence in multi-well plates.
-
Switch to a calcification medium. This can be achieved by:
-
Culture the cells in the calcification medium for 7 to 10 days, replacing the medium every 2-3 days.[14][15]
3. Quantification of Calcification
-
Alizarin Red S Staining:
-
Fix the cell layer with formalin or ethanol.
-
Stain with Alizarin Red S solution, which chelates calcium and forms a red-orange precipitate.
-
Visually assess and photograph the extent of mineralization.
-
For quantification, the stain can be extracted with a solution (e.g., cetylpyridinium chloride) and absorbance measured.
-
-
Calcium Content Assay:
-
Decalcify the cell layer with an acid solution (e.g., 0.6 M HCl).
-
Measure the calcium concentration in the supernatant using a colorimetric assay, such as the o-cresolphthalein complexone (OCPC) method.
-
Normalize the calcium content to the total protein content of the cell layer.
-
Conclusion
The methodologies outlined provide a robust framework for evaluating the efficacy of this compound in mitigating vascular calcification. The in vivo rat models of CKD-SHPT are essential for understanding the systemic effects of this compound on mineral metabolism and its subsequent impact on ectopic calcification.[2][6] In vitro studies using VSMCs can further elucidate the cellular mechanisms involved in vascular calcification and the direct or indirect effects of therapeutic interventions.[13][14] Consistent application of these detailed protocols will enable researchers to generate reliable and comparable data on the therapeutic potential of this compound and other novel calcimimetics.
References
- 1. Clinical Approach to Vascular Calcification in Patients With Non-dialysis Dependent Chronic Kidney Disease: Mineral-Bone Disorder-Related Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. High-resolution X-ray microtomography is a sensitive method to detect vascular calcification in living rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Role of the calcium-sensing receptor in regulating vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. ahajournals.org [ahajournals.org]
- 15. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Evocalcet Clinical Trials in Dialysis Patients
Audience: Researchers, scientists, and drug development professionals.
Introduction: Evocalcet is a second-generation oral calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] It acts by allosterically modulating the calcium-sensing receptor (CaSR) on the parathyroid gland, thereby increasing its sensitivity to extracellular calcium and subsequently suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound in dialysis patients, including detailed protocols for key efficacy assessments and a summary of clinical trial data.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by targeting the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for calcium homeostasis.[1][2] By binding to the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in PTH secretion.[1] This mechanism helps to control the mineral imbalances associated with SHPT in dialysis patients.[2]
Clinical Trial Design and Workflow
The clinical development of this compound for SHPT in dialysis patients has involved several phases of clinical trials. A common design for a Phase 3 trial is a randomized, double-blind, active-controlled study to evaluate the efficacy and safety of this compound compared to an existing calcimimetic, such as cinacalcet.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from comparative clinical trials of this compound in hemodialysis patients with SHPT.
Table 1: Primary Efficacy Endpoint Achievement
| Study (Duration) | Treatment Group | N | Proportion of Patients Achieving Target iPTH (60-240 pg/mL) | 95% Confidence Interval |
| Phase 3 (30 weeks)[4][5] | This compound | 317 | 72.7% | - |
| Cinacalcet | 317 | 76.7% | - | |
| Difference | -4.0% | -11.4% to 3.5% |
Non-inferiority of this compound to Cinacalcet was confirmed as the lower limit of the 95% CI was above the non-inferiority margin of -15%.[4]
Table 2: Mean Changes in Key Biochemical Parameters
| Parameter | Treatment Group | Baseline (Mean ± SD) | End of Treatment (Mean ± SD) | Mean Percent Change |
| Intact PTH (pg/mL) | This compound | - | - | -34.7% (at 52 weeks)[6][7] |
| Cinacalcet | - | - | -30.2% (at 52 weeks)[6][7] | |
| Corrected Calcium (mg/dL) | This compound | - | - | Maintained within target range[8] |
| Cinacalcet | - | - | Maintained within target range[8] | |
| Phosphorus (mg/dL) | This compound | - | - | Maintained within target range[8] |
| Cinacalcet | - | - | Maintained within target range[8] |
Table 3: Incidence of Key Adverse Drug Reactions (ADRs)
| Adverse Drug Reaction | This compound Group (N=317) | Cinacalcet Group (N=317) | P-value |
| Gastrointestinal-related ADRs * | 18.6%[4][5] | 32.8%[4][5] | <0.001[4] |
| Hypocalcemia | Incidence not significantly different between groups[9] | Incidence not significantly different between groups[9] | - |
Gastrointestinal-related ADRs included nausea, vomiting, abdominal discomfort, abdominal distension, or decreased appetite.[4]
Experimental Protocols
Measurement of Intact Parathyroid Hormone (iPTH)
Principle: A two-site sandwich immunoassay is used for the quantitative determination of intact PTH in serum or EDTA plasma.[10] This method utilizes two antibodies that bind to different regions of the PTH molecule, ensuring measurement of the biologically active, full-length 84-amino acid peptide.[10]
Materials:
-
Intact PTH ELISA kit (e.g., from various commercial suppliers)[4]
-
Microplate reader with a 450 nm filter[4]
-
Plate shaker[4]
-
Calibrators, controls, and patient serum/plasma samples
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
Procedure:
-
Sample Collection and Handling: Collect blood specimens into serum separator tubes or EDTA-containing tubes. Separate serum or plasma from cells immediately, preferably within one hour of collection.[9] Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer periods.[4]
-
Assay Procedure (based on a typical ELISA protocol): [4]
-
Bring all reagents and samples to room temperature.
-
Pipette 25 µL of standards, controls, and patient samples into the designated wells of the microplate.
-
Add 50 µL of anti-PTH-Biotin Reagent to all wells.
-
Add 50 µL of anti-PTH-HRP Conjugate to all wells.
-
Cover the plate and incubate at room temperature for 90 minutes on a plate shaker (500-600 rpm).
-
Wash the wells 4 times with 300 µL of 1X wash buffer.
-
Add 100 µL of TMB Substrate to all wells and incubate for 15 minutes at room temperature.
-
Add 50 µL of Stop Solution to all wells.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the iPTH concentration of the patient samples by interpolating their absorbance values from the standard curve.[4]
Measurement of Serum Corrected Calcium
Principle: Total serum calcium is commonly measured using a colorimetric method, such as the o-cresolphthalein complexone (OCPC) method or the arsenazo III method.[3] The intensity of the color produced is proportional to the calcium concentration. Since a significant portion of serum calcium is bound to albumin, the total calcium value is often corrected for the patient's serum albumin level.[3]
Materials:
-
Automated clinical chemistry analyzer
-
Calcium reagent kit (e.g., OCPC or Arsenazo III)
-
Calibrators and controls
-
Patient serum samples
-
Albumin reagent kit
Procedure:
-
Sample Collection: Collect blood in a serum separator tube. Allow the blood to clot and then centrifuge to separate the serum.
-
Total Calcium Measurement:
-
The automated analyzer aspirates the serum sample and mixes it with the calcium reagent.
-
The reaction produces a colored complex.
-
The analyzer measures the absorbance of the solution at a specific wavelength (e.g., 570 nm for OCPC).
-
The total calcium concentration is calculated based on a calibration curve.
-
-
Albumin Measurement: Serum albumin is measured on the same analyzer, typically using a bromocresol green (BCG) or bromocresol purple (BCP) colorimetric method.
-
Calculation of Corrected Calcium: The corrected calcium concentration is calculated using a standard formula, such as the Payne formula: Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL])[3]
Measurement of Serum Phosphorus
Principle: Inorganic phosphorus in serum is measured using a colorimetric method, often based on the reaction of phosphate ions with ammonium molybdate in an acidic medium to form a phosphomolybdate complex.[11] The concentration of this complex can be measured by its absorbance in the ultraviolet (UV) range.[12]
Materials:
-
Automated clinical chemistry analyzer
-
Phosphorus reagent kit (containing ammonium molybdate and sulfuric acid)
-
Calibrators and controls
-
Patient serum samples
Procedure:
-
Sample Collection: Collect blood in a serum separator tube and separate the serum after centrifugation.
-
Phosphorus Measurement:
-
The automated analyzer mixes the serum sample with the acidic molybdate reagent.
-
The inorganic phosphate in the sample reacts to form an unreduced phosphomolybdate complex.
-
The analyzer measures the absorbance of the complex at a wavelength of approximately 340 nm.
-
The phosphorus concentration is determined from a calibration curve.
-
Conclusion
Clinical trials for this compound in dialysis patients with SHPT have demonstrated its non-inferiority to cinacalcet in controlling serum iPTH levels, with a significantly more favorable gastrointestinal safety profile.[4][5] The experimental design of these trials typically involves a randomized, active-controlled methodology with key efficacy endpoints centered on the measurement of iPTH, corrected calcium, and phosphorus. The protocols outlined in these application notes provide a framework for the standardized assessment of these parameters in a clinical research setting.
References
- 1. Serum Inorganic Phosphorus - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. hpbiolab.com [hpbiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. youtube.com [youtube.com]
- 9. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 10. ivset.ua [ivset.ua]
- 11. biolabo.fr [biolabo.fr]
- 12. archem.com.tr [archem.com.tr]
Troubleshooting & Optimization
Technical Support Center: Evocalcet and Gastrointestinal Events in Research Animals
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Evocalcet in preclinical studies. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential gastrointestinal (GI) side effects in research animals.
Troubleshooting Guide: Gastrointestinal Side Effects
While preclinical and clinical data indicate that this compound has a significantly lower incidence of gastrointestinal side effects compared to first-generation calcimimetics, it is crucial to monitor for any potential GI disturbances in research animals.[1][2] The following table outlines potential observations, monitoring strategies, and mitigation approaches.
| Potential Observation | Primary Animal Model | Monitoring Protocol | Potential Mitigation Strategies |
| Reduced Food Intake / Hyporexia | Rodents (Rats, Mice) | - Daily measurement of food consumption.- Record body weight at least three times per week.[3] | - Ensure palatable diet is provided. - Consider offering a wet mash or other enriched food source. - If weight loss exceeds 10-15% of baseline, consult with a veterinarian and consider a dose reduction.[4] |
| Nausea-like Behavior (Pica) | Rats | - Introduce a non-nutritive substance (e.g., kaolin clay) and measure daily consumption.[5] | - If significant pica is observed, confirm it is not due to other stressors. - Consider a temporary dose reduction or splitting the daily dose, if the study design allows. |
| Changes in Stool Consistency | All species | - Daily visual inspection of feces (e.g., using a fecal scoring chart).- Note any signs of diarrhea or constipation. | - For mild, transient changes, ensure adequate hydration. - If diarrhea or constipation persists, consult with a veterinarian. Supportive care may be necessary. |
| Lethargy or Reduced Activity | All species | - Regular observation of animal behavior and activity levels. | - Rule out other potential causes of lethargy. - Ensure easy access to food and water.[5] - If lethargy is accompanied by other signs of distress, a full clinical assessment by a veterinarian is warranted. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential gastrointestinal side effects?
A1: this compound is a second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[6] By binding to the CaSR on parathyroid cells, it increases their sensitivity to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH).[7] CaSRs are also expressed in the gastrointestinal tract.[1] The GI side effects associated with first-generation calcimimetics like cinacalcet are thought to be due to direct stimulation of these GI CaSRs. This compound's higher bioavailability allows for lower effective doses, which is believed to contribute to its reduced impact on the GI tract.[6]
Q2: How does the gastrointestinal side effect profile of this compound compare to cinacalcet in animal models?
A2: Preclinical studies have consistently demonstrated that this compound has a more favorable GI safety profile than cinacalcet. In rats, this compound did not cause a significant delay in gastric emptying at doses of 0.3, 1, and 3 mg/kg, whereas cinacalcet did at doses of 30 and 100 mg/kg.[2] In common marmosets, this compound induced emesis in only 1 out of 6 animals at a dose of 150 μg/kg, while cinacalcet caused vomiting in 5 out of 6 animals at 5000 μg/kg.[6]
Q3: At what doses of this compound have gastrointestinal side effects been observed in research animals?
A3: In a study with normal rats, oral administration of this compound at doses up to 3 mg/kg showed no significant effect on gastric emptying.[2] Another study in rats with adenine-induced chronic kidney disease found no differences in food consumption between vehicle-treated and this compound-treated (up to 0.3 mg/kg) animals.[8] In healthy human subjects, no upper gastrointestinal adverse events were reported after single and multiple administrations of this compound at doses up to 12 mg.[9]
Q4: Since rats cannot vomit, how can I assess nausea if I suspect it as a side effect?
A4: Rats exhibit a behavior known as "pica," which is the consumption of non-nutritive substances like kaolin clay, in response to nauseating stimuli.[5][10] This is a well-established surrogate for assessing nausea-like states in this species.[11] A detailed protocol for a pica assay is provided in the "Experimental Protocols" section of this guide.
Experimental Protocols
Protocol 1: Assessment of Food and Water Intake and Body Weight
Objective: To monitor the general health and well-being of animals and to detect potential signs of adverse effects such as hyporexia.
Materials:
-
Standard laboratory animal diet
-
Water bottles
-
Calibrated scale for weighing animals
-
Scale for weighing food
Procedure:
-
Baseline Measurement: Before the first administration of this compound, record the baseline body weight of each animal for at least three consecutive days to ensure stability.
-
Daily Monitoring:
-
Provide a pre-weighed amount of food to each animal in its designated food hopper.
-
After 24 hours, weigh the remaining food and any spillage to calculate the net food intake.
-
Measure the volume of water remaining in the water bottle to determine water consumption.
-
-
Body Weight: Record the body weight of each animal at least three times per week.
-
Data Analysis: Compare the food and water intake and body weight of the this compound-treated groups to the vehicle control group. A consistent decrease in food intake or a significant loss of body weight (e.g., >10%) may indicate an adverse effect.[3]
Protocol 2: Pica Assay for Nausea-like Behavior in Rats
Objective: To quantify nausea-like behavior in rats by measuring the consumption of kaolin clay.[5]
Materials:
-
Standard rat housing cages
-
Food and water containers
-
Kaolin pellets
-
Standard rat chow
-
Scale for weighing kaolin and chow
Procedure:
-
Acclimation: House rats individually and allow them to acclimate for at least 3 days before the experiment. During this period, provide access to both standard chow and kaolin pellets to reduce novelty-induced changes in feeding behavior.
-
Baseline Measurement: For 24 hours prior to drug administration, measure the baseline consumption of both chow and kaolin.
-
Administration: Administer this compound or the vehicle control as per the study protocol.
-
Measurement: At 24 and 48 hours post-administration, carefully measure the amount of kaolin and chow consumed, accounting for any spillage.
-
Data Analysis: An increase in the consumption of kaolin pellets in the this compound-treated group compared to the control group is indicative of pica and a potential nausea-like response.
Visualizations
Signaling Pathways
Caption: CaSR signaling pathway activated by this compound.
Experimental Workflows
References
- 1. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 3. Standard on Weight Loss in Research Animals [policies.unc.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
Improving Evocalcet bioavailability in experimental formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Evocalcet. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of experimental formulations aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high oral bioavailability with this compound?
A1: this compound, like many active pharmaceutical ingredients, can exhibit poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug candidate, its absorption is primarily limited by its dissolution rate in the gastrointestinal tract. Therefore, formulation strategies are critical to enhance its solubility and dissolution, thereby improving its bioavailability.
Q2: What are the most promising formulation strategies for enhancing this compound bioavailability?
A2: Amorphous Solid Dispersions (ASDs) are a highly effective approach for improving the bioavailability of poorly soluble drugs like this compound. By dispersing this compound in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly lowered compared to its crystalline form. Common techniques to prepare this compound ASDs include spray drying and hot-melt extrusion.
Q3: Which polymers are suitable for creating Amorphous Solid Dispersions (ASDs) with this compound?
A3: Several polymers have been investigated for formulating this compound ASDs. The choice of polymer can significantly impact the dissolution rate and stability of the formulation. Commonly used polymers include:
-
Hydroxypropyl Methylcellulose (HPMC) : HPMC is a hydrophilic polymer known to inhibit drug crystallization and enhance dissolution. HPMC E5 is a specific grade that has been used in this compound formulations.
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) : HPMC-AS is a pH-dependent polymer, which can be useful for targeting drug release in specific regions of the gastrointestinal tract.
-
Polyvinylpyrrolidone (PVP) : PVP K-30 is a water-soluble polymer that can form solid dispersions with improved wettability and dissolution.
-
Copovidone : A copolymer of vinylpyrrolidone and vinyl acetate, it is also effective in forming stable amorphous dispersions.
-
Eudragit® Polymers : Eudragit L-100 is a polymethacrylate-based polymer that dissolves at a pH above 6, making it suitable for enteric release formulations.
Q4: How does the drug-to-polymer ratio in an ASD affect this compound's dissolution?
A4: The drug-to-polymer ratio is a critical parameter in an ASD formulation. A lower drug-to-polymer ratio (i.e., a higher proportion of polymer) generally leads to better stabilization of the amorphous drug and can result in a faster and more complete dissolution. However, it also increases the total dosage form size. It is essential to find an optimal ratio that ensures both physical stability and a practical tablet burden. Ratios ranging from 1:1 to 1:20 (drug:polymer) have been explored for this compound.
Q5: What analytical techniques are essential for characterizing this compound experimental formulations?
A5: A comprehensive characterization of this compound formulations is crucial. Key techniques include:
-
Dissolution Testing : To assess the in vitro release profile of this compound from the formulation under various pH conditions.
-
Differential Scanning Calorimetry (DSC) : To determine the physical state of this compound (amorphous or crystalline) within the polymer matrix and to assess drug-polymer miscibility.
-
Powder X-Ray Diffraction (PXRD) : To confirm the amorphous nature of this compound in the solid dispersion.
-
Scanning Electron Microscopy (SEM) : To observe the morphology and particle size of the formulation.
-
In Vivo Pharmacokinetic Studies : In animal models (e.g., rats) to determine key parameters like Cmax, Tmax, and AUC, and to establish an in vitro-in vivo correlation (IVIVC).
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound from an Amorphous Solid Dispersion (ASD)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Amorphization | Verify the amorphous state using DSC and PXRD. | Crystalline this compound will have significantly lower solubility and dissolution rate. |
| Poor Polymer Selection | Screen different polymers (e.g., HPMC, PVP, Copovidone). | The interaction between this compound and the polymer is crucial for maintaining the amorphous state and facilitating dissolution. |
| High Drug Loading | Decrease the drug-to-polymer ratio in the formulation. | A higher polymer concentration can better prevent drug recrystallization and improve wettability. |
| Inappropriate Dissolution Medium | Use a dissolution medium with a biorelevant pH (e.g., FaSSIF, FeSSIF). | The solubility of this compound may be pH-dependent, and biorelevant media can provide a more accurate prediction of in vivo performance. |
| Particle Size and Morphology | Optimize spray drying or milling parameters to achieve smaller, more uniform particles. | Smaller particles have a larger surface area, which can lead to a faster dissolution rate. |
Issue 2: Physical Instability of the Amorphous this compound Formulation (Recrystallization)
| Potential Cause | Troubleshooting Step | Rationale |
| High Drug Loading | Reduce the drug-to-polymer ratio. | A higher polymer concentration provides better stabilization of the amorphous drug. |
| Hygroscopicity | Store the formulation under controlled humidity conditions and consider using less hygroscopic polymers. | Moisture can act as a plasticizer and promote recrystallization. |
| Inadequate Drug-Polymer Interaction | Select a polymer with strong hydrogen bonding potential with this compound. | Strong intermolecular interactions between the drug and polymer are essential for preventing recrystallization. |
| Low Glass Transition Temperature (Tg) | Choose a polymer with a higher Tg or incorporate a second polymer to increase the overall Tg of the dispersion. | A higher Tg indicates lower molecular mobility, which reduces the likelihood of recrystallization. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Healthy Subjects and Hemodialysis Patients
| Parameter | Healthy Subjects (1 mg single dose) | Hemodialysis Patients (1 mg single dose) |
| Tmax (hr) | 1.5 - 2.0 | ~4.0 |
| Cmax (ng/mL) | 58.8 | Varies with dose |
| AUC₀-∞ (ng·h/mL) | 567.0 | Varies with dose |
| t½ (hr) | 13.0 - 19.8 | 20.9 - 22.5 |
Data compiled from publicly available clinical trial information.
Table 2: Example of Experimental Amorphous Solid Dispersion Formulations of this compound
| Formulation ID | Drug:Polymer Ratio (w/w) | Polymer | Preparation Method |
| EVO-ASD-01 | 1:4 | HPMC E5 | Spray Drying |
| EVO-ASD-02 | 1:4 | HPMC-AS | Spray Drying |
| EVO-ASD-03 | 1:10 | PVP K-30 | Spray Drying |
| EVO-ASD-04 | 1:5 | Copovidone | Spray Drying |
These are illustrative examples based on patent literature.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC E5, PVP K-30)
-
Solvent system (e.g., Methanol:Dichloromethane 1:1 v/v)
-
Spray dryer
Procedure:
-
Dissolve the desired amounts of this compound and the selected polymer in the solvent system to form a clear solution. For example, for a 1:4 drug-to-polymer ratio, dissolve 2g of this compound and 8g of HPMC E5 in a suitable volume of the solvent mixture (e.g., 200 mL).
-
Optimize the spray drying process parameters. Typical starting parameters could be:
-
Inlet temperature: 80-120°C
-
Atomization pressure: 2-4 bar
-
Feed rate: 5-15 mL/min
-
-
Filter the solution to remove any undissolved particles.
-
Spray dry the solution using the optimized parameters.
-
Collect the resulting powder and dry it further under vacuum to remove any residual solvent.
-
Characterize the resulting ASD for its physical form (DSC, PXRD), particle morphology (SEM), and in vitro dissolution profile.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate and compare the dissolution profiles of different this compound formulations.
Apparatus: USP Apparatus II (Paddle)
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) or other relevant biorelevant media.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Overcoming poor adherence to Evocalcet in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor adherence to Evocalcet in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a second-generation, orally active calcimimetic agent.[1][2] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][3] By binding to the CaSR on parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium.[4] This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH).[4]
Q2: Why was this compound developed as an alternative to cinacalcet?
A2: The first-generation calcimimetic, cinacalcet, is associated with a higher incidence of gastrointestinal (GI) adverse events, such as nausea and vomiting, which can lead to poor adherence in both clinical and pre-clinical settings.[5] this compound was developed to provide a therapeutic alternative with similar efficacy in reducing PTH levels but with an improved safety profile, particularly with respect to GI side effects.[2][5]
Q3: What is the standard vehicle for formulating this compound for oral administration in animal studies?
A3: In numerous preclinical studies involving rats, this compound has been prepared for oral administration by suspending it in a 0.5% methylcellulose solution.
Troubleshooting Guide: Poor Adherence to Oral Dosing
This guide addresses common issues encountered during the oral administration of this compound in long-term animal studies and provides practical solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Animal Resistance to Oral Gavage | Stress and aversion to the restraint and gavage procedure. | • Habituation: Handle the animals for several days prior to the first dosing to acclimate them to the researcher. • Proper Restraint: Ensure a firm but gentle restraint to minimize animal movement and distress. The head and body should be aligned to create a straight path for the gavage needle. • Correct Needle Size: Use a gavage needle of the appropriate gauge and length for the animal's size to prevent injury. • Lubrication: Moisten the tip of the gavage needle with sterile water or a non-irritating, water-soluble lubricant. |
| Regurgitation or Incomplete Dosing | Improper gavage technique, incorrect needle placement, or administration of a large volume. | • Verify Needle Placement: Ensure the gavage needle is in the esophagus and not the trachea before administering the dose. If resistance is met, do not force the needle. • Slow Administration: Administer the this compound suspension slowly to allow the animal to swallow and prevent reflux. • Volume Considerations: Adhere to recommended maximum oral gavage volumes for the species and size of the animal. If the required dose necessitates a large volume, consider splitting the dose if experimentally feasible. |
| Signs of Gastrointestinal Distress (e.g., reduced food intake, weight loss) | Potential, though reduced, gastrointestinal side effects of this compound. | • Monitor Animals Closely: Regularly monitor food and water intake, body weight, and fecal consistency. • Consider Palatable Formulations: If GI issues persist and are impacting animal welfare and data quality, explore alternative administration methods that do not involve forced gavage. |
| Conditioned Taste Aversion | The animal associates the taste or sensation of the drug administration with a negative experience. | • Switch to a Less Stressful Method: Transition to voluntary consumption methods using palatable vehicles. • Flavor Masking: Incorporate the this compound suspension into a highly palatable food or liquid that can mask any potential taste. |
Data Presentation: Comparative Gastrointestinal Effects
This compound has been shown to have a more favorable gastrointestinal side effect profile compared to cinacalcet in animal models.
Table 1: Effect of this compound and Cinacalcet on Gastric Emptying in Rats
| Treatment Group | Dose (mg/kg) | Gastric Emptying Ratio (%) | Statistical Significance vs. Vehicle |
| Vehicle | - | 75.4 ± 3.6 | - |
| This compound | 0.3 | 72.1 ± 4.5 | Not Significant |
| 1 | 70.5 ± 5.1 | Not Significant | |
| 3 | 68.9 ± 6.2 | Not Significant | |
| Cinacalcet | 10 | 65.3 ± 7.8 | Not Significant |
| 30 | 45.2 ± 8.1 | P < 0.001 | |
| 100 | 22.7 ± 5.9 | P < 0.001 |
Data adapted from a study in normal rats. A lower gastric emptying ratio indicates a delay in stomach emptying, which can be associated with gastrointestinal discomfort.
Table 2: Emetic Events in Miniature Pigs Following Oral Administration
| Treatment Group | Dose (mg/kg) | Number of Animals with Emesis |
| This compound | 10 | 0/6 |
| Cinacalcet | 10 | 2/6 (acute), 1/6 (delayed) |
| 30 | 3/6 (acute), 2/6 (delayed) | |
| 100 | 5/6 (acute), 4/6 (delayed) |
Data from a comparative study in miniature pigs, an animal model known to be suitable for emesis studies.[6]
Experimental Protocols
Protocol 1: Standard Oral Gavage Administration of this compound
Objective: To administer a precise dose of this compound orally to a rodent.
Materials:
-
This compound suspension (e.g., in 0.5% methylcellulose)
-
Appropriately sized oral gavage needle (stainless steel or flexible plastic)
-
Syringe
-
Animal scale
-
Sterile water or water-soluble lubricant
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume.
-
Restraint: Gently but firmly restrain the animal to immobilize the head and align it with the body.
-
Needle Insertion: Moisten the tip of the gavage needle. Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle if resistance is met.
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Protocol 2: Voluntary Consumption of this compound in a Palatable Gelatin Formulation
Objective: To encourage voluntary consumption of this compound to improve adherence and reduce stress.
Materials:
-
This compound
-
Unflavored gelatin
-
Sweetener (e.g., sucrose or saccharin, if appropriate for the study)
-
Flavoring (e.g., fruit extract, optional)
-
Small weighing boats or molds
Procedure:
-
Formulation Preparation:
-
Calculate the total amount of this compound needed for the treatment group and duration.
-
Prepare the gelatin solution according to the manufacturer's instructions, incorporating the sweetener and flavoring.
-
Suspend the calculated amount of this compound into the gelatin mixture, ensuring a homogenous distribution.
-
-
Dosing:
-
Aliquot the this compound-gelatin mixture into individual molds to ensure each animal receives the correct dose.
-
Allow the gelatin to set.
-
-
Administration:
-
Present the gelatin cube to the animal in a clean dish or on the cage floor.
-
-
Verification of Consumption:
-
Visually confirm that the entire gelatin cube has been consumed. If not fully consumed, this method may not be suitable for ensuring precise dosing.
-
-
Adherence Monitoring:
-
Record daily whether the dose was fully consumed. Calculate the adherence rate as (Number of doses fully consumed / Total number of doses administered) x 100%.
-
Visualizations
This compound Mechanism of Action: CaSR Signaling Pathway
Caption: this compound activates the CaSR, initiating a Gq/11-mediated signaling cascade that inhibits PTH secretion.
Workflow for Overcoming Poor Adherence
Caption: A decision-making workflow for selecting and optimizing the oral administration method for this compound.
References
- 1. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7dd7 - Structure of Calcium-Sensing Receptor in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Effects of this compound on parathyroid calcium-sensing receptor and vitamin D receptor expression in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
Dose-finding studies for Evocalcet in new research applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evocalcet. The information is designed to address specific issues that may be encountered during dose-finding studies and other research applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation, orally administered calcimimetic agent.[1][2] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of the parathyroid glands.[1][3] By binding to the transmembrane domain of the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1][3] This enhanced sensitivity means that lower concentrations of serum calcium are required to suppress the secretion of parathyroid hormone (PTH).[3] In conditions like secondary hyperparathyroidism (SHPT), where the parathyroid glands are less responsive to calcium, this compound helps to normalize PTH levels.[1]
Q2: What are the key differences between this compound and first-generation calcimimetics like Cinacalcet?
This compound was developed to improve upon the profile of Cinacalcet. The primary advantages of this compound include:
-
Fewer Gastrointestinal Adverse Events: Clinical studies have shown a significantly lower incidence of upper gastrointestinal tract-related adverse events, such as nausea and vomiting, with this compound compared to Cinacalcet.[2][4]
-
Improved Bioavailability: this compound exhibits higher bioavailability compared to Cinacalcet.[2]
-
Fewer Drug-Drug Interactions: this compound has a lower potential for CYP-mediated drug interactions.[2]
Q3: What is the recommended starting dose for this compound in clinical research for secondary hyperparathyroidism (SHPT)?
In a Phase 2b dose-finding study in Japanese hemodialysis patients with SHPT, a starting dose of 1 mg/day of this compound was considered appropriate.[5][6] For patients with higher baseline intact PTH (iPTH) levels (e.g., ≥500 pg/mL), a starting dose of 2 mg/day has been used.[7] Dose adjustments are typically made based on iPTH and serum calcium levels.
Q4: What are the expected pharmacokinetic properties of this compound?
This compound demonstrates linear pharmacokinetics in a dose-proportional manner.[8][9][10] Key pharmacokinetic parameters are summarized in the tables below. The time to maximum plasma concentration (Tmax) is typically observed between 1.5 to 4 hours after oral administration.[8][9][11] The elimination half-life (t1/2) is approximately 13 to 23 hours.[8][9][11] Hemodialysis does not significantly clear this compound from the blood.[8][12]
Troubleshooting Guide
Issue 1: Suboptimal reduction in intact Parathyroid Hormone (iPTH) levels.
-
Possible Cause 1: Insufficient Dosage.
-
Recommendation: The dose of this compound may be too low to achieve the desired therapeutic effect. In dose-finding studies, escalating the dose in a stepwise manner is a standard approach.[8] Refer to established clinical trial protocols for appropriate dose escalation schemes. For instance, doses have been escalated from 1 mg up to 12 mg in some studies.[2][8]
-
-
Possible Cause 2: Non-adherence to Dosing Regimen.
-
Recommendation: Ensure that the study subjects are consistently taking the medication as prescribed. In a clinical setting, patient communication and monitoring are crucial.
-
-
Possible Cause 3: Severe Secondary Hyperparathyroidism (SHPT).
Issue 2: Development of Hypocalcemia.
-
Possible Cause: Over-suppression of PTH secretion due to high drug efficacy.
-
Recommendation: Hypocalcemia is a known adverse event associated with calcimimetics, resulting from the intended mechanism of action.[5][6] Monitor serum corrected calcium levels regularly. If hypocalcemia occurs, a dose reduction or temporary discontinuation of this compound may be necessary. In clinical trials, specific criteria are established for dose adjustments based on calcium levels.[8]
-
Issue 3: Gastrointestinal (GI) discomfort (nausea, vomiting).
-
Possible Cause: Drug-related adverse effect.
-
Recommendation: While this compound is associated with fewer GI side effects than Cinacalcet, they can still occur.[4] Administering this compound with food might mitigate these effects. If symptoms persist, a dose reduction could be considered. It's important to note that in some studies, the incidence of GI adverse events with this compound was not dose-dependent.[2]
-
Issue 4: Inconsistent results in preclinical animal models.
-
Possible Cause 1: Inappropriate vehicle or route of administration.
-
Recommendation: For oral administration in rats, this compound can be suspended in a 0.5% methylcellulose solution.[13] Ensure consistent and accurate dosing.
-
-
Possible Cause 2: Species-specific differences in metabolism and sensitivity.
-
Recommendation: Be aware that effective doses and potential side effects can vary between species. For instance, preclinical studies have been conducted in rats and marmosets, with different effective dose ranges.[14]
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Subjects and Hemodialysis Patients.
| Parameter | Healthy Japanese Subjects (Single Dose)[9] | Healthy Chinese Subjects (Single Dose)[11] | Japanese Hemodialysis Patients (Single Dose)[8] |
| Dose Range | 1 - 20 mg | 1 - 12 mg | 1, 4, 12 mg |
| Tmax (h) | 1.5 - 2.0 | 1.0 - 2.0 | ~4.0 |
| t1/2 (h) | 12.98 - 19.77 | 15.99 - 20.84 | 20.86 - 22.52 |
| Cmax | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase |
| AUC | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase |
Table 2: Efficacy of this compound in a Phase 2b Dose-Finding Study (3 weeks). [5][6][15]
| Treatment Group | Mean Percent Change in iPTH from Baseline (± SD) |
| Placebo | +5.44% (± 25.85) |
| This compound 0.5 mg/day | -8.40% (± 25.43) |
| This compound 1 mg/day | -10.56% (± 22.86) |
| This compound 2 mg/day | -20.16% (± 34.23) |
| Cinacalcet 25 mg/day | -25.86% (± 27.76) |
Table 3: Incidence of Key Adverse Events in Clinical Trials.
| Adverse Event | This compound (Phase 3)[4] | Cinacalcet (Phase 3)[4] | This compound 2mg (Phase 2b)[5] | Cinacalcet 25mg (Phase 2b)[5] |
| Gastrointestinal Events | 18.6% | 32.8% | Not significantly different from placebo | Not significantly different from placebo |
| Decreased Calcium | Not specified | Not specified | 10.0% | 10.0% |
Experimental Protocols
Protocol 1: Phase 2b Dose-Finding Study in Hemodialysis Patients with SHPT [5][6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Japanese hemodialysis patients with SHPT, defined by intact PTH (iPTH) ≥240 pg/mL and serum corrected calcium ≥8.4 mg/dL.
-
Treatment Arms:
-
This compound 0.5 mg/day (orally)
-
This compound 1 mg/day (orally)
-
This compound 2 mg/day (orally)
-
Placebo
-
Cinacalcet 25 mg/day (open-label reference)
-
-
Duration: 3 weeks.
-
Primary Endpoint: Percent change in iPTH from baseline to the end of treatment.
-
Secondary Endpoints: Changes in whole PTH, corrected calcium, ionized calcium, phosphorus, and fibroblast growth factor 23 (FGF23).
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Protocol 2: In vivo Assessment of PTH Suppression in a Rat Model of CKD [14]
-
Animal Model: 5/6 nephrectomized (Nx) rats to induce chronic kidney disease and secondary hyperparathyroidism.
-
Treatment: Oral administration of this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Various doses can be tested (e.g., ≥0.1 mg/kg).
-
Pharmacodynamic Assessment: Blood samples are collected at specified time points after administration to measure serum PTH and calcium levels.
-
Long-term Studies: For chronic effects, animals can be treated once daily for an extended period (e.g., 14 days).
Mandatory Visualization
Caption: Mechanism of action of this compound on a parathyroid gland cell.
Caption: A generalized workflow for a dose-finding clinical trial of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. kyowakirin.com [kyowakirin.com]
- 5. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study | PLOS One [journals.plos.org]
- 6. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound with vitamin D receptor activator treatment for secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Mitigating Evocalcet-induced nausea and vomiting in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea and vomiting in preclinical models treated with evocalcet.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced nausea and vomiting?
A1: this compound is an allosteric activator of the Calcium-Sensing Receptor (CaSR).[1] While primarily targeting the parathyroid gland to regulate parathyroid hormone (PTH) secretion, CaSRs are also expressed in the gastrointestinal (GI) tract.[2] It is hypothesized that this compound's activation of CaSRs in the GI tract contributes to nausea and vomiting.[3] This may be mediated through the stimulation of the vagus nerve and potentially involves the release of emetogenic neurotransmitters like serotonin (5-HT).[4][5] One preclinical study has shown that the effects of a CaSR agonist on gastric emptying in rats can be partially blocked by a 5-HT3 receptor antagonist.[5][6]
Q2: How does this compound compare to cinacalcet in terms of inducing nausea and vomiting in preclinical models?
A2: Preclinical studies have consistently demonstrated that this compound has a lower propensity to induce nausea and vomiting compared to the first-generation calcimimetic, cinacalcet.[3][7][8] This is attributed to this compound's higher bioavailability, which allows for a lower effective dose, potentially reducing its direct impact on the GI tract.[4][7]
Q3: Which preclinical models are suitable for studying this compound-induced nausea and vomiting?
A3: Several preclinical models can be used. The ferret is considered a gold-standard model for emesis due to its well-developed vomiting reflex.[9] For rodents, which lack a vomiting reflex, the pica model in rats is a commonly used surrogate to assess nausea.[1][10] In this model, the consumption of non-nutritive substances like kaolin is measured as an index of nausea-like behavior.[10] Common marmosets and miniature pigs have also been used to evaluate calcimimetic-induced emesis.[8]
Q4: Are there any established strategies to mitigate this compound-induced nausea and vomiting in these models?
A4: Currently, there are no published preclinical studies that specifically detail the mitigation of this compound-induced nausea and vomiting with antiemetic agents. However, based on the proposed mechanism involving serotonin, the use of 5-HT3 receptor antagonists is a rational first-line approach for troubleshooting. Given the complexity of emesis, which can involve multiple neurotransmitter pathways (including dopamine and substance P), other antiemetics could also be explored.[11]
Troubleshooting Guides
Issue: Significant Nausea or Vomiting Observed in Preclinical Models Following this compound Administration
1. Confirm the Emetic Response is Drug-Related:
-
Include a vehicle-treated control group to ensure the observed effects are not due to the experimental procedure or vehicle.
-
Establish a dose-response relationship if possible.
2. Mitigation Strategies:
-
Primary Recommendation (Serotonin Pathway): Based on mechanistic evidence suggesting the involvement of the serotonin pathway, co-administration of a 5-HT3 receptor antagonist is the primary recommendation.[5][6]
-
Secondary Recommendations (Other Emetic Pathways): If 5-HT3 antagonists are not effective, consider exploring other classes of antiemetics that target different pathways involved in nausea and vomiting.
Table 1: Proposed Antiemetic Agents for Mitigating this compound-Induced Nausea and Vomiting
| Antiemetic Class | Example Agents | Rationale for Use |
| 5-HT3 Receptor Antagonists | Ondansetron, Granisetron, Tropisetron | Activation of CaSR in the gut may lead to serotonin release, which is a key mediator of nausea and vomiting.[5][6] |
| Dopamine D2 Receptor Antagonists | Metoclopramide, Domperidone | Dopamine pathways are centrally involved in the emetic reflex.[11] |
| Neurokinin-1 (NK-1) Receptor Antagonists | Aprepitant, Fosaprepitant | Substance P, acting on NK-1 receptors, is a critical neurotransmitter in both acute and delayed emesis.[11] |
Data Presentation
Table 2: Comparative Emetic Effects of Cinacalcet and this compound in Miniature Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals with Vomiting / Total Animals |
| Cinacalcet | 10 | 1 / 4 |
| 30 | 2 / 4 | |
| 100 | 3 / 4 | |
| This compound | 0.3 | 0 / 4 |
| 1 | 0 / 4 | |
| 3 | 0 / 4 | |
| 10 | 0 / 4 | |
| Data adapted from a study in miniature pigs.[4] |
Experimental Protocols
Protocol 1: Ferret Model for Assessing Vomiting
This protocol is adapted from standard procedures for evaluating chemotherapy-induced emesis.[11]
-
Animal Model: Male ferrets (1-2 kg).
-
Acclimation: Acclimate animals to the experimental environment for at least 7 days.
-
Housing: House individually in cages that allow for clear observation of behavior.
-
Fasting: Fast animals overnight prior to the experiment, with water available ad libitum.
-
Drug Administration:
-
Antiemetic Pre-treatment (if applicable): Administer the antiemetic agent (e.g., ondansetron, 1 mg/kg, i.p.) 30-60 minutes prior to this compound.
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., cisplatin, 10 mg/kg, i.p.) to validate the model.
-
-
Observation Period: Continuously observe the animals for at least 4 hours post-administration.
-
Data Collection: Record the latency to the first emetic event, the total number of retches, and the total number of vomits. An emetic episode is considered separate if there is a period of at least 5 minutes without retching or vomiting.
Protocol 2: Rat Pica Model for Assessing Nausea
This protocol is based on established methods for studying drug-induced pica.[10]
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimation: Acclimate rats to individual metabolic cages for at least 3 days.
-
Diet: Provide a standard chow diet and water ad libitum. Introduce a pre-weighed amount of kaolin (a non-nutritive clay) into the cage.
-
Baseline Measurement: Measure daily food and kaolin consumption for 2-3 days to establish a baseline.
-
Drug Administration:
-
Antiemetic Pre-treatment (if applicable): Administer the antiemetic agent (e.g., ondansetron, 2 mg/kg, i.p.) 30 minutes prior to this compound.
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., cisplatin, 6 mg/kg, i.p.).
-
-
Observation Period: Measure food and kaolin consumption at 24 and 48 hours post-administration.
-
Data Analysis: Calculate the amount of kaolin consumed. A significant increase in kaolin intake compared to the vehicle group is indicative of pica.
Visualizations
References
- 1. Sensipar (Cinacalcet): Uses, Side Effects, Warnings & More - GoodRx [goodrx.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Cinacalcet (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. The effect of this compound on vagus nerve activity of the gastrointestinal tract in miniature pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the gut calcium-sensing receptor by peptide agonists reduces rapid elevation of plasma glucose in response to oral glucose load in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Clinical and Practical Use of Calcimimetics in Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Calcium-sensing receptor alleviates gut damage caused by endotoxemia by regulating gut microbiota - Sun - Translational Pediatrics [tp.amegroups.org]
- 11. Protease‐Activated Receptor 2 Activation Provokes an Increase in Intracellular Calcium and Serotonin Secretion in a Human Enteroendocrine Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Evocalcet administration protocols for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Evocalcet for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MT-4580/KHK7580) is a second-generation, orally active calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) located on the surface of parathyroid gland cells.[1][2] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium. This enhanced sensitivity leads to a suppression of parathyroid hormone (PTH) synthesis and secretion.[1][2]
Q2: What are the key advantages of this compound compared to first-generation calcimimetics like Cinacalcet?
A2: this compound was developed to improve upon the profile of Cinacalcet. Its main advantages include:
-
Higher Bioavailability: this compound has a significantly higher bioavailability in rats (over 80%) compared to Cinacalcet (1-2%), allowing for efficacy at lower doses.[3]
-
Fewer Gastrointestinal Side Effects: Studies in animal models have shown that this compound has a markedly milder effect on the gastrointestinal tract, with less induction of emesis and less impact on gastric emptying compared to Cinacalcet.[1][2][4]
-
Lower Potential for Drug-Drug Interactions: this compound demonstrates a lower risk for drug-drug interactions as it does not show substantial direct inhibition of major cytochrome P450 (CYP) isozymes, unlike Cinacalcet which is a known inhibitor of CYP2D6.[1]
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
A3: Based on published preclinical studies, a 0.5% (w/v) methylcellulose solution is the recommended vehicle for suspending this compound for oral administration in animal models.[3][5][6][7]
Q4: What is the stability of this compound in solution?
A4: For in vitro experiments, stock solutions of this compound dissolved in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] For in vivo studies, it is best practice to prepare fresh suspensions in 0.5% methylcellulose on the day of administration.
Q5: Are there any known off-target effects of this compound I should be aware of in my experiments?
A5: this compound was designed to have reduced off-target effects compared to Cinacalcet.[9] However, as with any CaSR activator, on-target effects in other tissues expressing CaSR are possible. A primary consideration is the potential for hypocalcemia due to potent PTH suppression.[10][11] Therefore, monitoring serum calcium levels is crucial, especially in dose-finding studies.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent PTH suppression between animals in the same dose group. | 1. Variability in Oral Gavage: Inconsistent delivery of the suspension to the stomach. 2. Animal Stress: Stress from handling or gavage can influence hormone levels. 3. Variability in Food Intake: Food can affect the absorption of orally administered drugs. | 1. Refine Gavage Technique: Ensure all personnel are proficient in the technique to minimize variability and stress. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing and handling procedures. 3. Standardize Feeding: Standardize the feeding schedule and ensure consistent access to food and water. Consider fasting animals for a short period before dosing, but be aware this can also be a stressor. |
| PTH levels rebound faster than expected. | 1. Rapid Metabolism: The animal strain being used may have a high rate of metabolism for this compound. 2. Short Half-Life: The intrinsic pharmacokinetic properties of this compound lead to a relatively short duration of action.[11] | 1. Review Strain Characteristics: Research the metabolic profile of your chosen animal strain. 2. Adjust Dosing Regimen: Consider a twice-daily dosing regimen or continuous administration via an osmotic pump if a sustained suppression of PTH is required.[6] 3. Optimize Sampling Time: Ensure your blood sampling time points are aligned with the known pharmacokinetics of this compound to capture the peak effect. |
| Unexpectedly high variability in serum calcium levels. | 1. Potent On-Target Effect: this compound's high efficacy can lead to significant, sometimes variable, drops in serum calcium. 2. Dietary Calcium Content: Variations in the calcium content of the diet can influence baseline and post-treatment serum calcium levels. | 1. Monitor Calcium Closely: Implement more frequent monitoring of serum calcium, especially during the initial phase of the experiment. 2. Standardize Diet: Ensure all animals are on a standardized diet with a known and consistent calcium content. 3. Dose Adjustment: If severe hypocalcemia is observed, consider reducing the dose of this compound. |
| No significant PTH suppression is observed at expected effective doses. | 1. Improper Drug Preparation: The this compound suspension may not have been prepared correctly, leading to a lower effective dose being administered. 2. Incorrect Dosing: Errors in calculating the dose for each animal. 3. Assay Issues: Problems with the PTH ELISA kit or procedure. | 1. Verify Suspension Preparation: Ensure the 0.5% methylcellulose vehicle is prepared correctly and that the this compound is thoroughly and consistently suspended before each administration. 2. Double-Check Calculations: Carefully verify all dosing calculations based on the most recent animal body weights. 3. Validate PTH Assay: Run appropriate controls with your PTH assay to ensure it is performing correctly. |
Data Presentation
Table 1: Dose-Dependent Effect of a Single Oral Dose of this compound on Serum PTH and Calcium in Normal Rats.[3]
| Treatment Group | Dose (mg/kg) | Peak PTH Reduction (%) | Time to Peak PTH Reduction (hours) | Significant Calcium Reduction Observed? |
| Vehicle | 0 | - | - | No |
| This compound | 0.03 | Significant | 2-4 | No |
| This compound | 0.1 | Significant | 2-4 | Yes |
| This compound | 0.3 | Significant | 2-4 | Yes |
| This compound | 1 | Significant | 2-4 | Yes |
Table 2: Dose-Dependent Effect of a Single Oral Dose of this compound on Serum PTH and Calcium in 5/6 Nephrectomized (CKD) Rats.[3]
| Treatment Group | Dose (mg/kg) | PTH Reduction at 2 hours (%) | Calcium Reduction at 4 hours (%) |
| Vehicle | 0 | - | - |
| This compound | 0.03 | Not significant | Not significant |
| This compound | 0.1 | Significant | Significant |
| This compound | 0.3 | Significant | Significant |
| This compound | 1 | Significant | Significant |
Table 3: Pharmacokinetic Parameters of this compound in Male Rats After a Single Oral Dose.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | T1/2 (hours) |
| 1 | 155 ± 14 | 1.8 ± 0.4 | 1180 ± 90 | 5.0 ± 0.5 |
| 3 | 483 ± 51 | 2.0 ± 0.0 | 3850 ± 320 | 5.3 ± 0.3 |
| 10 | 1580 ± 140 | 2.3 ± 0.3 | 13400 ± 1100 | 5.7 ± 0.4 |
| (Data presented as mean ± S.E.) |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Secondary Hyperparathyroidism (5/6 Nephrectomy Model)
1. Animal Model:
-
Use male Sprague-Dawley rats (6-7 weeks of age).[2]
-
Induce chronic kidney disease (CKD) via a two-step 5/6 nephrectomy.
-
Allow animals to recover and for SHPT to develop (typically 4-8 weeks, monitor serum PTH and creatinine).
2. Materials:
-
This compound powder.
-
0.5% (w/v) methylcellulose solution.
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).
3. Preparation of this compound Suspension:
-
On the day of administration, weigh the appropriate amount of this compound powder based on the required dose and the number of animals.
-
Suspend the powder in the 0.5% methylcellulose solution to the desired final concentration (e.g., if dosing at 0.3 mg/kg for a 300g rat, the dose is 0.09 mg. Prepare a suspension of 0.09 mg/mL to administer 1 mL).
-
Vortex the suspension thoroughly before each gavage to ensure homogeneity.
4. Dosing and Administration:
-
Acclimatize rats to handling and mock gavage for several days before the experiment begins.
-
Weigh each rat on the day of dosing to calculate the precise volume of suspension to administer.
-
Administer this compound (e.g., at doses of 0.1, 0.3, or 1 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.[3]
-
For repeated-dose studies, administer once daily at the same time each day.[2]
5. Blood Sampling:
-
Collect baseline blood samples from the tail vein before the first administration.
-
For pharmacokinetic/pharmacodynamic studies, collect blood at specified time points post-administration (e.g., 0.5, 2, 4, 6, 8, and 24 hours).[3]
-
For long-term studies, blood can be collected at 24 hours post-dosing on specified days (e.g., day 7 and day 14) to assess trough levels.[2]
-
Process blood to separate serum or plasma and store at -80°C until analysis.
6. Biochemical Analysis:
-
Measure serum PTH levels using a rat-specific intact PTH ELISA kit.[3]
-
Measure serum calcium and phosphate levels using an autoanalyzer.[3]
Mandatory Visualizations
Caption: this compound allosterically modulates the CaSR, enhancing its sensitivity to extracellular calcium.
References
- 1. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 3. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study | PLOS One [journals.plos.org]
- 11. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Evocalcet and Intact PTH Level Variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Evocalcet, focusing on addressing variability in intact parathyroid hormone (iPTH) levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2] In secondary hyperparathyroidism (SHPT), the parathyroid glands become less responsive to calcium, leading to excessive secretion of parathyroid hormone (PTH).[2] this compound binds to the CaSR, increasing its sensitivity to extracellular calcium.[1][2] This enhanced sensitivity means that lower or normal levels of calcium can effectively inhibit PTH synthesis and secretion, helping to manage the mineral imbalances common in patients with chronic kidney disease (CKD).[1][2]
Q2: What is the expected pharmacodynamic effect of this compound on iPTH levels?
Following oral administration, this compound causes a dose-dependent decrease in iPTH levels.[3][4] The peak reduction (nadir) in iPTH is typically observed within 2 to 6 hours after administration.[5] In clinical studies, single doses of this compound have shown significant reductions in iPTH, with levels gradually returning toward baseline by 72 hours.[3] With daily administration, a sustained suppression of iPTH is achieved.[4]
Q3: Why is there significant variability in iPTH response among subjects treated with this compound?
Variability in iPTH levels is a known phenomenon and can be attributed to several factors:
-
Patient-Specific Factors: Baseline iPTH levels, severity of SHPT, vitamin D status, dietary intake of calcium and phosphorus, and patient adherence to treatment can all influence the response.[6][7]
-
Pharmacokinetics: Although this compound exhibits a more stable pharmacokinetic profile compared to older calcimimetics, individual differences in absorption, metabolism, and elimination can still contribute to varied responses.[1]
-
Concomitant Medications: The use of other medications, such as vitamin D receptor activators (VDRAs), can have an additive effect on lowering iPTH.[8][9] Conversely, certain drugs can interfere with calcium and phosphate metabolism.[10]
-
Biological Rhythms: PTH secretion has a natural diurnal rhythm, which can contribute to fluctuations in measured levels if blood sampling times are not standardized.[10]
Q4: What are the common analytical and pre-analytical issues that can affect iPTH measurement?
Accurate iPTH measurement is critical and can be affected by several factors:[11][12]
-
Assay Type: Different generations of iPTH assays exist. "Intact" or second-generation assays measure both the full-length active PTH (1-84) and large, inactive N-terminally truncated fragments.[12][13] These fragments can accumulate in patients with renal insufficiency, potentially leading to an overestimation of active PTH.[14] Third-generation assays ("bio-intact") are more specific for the full-length PTH (1-84).[13]
-
Sample Handling: PTH is a labile peptide. Delays in sample processing, improper storage temperatures (prolonged time at room temperature), and the type of collection tube (serum vs. plasma) can lead to degradation and falsely low results.[11] EDTA plasma is generally preferred for its stability.[11]
-
Interfering Substances: Heterophile antibodies or rheumatoid factor in a patient's sample can sometimes cause falsely elevated PTH levels in certain immunoassays.[10]
Troubleshooting Guides
Problem 1: Higher-Than-Expected or Unchanged iPTH Levels After this compound Administration
| Potential Cause | Troubleshooting Steps |
| Subject Non-Adherence | Verify dosing records and subject compliance. Implement measures to ensure consistent administration as per the protocol. |
| Inadequate Dose | Review the dosing regimen. In dose-finding studies, the subject may be in a low-dose group. Dose adjustments may be necessary based on protocol-defined criteria.[8][15] |
| Assay or Sample Integrity Issue | Review the blood collection and processing Standard Operating Procedure (SOP). Check for delays in centrifugation, improper storage conditions, or use of incorrect collection tubes.[11] Consider re-assaying a backup sample. |
| Rapid Metabolism | In preclinical studies, the animal strain may have a high rate of metabolism.[5] In clinical research, consider pharmacokinetic sampling to assess drug exposure levels. |
| Disease Progression | Worsening of underlying SHPT can lead to increased PTH secretion, potentially masking the drug's effect. Assess other markers of mineral and bone disorder (e.g., calcium, phosphorus, bone-specific alkaline phosphatase).[12] |
| Drug Interaction | Review all concomitant medications for potential interactions that may affect this compound's efficacy or PTH metabolism. |
Problem 2: Excessive Fluctuation or High Intra-Subject Variability in iPTH Levels
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Timing | Standardize the timing of blood draws in relation to this compound administration. Since the nadir occurs 2-6 hours post-dose, timing is critical for consistent pharmacodynamic assessment.[5] |
| Diurnal Variation | Ensure that blood samples for each subject are collected at the same time of day for all study visits to minimize the effect of natural PTH rhythm.[10] |
| Dietary Influences | Standardize meal times and content, particularly regarding calcium and phosphate intake, around the time of blood sampling, as this can acutely influence PTH secretion. |
| Pre-analytical Sample Handling Variability | Reinforce strict adherence to the sample collection and processing SOP across all sites and time points. Ensure immediate chilling of samples and timely separation of plasma/serum.[11] |
| Hypocalcemia | A significant drop in serum calcium, a known effect of calcimimetics, can be a powerful stimulus for PTH secretion, potentially causing a rebound effect if drug levels fall.[16] Monitor calcium levels closely alongside iPTH. |
Data Presentation
Table 1: Summary of this compound Efficacy on Intact PTH Levels from Clinical Trials
| Study Phase | Dose(s) | Duration | Baseline iPTH (pg/mL) | Mean % Change in iPTH from Baseline | Reference |
| Phase 1 (Single Dose) | 1, 4, 12 mg | 72 hours | ≥240 | -13.5% (1mg), -48.5% (4mg), -65.9% (12mg) at 4h post-dose | [3] |
| Phase 2b | 0.5, 1, 2 mg/day | 3 weeks | ≥240 | -8.4% (0.5mg), -10.6% (1mg), -20.2% (2mg) | [4][17] |
| Phase 3 | Dose-adjusted | 52 weeks | >240 | -34.7% | [4] |
Data are compiled from multiple studies and represent mean values. Actual results will vary.
Experimental Protocols
Protocol: Pharmacodynamic Assessment of this compound on iPTH Levels in a Clinical Setting
-
Subject Eligibility: Enroll subjects meeting the inclusion criteria, typically including a baseline iPTH level >240 pg/mL and serum corrected calcium ≥8.4 mg/dL.[3][8]
-
Standardization: For at least one week prior to the study period, subjects should maintain a stable diet and discontinue any non-essential medications that could interfere with calcium or PTH metabolism. Prohibit the use of other calcimimetics.[3]
-
Baseline Sampling: On Day 0, prior to the first dose, collect a baseline blood sample for iPTH, serum calcium, and phosphorus analysis. Ensure the sample is collected at a standardized time (e.g., 8:00 AM).
-
Dosing: Administer the specified oral dose of this compound with a standardized volume of water. Record the exact time of administration.
-
Pharmacodynamic Sampling:
-
Collect blood samples at pre-defined time points post-dose. A typical schedule for assessing peak and duration of effect would be: 0 hr (pre-dose), 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[3]
-
For multi-dose studies, trough levels (immediately before the next dose) and peak levels (2-4 hours post-dose) should be collected at steady state.
-
-
Sample Processing and Handling (Critical Steps):
-
Collect blood into pre-chilled EDTA plasma tubes.
-
Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice immediately after collection.
-
Centrifuge the samples at 1,500-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Immediately aliquot the plasma into cryovials and store frozen at -80°C until analysis.
-
-
iPTH Analysis:
-
Analyze all samples from a single subject in the same assay run to minimize inter-assay variability.
-
Use a validated second- or third-generation immunometric assay. Record the specific assay manufacturer and methodology.
-
-
Data Analysis: Calculate the percentage change in iPTH from the pre-dose baseline for each time point. Plot the mean iPTH concentration and/or percentage change versus time to visualize the pharmacodynamic profile.
Mandatory Visualizations
Caption: Mechanism of Action for this compound on the Parathyroid Cell.
Caption: Experimental Workflow for a Pharmacodynamic Study of this compound.
Caption: Troubleshooting Decision Tree for Unexpected iPTH Results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. ese-hormones.org [ese-hormones.org]
- 8. This compound with vitamin D receptor activator treatment for secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound with vitamin D receptor activator treatment for secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PTH, Intact With Calcium [marshfieldlabs.org]
- 15. Efficacy and Safety of this compound Evaluated by Dialysate Calcium Concentration in Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A calcimimetic agent lowers plasma parathyroid hormone levels in patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study | PLOS One [journals.plos.org]
Technical Support Center: Evocalcet Experiments and Dialysate Calcium Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evocalcet, focusing on the critical aspect of optimizing dialysate calcium concentration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation oral calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid glands.[1][2][3] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1][2] This enhanced sensitivity leads to a suppression of parathyroid hormone (PTH) secretion at lower serum calcium levels.[2][4] The reduction in PTH helps to control secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2]
Q2: Why is the dialysate calcium concentration an important parameter in experiments involving this compound?
A2: The dialysate calcium concentration directly influences the calcium balance during hemodialysis, which in turn affects serum calcium levels.[5][6][7] Since this compound's primary function is to modulate the CaSR's sensitivity to calcium, the ambient calcium concentration is a critical factor that can impact the drug's pharmacodynamic effect. Optimizing the dialysate calcium concentration is essential for accurately assessing this compound's efficacy in reducing PTH while avoiding potential side effects like hypocalcemia.[8][9]
Q3: What are the generally recommended dialysate calcium concentrations for patients on hemodialysis, and how does this relate to this compound studies?
A3: The Kidney Disease: Improving Global Outcomes (KDIGO) guidelines recommend a dialysate calcium concentration between 2.5 and 3.0 mEq/L (1.25 to 1.5 mmol/L).[8][10] Historically, higher concentrations were used to prevent hypocalcemia, but with advancements in therapies like vitamin D analogs and calcimimetics, lower concentrations are now more common to prevent calcium loading and vascular calcification.[5][11] A post hoc analysis of a phase 3 clinical trial of this compound demonstrated its efficacy and safety in patients undergoing hemodialysis with dialysate calcium concentrations of 2.5, 2.75, and 3.0 mEq/L, suggesting that this compound is effective across this recommended range.[8][12]
Q4: How does this compound affect serum calcium and phosphate levels?
A4: By suppressing PTH secretion, this compound leads to a dose-dependent decrease in serum corrected calcium and ionized calcium levels.[4][13][14] PTH normally promotes calcium reabsorption in the kidneys and calcium release from bones; its suppression by this compound reduces these effects. This compound has also been shown to decrease serum phosphorus levels.[13][15]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low serum calcium (Hypocalcemia) | 1. This compound dose is too high for the chosen dialysate calcium concentration. A lower dialysate calcium level can potentiate the calcium-lowering effect of this compound. 2. Concomitant use of other medications that lower serum calcium (e.g., certain phosphate binders). | 1. Review the this compound dosage in relation to the dialysate calcium concentration. Consider a dose reduction of this compound. 2. If using a low dialysate calcium concentration (e.g., 2.5 mEq/L), assess if a moderate concentration (e.g., 2.75 or 3.0 mEq/L) is more appropriate for the experimental goals. 3. Document and control for all concomitant medications. |
| Inadequate PTH suppression despite this compound administration | 1. This compound dose is too low. 2. High dialysate calcium concentration may be blunting the perceived need for PTH reduction. 3. Poor medication adherence or absorption in preclinical models. | 1. Verify the this compound dosage and consider a dose-escalation study. 2. Assess the impact of a lower dialysate calcium concentration (within the 2.5-3.0 mEq/L range) on PTH levels in the presence of this compound. 3. Ensure consistent administration and check for factors that might affect absorption. |
| High variability in experimental results | 1. Inconsistent dialysate calcium concentrations between experimental runs. 2. Variations in baseline serum calcium and PTH levels among subjects. 3. Inconsistent timing of blood sampling relative to this compound administration and dialysis. | 1. Strictly standardize the dialysate calcium concentration for each experimental group. 2. Ensure adequate randomization of subjects and consider baseline measurements as covariates in the statistical analysis. 3. Establish and adhere to a strict timeline for dosing, dialysis, and sample collection. |
| Gastrointestinal side effects (in preclinical models) | 1. Although this compound is designed to have fewer gastrointestinal side effects than its predecessor, cinacalcet, high doses may still induce them.[16][17] | 1. Consider if the administered dose is supratherapeutic. 2. Administer this compound with food to potentially improve tolerability.[1] |
Data Presentation
Table 1: Effect of this compound on Intact PTH, Corrected Calcium, and Phosphorus in a Phase 2b Study
| Treatment Group | Mean % Change in iPTH from Baseline | Mean Change in Corrected Calcium from Baseline (mg/dL) | Mean Change in Phosphorus from Baseline (mg/dL) |
| Placebo | +5.44% | -0.1 | -0.1 |
| This compound 0.5 mg | -8.40% | -0.3 | -0.3 |
| This compound 1 mg | -10.56% | -0.4 | -0.4 |
| This compound 2 mg | -20.16% | -0.6 | -0.5 |
| Cinacalcet 25 mg | -25.86% | -0.6 | -0.5 |
Data adapted from a 3-week, randomized, double-blind, placebo-controlled study in Japanese hemodialysis patients with secondary hyperparathyroidism.[15][18]
Table 2: Efficacy of this compound by Dialysate Calcium Concentration (Phase 3 Post Hoc Analysis)
| Dialysate Calcium | Proportion of Patients Achieving Target iPTH (60-240 pg/mL) |
| This compound Group | |
| 2.5 mEq/L | 75.3% |
| 2.75 mEq/L | 70.3% |
| 3.0 mEq/L | 73.8% |
| Cinacalcet Group | |
| 2.5 mEq/L | 81.3% |
| 2.75 mEq/L | 74.8% |
| 3.0 mEq/L | 75.0% |
This post hoc analysis of a 30-week study concluded that this compound was effective and safe irrespective of the dialysate calcium concentration.[8][12]
Experimental Protocols
Protocol 1: Assessing the Pharmacodynamic Effect of this compound with Varying Dialysate Calcium Concentrations
-
Model: Uremic rat model (e.g., 5/6 nephrectomy) with secondary hyperparathyroidism.[14][19]
-
Groups:
-
Group A: Vehicle + Dialysate Calcium 2.5 mEq/L
-
Group B: this compound (e.g., 0.1 mg/kg) + Dialysate Calcium 2.5 mEq/L
-
Group C: this compound (e.g., 0.1 mg/kg) + Dialysate Calcium 3.0 mEq/L
-
-
Procedure:
-
Induce SHPT in the rat model.
-
Acclimatize animals to the dialysis procedure.
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 14 days).[14]
-
Perform hemodialysis with the assigned dialysate calcium concentration.
-
Collect blood samples at baseline, and at specific time points pre- and post-dialysis.
-
-
Endpoints: Measure serum levels of intact PTH, corrected calcium, and phosphorus.
-
Statistical Analysis: Compare the changes in endpoints between the groups to determine the interaction between this compound and dialysate calcium concentration.
Mandatory Visualizations
Caption: Signaling pathway of this compound on the parathyroid gland cell.
Caption: Experimental workflow for optimizing dialysate calcium.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 5. Review of dialysate calcium concentration in hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound Evaluated by Dialysate Calcium Concentration in Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Individualization of dialysate calcium concentration according to baseline pre-dialysis serum calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study | PLOS One [journals.plos.org]
- 16. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 18. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on parathyroid calcium-sensing receptor and vitamin D receptor expression in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Evocalcet and Phosphate Binder Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential interactions between evocalcet and various phosphate binders during pre-clinical and clinical research. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might phosphate binders interfere with it?
A1: this compound is an allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound suppresses the secretion of parathyroid hormone (PTH).[1] The primary concern with co-administration of phosphate binders is not a direct pharmacological interaction with the CaSR, but rather a potential physicochemical interaction in the gastrointestinal tract that could alter the absorption and bioavailability of this compound. This could lead to reduced efficacy in lowering PTH levels.
Q2: Are there known clinically significant interactions between this compound and specific phosphate binders?
A2: While clinical trials of this compound permitted the concomitant use of phosphate binders, specific sub-group analyses detailing the impact of each type of binder on this compound's pharmacokinetics have not been extensively published. This compound was developed to have a lower potential for drug-drug interactions compared to its predecessor, cinacalcet, particularly concerning metabolic pathways.[2] However, the potential for local interactions in the gut remains a key consideration.
Q3: What are the theoretical mechanisms of interaction between this compound and different classes of phosphate binders?
A3: The potential for interaction varies depending on the chemistry of the phosphate binder:
-
Sevelamer (hydrochloride and carbonate): As a non-absorbable polymer, sevelamer could potentially bind to this compound in the gastrointestinal tract through non-specific adsorption, which could reduce its absorption.
-
Calcium-based binders (carbonate and acetate): These binders could alter the local pH of the stomach and intestines, which might affect the dissolution and solubility of this compound.
-
Sucroferric oxyhydroxide: This iron-based binder could potentially adsorb this compound onto its surface, similar to sevelamer.
-
Lanthanum carbonate: Lanthanum ions are known to bind to various compounds, and there is a theoretical possibility of chelation or binding with this compound.[3]
Q4: What are the recommended strategies to manage the co-administration of this compound and phosphate binders in a clinical research setting?
A4: To minimize the potential for interaction, the following strategies are recommended:
-
Staggered Dosing: Administer this compound and phosphate binders at different times. A common approach is to administer the phosphate binder with meals and this compound at least one hour before or three hours after the meal.
-
Consistent Administration: Ensure that the timing of administration for both this compound and the phosphate binder is consistent throughout the study to minimize variability in drug exposure.
-
Monitoring: Closely monitor PTH and serum calcium levels to ensure that the desired pharmacodynamic effect of this compound is being achieved.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Lower than expected this compound plasma concentrations (Cmax, AUC) | Interaction with a co-administered phosphate binder reducing absorption. | 1. Review the dosing schedule. Implement a staggered dosing regimen if not already in place.2. Consider the type of phosphate binder being used. If a broad-spectrum binder like sevelamer is implicated, consider switching to a different class of binder if the study protocol allows.3. Conduct an in vitro binding study (see Experimental Protocols) to assess the degree of interaction. |
| High variability in this compound plasma concentrations between subjects | Inconsistent timing of drug administration relative to meals and phosphate binder intake. | 1. Reinforce the importance of a consistent dosing schedule with all study participants.2. Standardize meal times and composition as much as possible in relation to drug administration. |
| Reduced efficacy of this compound (lesser PTH suppression) despite dose escalation | Significant reduction in this compound bioavailability due to a strong interaction with a phosphate binder. | 1. Quantify the interaction through a formal pharmacokinetic drug-drug interaction study (see Experimental Protocols).2. If a significant interaction is confirmed, a dose adjustment of this compound may be necessary when co-administered with that specific binder. This should be based on pharmacokinetic modeling. |
Quantitative Data Summary
Currently, there is a lack of publicly available, head-to-head clinical trial data specifically quantifying the pharmacokinetic interactions between this compound and various phosphate binders. The table below is a template for how such data would be presented. Researchers are encouraged to generate this data within their own studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound (X mg) When Co-administered with Different Phosphate Binders
| Phosphate Binder | This compound Cmax (ng/mL) | This compound AUC (ng·h/mL) | % Change in Cmax | % Change in AUC |
| This compound Alone | [Baseline Value] | [Baseline Value] | N/A | N/A |
| + Sevelamer Carbonate | [Value] | [Value] | [Value] | [Value] |
| + Calcium Carbonate | [Value] | [Value] | [Value] | [Value] |
| + Sucroferric Oxyhydroxide | [Value] | [Value] | [Value] | [Value] |
| + Lanthanum Carbonate | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Protocol 1: In Vitro Binding and Dissolution Study
Objective: To assess the potential for physical binding of this compound to different phosphate binders and to evaluate the impact of these binders on this compound dissolution.
Methodology:
-
Binding Assay:
-
Prepare solutions of this compound at a clinically relevant concentration in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add a clinically relevant dose of each phosphate binder (sevelamer carbonate, calcium carbonate, sucroferric oxyhydroxide, lanthanum carbonate) to separate this compound solutions.
-
Include a control group with this compound alone.
-
Incubate the mixtures at 37°C with constant agitation for a period simulating gastrointestinal transit time (e.g., 2 hours for SGF, 4 hours for SIF).
-
Separate the solid phosphate binder from the solution by centrifugation.
-
Measure the concentration of unbound this compound in the supernatant using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the percentage of this compound bound to each phosphate binder.
-
-
Dissolution Assay (USP Apparatus 2 - Paddle Method):
-
Place an this compound tablet in a dissolution vessel containing SGF or SIF.
-
In separate experiments, add each phosphate binder to the dissolution medium.
-
Maintain the temperature at 37°C and the paddle speed at a standard rate (e.g., 50 rpm).
-
Collect samples from the dissolution medium at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method.
-
Compare the dissolution profile of this compound with and without each phosphate binder.
-
Protocol 2: Clinical Pharmacokinetic Drug-Drug Interaction Study
Objective: To evaluate the effect of co-administration of a phosphate binder on the single-dose pharmacokinetics of this compound in healthy volunteers.
Study Design: An open-label, randomized, two-period, crossover study.
Methodology:
-
Subject Population: Healthy adult volunteers.
-
Treatment Periods:
-
Period 1: Subjects will be randomized to one of two treatment arms:
-
Arm A: A single oral dose of this compound administered alone.
-
Arm B: A single oral dose of this compound co-administered with a phosphate binder (e.g., sevelamer carbonate).
-
-
Washout Period: A sufficient washout period (at least 7 times the half-life of this compound) will be implemented between the two periods.
-
Period 2: Subjects will cross over to the other treatment arm.
-
-
Pharmacokinetic Sampling:
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax, t1/2) will be calculated for this compound administered alone and with the phosphate binder.
-
The geometric mean ratios and 90% confidence intervals for Cmax and AUC will be determined to assess the magnitude of the interaction.
-
Visualizations
Caption: this compound's signaling pathway in a parathyroid cell.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Long-Term Efficacy and Safety of Upacicalcet in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of the Safety, Efficacy and Tolerability of Lanthanum Carbonate in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Improving the safety profile of Evocalcet in combination therapies.
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the safety and efficacy of Evocalcet in combination therapies. The following sections offer detailed troubleshooting guides, frequently asked questions, experimental protocols, and safety data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells.[1] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1] This enhanced sensitivity means that lower concentrations of blood calcium are required to suppress the secretion of parathyroid hormone (PTH).[1] In conditions like secondary hyperparathyroidism (SHPT), where the parathyroid glands are less responsive to calcium, this compound helps to normalize PTH levels.[1]
Q2: What are the primary known safety concerns and side effects associated with this compound?
A2: The most common side effects of this compound are generally mild to moderate and include gastrointestinal discomfort such as nausea, vomiting, diarrhea, and constipation.[2] Another significant consideration is the risk of hypocalcemia (low blood calcium levels) due to the intended pharmacological effect of reducing PTH.[2] Symptoms of hypocalcemia can include tingling sensations, muscle cramps, and in severe cases, cardiac arrhythmias.[2] Headaches, fatigue, and upper respiratory tract infections have also been reported.[2] Compared to the first-generation calcimimetic, cinacalcet, this compound has been shown to have a lower incidence of gastrointestinal adverse events.[3][4][5]
Q3: What is the drug-drug interaction profile of this compound, particularly concerning CYP enzymes?
A3: In vitro and clinical studies have demonstrated that this compound has a low potential for cytochrome P450 (CYP) mediated drug-drug interactions.[6] Unlike cinacalcet, which is a potent inhibitor of CYP2D6, this compound does not show substantial direct inhibition of major CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5.[6][7] This suggests a lower risk of altering the metabolism of co-administered drugs that are substrates for these enzymes.[7]
Q4: How does co-administration with a vitamin D receptor activator (VDRA) impact the safety profile of this compound?
A4: Clinical data suggests that the combination of this compound with a VDRA is generally well-tolerated and may even improve the safety profile concerning hypocalcemia. An ad hoc analysis of a phase 3 study showed that the incidence of hypocalcemia was significantly lower in patients receiving concomitant VDRA therapy compared to those who were not.[8] While this combination effectively lowers PTH, calcium, and phosphorus levels, it is important to monitor these parameters to manage the risk of mineral metabolism disturbances.[8]
Q5: Is there quantitative data on the safety profile of this compound in combination with phosphate binders?
Data Presentation: Safety Profile of this compound
Table 1: Incidence of Common Adverse Drug Reactions (ADRs) with this compound Monotherapy
| Adverse Drug Reaction | Incidence (%) in a 52-week study |
| Decreased adjusted calcium | Most frequent ADR |
| Nausea | 5.1% |
| Abdominal discomfort | 5.1% |
Data from a phase 3, multicenter, open-label study in 137 SHPT patients undergoing hemodialysis.[3]
Table 2: Incidence of Hypocalcemia-Related ADRs with this compound in Combination with Intravenous Vitamin D Receptor Activators (VDRA)
| VDRA Dose Group | Incidence of Hypocalcemia-Related ADRs (%) | p-value (vs. No VDRA) |
| No VDRA (n=117) | 26.5% | - |
| Low Dose VDRA (<1.5 µ g/week ; n=45) | 11.1% | 0.014 |
| High Dose VDRA (≥1.5 µ g/week ; n=91) | 13.2% | 0.014 |
Ad hoc analysis of a phase 3 head-to-head comparison study of this compound and cinacalcet.[8]
Experimental Protocols
In Vitro Assay: Intracellular Calcium Mobilization
This protocol is for measuring the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing the human Calcium-Sensing Receptor (hCaSR-HEK293).
Materials:
-
hCaSR-HEK293 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-8 AM calcium indicator dye
-
This compound stock solution (in DMSO)
-
Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture: Culture hCaSR-HEK293 cells in appropriate medium supplemented with FBS. Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash the cells twice with HBSS.
-
Prepare a loading solution of 5 µM Fluo-8 AM in HBSS containing a low concentration of CaCl₂ (e.g., 0.1 mM).
-
Add the loading solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be from 0.1 nM to 1 µM to determine the EC₅₀, which has been reported to be approximately 92.7 nM.[6][11]
-
Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the this compound dilutions to the wells, followed by a calcium challenge (e.g., final concentration of 0.5 mM CaCl₂).[12]
-
Record the fluorescence signal over time to capture the transient increase in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot ΔF against the this compound concentration.
-
Determine the EC₅₀ value using a four-parameter logistic curve fit.
-
In Vivo Model: 5/6 Nephrectomy (Nx) Rat Model of SHPT
This protocol describes the surgical induction of chronic kidney disease (CKD) and subsequent SHPT in rats to evaluate the in vivo efficacy and safety of this compound.
Materials:
-
Male Sprague-Dawley rats (6-7 weeks old)
-
Standard rodent diet
-
High phosphorus diet (to exacerbate SHPT)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
This compound suspension (e.g., in 0.5% methylcellulose solution)
Procedure:
-
Acclimation: Acclimate rats for one week with free access to standard diet and water.
-
First Surgery (Left Kidney Resection):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Resect approximately two-thirds of the left kidney.
-
Suture the muscle and skin layers.
-
Allow the rats to recover for one week.
-
-
Second Surgery (Right Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative care and allow 4-6 weeks for the development of stable CKD and SHPT.
-
-
This compound Treatment:
-
Divide the 5/6 Nx rats into vehicle control and this compound treatment groups.
-
Administer this compound orally (e.g., by gavage) once daily. Doses in the range of 0.03 to 1 mg/kg have been shown to be effective in rats.[13]
-
The treatment duration can range from a single dose to several weeks for chronic studies.[13]
-
-
Monitoring and Sample Collection:
-
Monitor animal health, body weight, and food/water intake.
-
Collect blood samples periodically via the tail vein to measure serum PTH, calcium, and phosphorus levels.
-
At the end of the study, euthanize the animals and collect tissues (e.g., parathyroid glands, kidneys, bone) for histological and molecular analysis.
-
Mandatory Visualizations
References
- 1. Clinical Evaluation of the Safety, Efficacy and Tolerability of Lanthanum Carbonate in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prospective study of combination therapy for hyperphosphataemia with calcium-containing phosphate binders and sevelamer in hypercalcaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Calcium-based phosphate binders are appropriate in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcimimetics normalize the phosphate-induced stimulation of PTH secretion in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound Evaluated by Dialysate Calcium Concentration in Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperphosphatemia and phosphate binders: effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. [PDF] Calcium-based phosphate binders are appropriate in chronic renal failure. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Evocalcet Drug Interaction Guidelines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for drug-drug interactions between Evocalcet and cytochrome P450 2D6 (CYP2D6) inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to adjust the dosage of this compound when co-administering a CYP2D6 inhibitor?
Based on current in vitro and clinical data, dosage adjustments for this compound are generally not required when co-administered with CYP2D6 inhibitors.[1][2] Preclinical studies demonstrate that this compound has a low potential for clinically significant cytochrome P450-mediated drug-drug interactions.[1][3][4] Unlike its predecessor, cinacalcet, which is a potent inhibitor of CYP2D6, this compound was designed to minimize such interactions.[3][5]
Q2: What is the evidence supporting the low interaction potential between this compound and CYP2D6?
In vitro studies have shown that this compound is a weak inhibitor of CYP2D6. In human liver microsomes, the IC50 value for this compound against CYP2D6 was determined to be greater than 50 μM.[3] At the highest tested concentration of 50 μmol/L, a residual CYP2D6 activity of 50.7% was observed.[2][3] Furthermore, a clinical drug-drug interaction study in healthy volunteers using a cocktail of probe substrates for multiple CYP enzymes concluded that CYP-mediated interactions with this compound are unlikely.[2]
Q3: How does this compound's interaction with CYP2D6 compare to that of cinacalcet?
The interaction potential is significantly lower for this compound compared to cinacalcet. Cinacalcet is a potent inhibitor of CYP2D6, which can lead to clinically significant drug-drug interactions when co-administered with drugs metabolized by this enzyme.[2][3] this compound was specifically developed to have an improved safety profile, including a reduced risk of such interactions.[3][4]
Troubleshooting Guide
Scenario: An unexpected pharmacokinetic interaction is observed when co-administering this compound with a known CYP2D6 inhibitor.
-
Verify the Purity and Concentration of All Compounds: Ensure that the observed effect is not due to impurities or incorrect concentrations of this compound or the interacting drug.
-
Assess the Contribution of Other Metabolic Pathways: While the primary focus is on CYP2D6, consider the possibility of interactions involving other CYP isozymes or drug transporters for which data may be limited.
-
Evaluate the Potential for Time-Dependent Inhibition: Although in vitro studies did not show significant time-dependent inhibition for most CYPs, this can be a factor in unexpected interactions.
-
Consider the Specific CYP2D6 Inhibitor: The strength and mechanism of inhibition can vary between different CYP2D6 inhibitors. Review the literature for any unique properties of the specific inhibitor being used.
-
Review Experimental Protocol: A detailed review of the experimental design, including incubation times, protein concentrations, and analytical methods, is recommended to rule out any methodological artifacts.
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the interaction between this compound and CYP isozymes.
| CYP Isozyme | Parameter | Value | Reference |
| CYP2D6 | IC50 | >50 μM | [3] |
| CYP2D6 | Residual Activity at 50 μM this compound | 50.7% | [2][3] |
| CYP1A2 | IC50 | >50 μM | [3] |
| CYP2A6 | IC50 | >50 μM | [2] |
| CYP2B6 | IC50 | >50 μM | [2] |
| CYP2C8 | IC50 | >50 μM | [2] |
| CYP2C9 | IC50 | >50 μM | [2] |
| CYP2C19 | IC50 | >50 μM | [2] |
| CYP2E1 | IC50 | >50 μM | [2] |
| CYP3A4/5 | IC50 | >50 μM | [1] |
Experimental Protocols
1. In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines the general methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP isozymes.
-
Test System: Pooled human liver microsomes.
-
Incubation: Isoform-specific substrates are incubated with a range of this compound concentrations (e.g., 0.15 to 50 μM) in the presence of human liver microsomes and an NADPH-generating system.[3]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system. After a specified incubation period, the reaction is terminated by the addition of a suitable solvent (e.g., acetonitrile).
-
Analysis: The formation of the specific metabolite for each CYP isozyme is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to that of a vehicle control. The IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity, is then calculated using appropriate software.
2. Clinical Drug-Drug Interaction "Cocktail" Study
This protocol describes a clinical study designed to assess the in vivo potential for drug-drug interactions.
-
Study Design: An open-label, two-period study in healthy adult volunteers.
-
Procedure:
-
In the first period, subjects receive a "cocktail" of probe substrates for various CYP enzymes (e.g., caffeine for CYP1A2, bupropion for CYP2B6, repaglinide for CYP2C8, diclofenac for CYP2C9, and tadalafil for CYP3A).
-
Blood samples are collected over a specified time course to determine the pharmacokinetic parameters (AUC, Cmax) of each probe substrate.
-
After a washout period, subjects receive multiple doses of this compound to reach steady-state concentrations.
-
In the second period, the CYP probe substrate cocktail is co-administered with this compound.
-
Blood samples are again collected to determine the pharmacokinetic parameters of the probe substrates in the presence of this compound.
-
-
Data Analysis: The geometric mean ratios of the AUC and Cmax of each probe substrate with and without this compound are calculated, along with their 90% confidence intervals. A lack of significant change in these parameters indicates a low potential for a drug-drug interaction.
Visualizations
Caption: Logical workflow summarizing the evidence for low CYP2D6 interaction potential.
Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
References
- 1. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of CYP‐Mediated Drug Interactions for this compound, a New Calcimimetic Agent, Based on In Vitro Investigations and a Cocktail Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 4. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Evocalcet Demonstrates Non-Inferiority to Cinacalcet in Managing Secondary Hyperparathyroidism with a Favorable Safety Profile
New clinical data confirms that evocalcet, a novel calcimimetic agent, is non-inferior to cinacalcet in controlling secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. [1][2] Notably, studies consistently highlight a significantly lower incidence of gastrointestinal adverse events with this compound, suggesting it may be a preferable alternative for patients intolerant to cinacalcet.[1][2][3]
Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications.[2] Both this compound and cinacalcet are calcimimetics that function as allosteric modulators of the calcium-sensing receptor (CaSR) on the parathyroid gland.[4][5][6][7][8] By increasing the sensitivity of the CaSR to extracellular calcium, these drugs suppress the synthesis and secretion of PTH.[6][7][9]
Efficacy in PTH Reduction: A Head-to-Head Comparison
Multiple randomized, double-blind clinical trials have been conducted to directly compare the efficacy and safety of this compound and cinacalcet. The primary endpoint in these studies was typically the proportion of patients achieving a target range for intact parathyroid hormone (iPTH).
A pivotal phase 3 study in Japanese hemodialysis patients demonstrated that this compound was non-inferior to cinacalcet in achieving the target iPTH level of 60 to 240 pg/mL.[1][2] In this 30-week trial, 72.7% of patients in the this compound group and 76.7% in the cinacalcet group reached the primary endpoint.[1][2] The difference between the groups was -4.0% (95% confidence interval [CI], -11.4% to 3.5%), which fell within the pre-defined non-inferiority margin of -15%.[1][2]
Similarly, a 52-week study in East Asian hemodialysis patients showed a mean percentage change in intact PTH levels from baseline of -34.7% for this compound and -30.2% for cinacalcet.[10][11] The between-group difference was -4.4% (95% CI, -13.1% to 4.3%), again meeting the non-inferiority criterion.[10][11]
| Efficacy Endpoint | This compound | Cinacalcet | Between-Group Difference (95% CI) | Study Duration | Patient Population |
| Proportion of Patients Achieving Target iPTH (60-240 pg/mL) | 72.7% | 76.7% | -4.0% (-11.4% to 3.5%) | 30 Weeks | Japanese Hemodialysis Patients |
| Mean Percentage Change in iPTH from Baseline | -34.7% | -30.2% | -4.4% (-13.1% to 4.3%) | 52 Weeks | East Asian Hemodialysis Patients |
| Proportion of Patients with ≥30% Decrease in iPTH from Baseline | 67.3% | 58.7% | 8.6% (-1.8% to 19.1%) | 52 Weeks | East Asian Hemodialysis Patients |
Superior Safety Profile: Focus on Gastrointestinal Events
A key differentiator between this compound and cinacalcet is the incidence of adverse events, particularly those related to the gastrointestinal system. Cinacalcet is known to cause nausea and vomiting, which can lead to poor adherence to treatment.[2] Clinical trial data consistently demonstrates a significantly lower rate of these side effects with this compound.
In the 30-week study, the incidence of gastrointestinal-related adverse events was 18.6% in the this compound group compared to 32.8% in the cinacalcet group, a statistically significant difference.[1][2] The 52-week trial reported a similar trend, with 33.5% of this compound-treated patients experiencing gastrointestinal adverse events versus 50.5% of those on cinacalcet (P = 0.001).[10][11]
| Adverse Event | This compound | Cinacalcet | Between-Group Difference (95% CI) / p-value | Study Duration |
| Gastrointestinal-Related Adverse Events | 18.6% | 32.8% | -14.2% (-20.9% to -7.5%) | 30 Weeks |
| Gastrointestinal Adverse Events | 33.5% | 50.5% | p = 0.001 | 52 Weeks |
The incidence of hypocalcemia, another potential side effect of calcimimetics, did not differ significantly between the two treatment groups in the 52-week study.[10][11]
Experimental Protocols
The non-inferiority of this compound to cinacalcet was established through rigorous, multicenter, randomized, double-blind, double-dummy clinical trials.
Phase 3 Head-to-Head Comparison in Japanese Hemodialysis Patients[1][2]
-
Study Design: A randomized, double-blind, double-dummy, parallel-group study conducted over 30 weeks.
-
Participants: Japanese patients with secondary hyperparathyroidism on maintenance hemodialysis. A total of 634 patients were randomized to receive either this compound (n=317) or cinacalcet (n=317).
-
Inclusion Criteria: Patients aged ≥20 years, on stable hemodialysis three times a week for at least 12 weeks, with a mean intact PTH level >240 pg/mL and a serum corrected calcium level ≥9.0 mg/dL during the screening period.[12]
-
Intervention: Patients received either oral this compound once daily or oral cinacalcet once daily. A double-dummy design was used, meaning each patient received one active drug and one placebo to maintain blinding.
-
Dose Adjustment: Doses were adjusted based on iPTH and serum calcium levels to achieve the target iPTH range of 60-240 pg/mL.
-
Primary Efficacy Endpoint: The proportion of patients who achieved a mean intact PTH level of 60 to 240 pg/mL during weeks 28 to 30. The non-inferiority margin was set at -15%.
-
Safety Assessment: Incidence of adverse events was monitored throughout the study.
52-Week Study in East Asian Hemodialysis Patients[10][11]
-
Study Design: A randomized, double-blind, intra-patient dose-adjustment, parallel-group, international multicenter study.
-
Participants: East Asian patients on hemodialysis with SHPT. A total of 203 patients were randomized to the this compound group and 200 to the cinacalcet group.
-
Intervention: Patients received either this compound or cinacalcet for 52 weeks.
-
Primary Efficacy Endpoint: The mean percentage change in intact PTH levels from baseline at 52 weeks, with a pre-defined non-inferiority margin of 15%.
-
Secondary Efficacy Endpoint: The proportion of patients achieving a ≥30% decrease in intact PTH levels from baseline.
-
Safety Assessment: Monitoring of adverse events, with a particular focus on gastrointestinal events and hypocalcemia.
Mechanism of Action and Signaling Pathway
This compound and cinacalcet share a common mechanism of action. They are both positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[4][5][6][7][8]
Caption: Signaling pathway of calcimimetics on the parathyroid gland.
Clinical Trial Workflow
The clinical trials comparing this compound and cinacalcet followed a standardized workflow to ensure robust and unbiased results.
Caption: Workflow of a typical head-to-head non-inferiority clinical trial.
References
- 1. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. This compound with vitamin D receptor activator treatment for secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Evocalcet Demonstrates Superior Gastrointestinal Safety Profile Compared to Cinacalcet in Head-to-Head Clinical Trials
For Immediate Release
[City, State] – [Date] – Evocalcet, a next-generation calcimimetic agent, consistently exhibits a more favorable gastrointestinal (GI) safety profile than the first-generation calcimimetic, cinacalcet, according to a comprehensive analysis of head-to-head clinical trial data. This analysis indicates that patients treated with this compound experience significantly fewer GI-related adverse events, such as nausea, vomiting, and abdominal discomfort, which are common and often dose-limiting side effects of cinacalcet.
Calcimimetics are a class of drugs that target the calcium-sensing receptor (CaSR) to control secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). While effective in lowering parathyroid hormone (PTH) levels, the clinical utility of cinacalcet has been hampered by its association with a high incidence of GI side effects, leading to poor patient adherence and suboptimal treatment outcomes.[1] this compound was developed to address this unmet need, offering comparable efficacy in managing SHPT with an improved tolerability profile.[1]
Quantitative Analysis of Gastrointestinal Adverse Events
Multiple head-to-head, randomized, double-blind clinical trials have been conducted to directly compare the efficacy and safety of this compound and cinacalcet. The data from these studies consistently demonstrate a statistically significant reduction in the incidence of GI-related adverse events with this compound.
A pivotal Phase 3 study in Japanese hemodialysis patients with SHPT provides compelling evidence of this compound's superior GI safety. In this 30-week trial involving 634 patients, the incidence of gastrointestinal-related adverse events was 18.6% in the this compound group compared to 32.8% in the cinacalcet group, representing a significant difference in favor of this compound.[2][3][4] Another 52-week study in East Asian hemodialysis patients further corroborated these findings, with a significantly lower frequency of GI adverse events reported for this compound (33.5%) versus cinacalcet (50.5%).[3][5]
The following table summarizes the key quantitative data on GI-related adverse events from these comparative clinical trials:
| Adverse Event Category | This compound Incidence (%) | Cinacalcet Incidence (%) | Study Reference |
| Gastrointestinal-Related AEs (Overall) | 18.6 | 32.8 | Fukagawa et al. (Phase 3, 30 weeks)[2][3][4] |
| Gastrointestinal-Related AEs (Overall) | 33.5 | 50.5 | East Asian Study (52 weeks)[3][5] |
| Nausea | Not explicitly separated in all studies, but a major contributor to the overall GI AE rate for cinacalcet. | ||
| Vomiting | Not explicitly separated in all studies, but a major contributor to the overall GI AE rate for cinacalcet. | ||
| Abdominal Discomfort | Not explicitly separated in all studies, but a major contributor to the overall GI AE rate for cinacalcet. |
Experimental Protocols
The assessment of gastrointestinal safety in the pivotal clinical trials comparing this compound and cinacalcet was a key secondary endpoint. While the complete, detailed protocols are proprietary, the published study methodologies indicate a robust and standardized approach to adverse event monitoring and reporting.
General Experimental Workflow for GI Safety Assessment:
The typical workflow for assessing the gastrointestinal safety profile in these clinical trials involves several key stages:
-
Patient Screening and Baseline Assessment: Prior to randomization, patients are screened for any pre-existing gastrointestinal conditions. A baseline assessment of GI symptoms is often conducted.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or cinacalcet in a double-blind manner, meaning neither the patients nor the investigators know which treatment is being administered. This minimizes bias in the reporting of adverse events.
-
Adverse Event Monitoring: Throughout the study duration (e.g., 30 or 52 weeks), patients are closely monitored for the occurrence of any adverse events (AEs). This is typically done through a combination of:
-
Spontaneous Reporting: Patients are instructed to report any new or worsening symptoms to the clinical trial staff at any time.
-
Scheduled Follow-up Visits: At regular intervals, investigators systematically inquire about the occurrence of specific adverse events, including a detailed review of gastrointestinal symptoms.
-
-
Standardized Data Collection: To ensure consistency across all study sites, standardized case report forms (CRFs) are used to document all adverse events. These forms capture details such as the nature of the event, its onset and duration, severity, and the investigator's assessment of its relationship to the study drug.
-
Grading of Adverse Events: The severity of reported gastrointestinal adverse events is typically graded using a standardized scale, most commonly the Common Terminology Criteria for Adverse Events (CTCAE) . This scale provides a consistent framework for classifying the severity of AEs, ranging from Grade 1 (mild) to Grade 5 (death). For example, nausea and vomiting are graded based on their impact on oral intake and the need for medical intervention.[6][7][8]
-
Data Analysis: The collected adverse event data is then statistically analyzed to compare the incidence, severity, and types of gastrointestinal events between the this compound and cinacalcet treatment groups.
Mechanism of Action and Signaling Pathways
Both this compound and cinacalcet are positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[8] By binding to the transmembrane domain of the CaSR, these drugs increase its sensitivity to extracellular calcium. This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).
The primary signaling pathway activated by the CaSR in parathyroid cells is the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The culmination of this signaling cascade is the inhibition of PTH secretion.
The precise mechanism by which cinacalcet induces a higher rate of gastrointestinal side effects is not fully elucidated but is thought to be related to off-target effects or the specific conformational changes it induces in the CaSR that may lead to unintended signaling in the gastrointestinal tract, where CaSRs are also expressed. The development of this compound aimed to optimize the interaction with the CaSR to maintain efficacy while minimizing these off-target effects.
Conclusion
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyowakirin.com [kyowakirin.com]
- 5. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nausea | eviQ [eviq.org.au]
- 7. Vomiting | eviQ [eviq.org.au]
- 8. [Table, Grading (CTCAE v4.0 [National Cancer Institute ])]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evocalcet: A Comparative Analysis of Long-Term Safety and Efficacy in Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective cross-study comparison of the long-term safety and efficacy of evocalcet, a novel calcimimetic, with other therapeutic alternatives for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is compiled from pivotal Phase 3 clinical trials and their extension studies, presenting key experimental data to inform research and development in this therapeutic area.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
This compound, like other calcimimetics such as cinacalcet and etelcalcetide, modulates the calcium-sensing receptor (CaSR) on the parathyroid gland. By allosterically increasing the sensitivity of the CaSR to extracellular calcium, these agents suppress the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT. This leads to a reduction in serum PTH, calcium, and phosphorus levels, addressing the mineral and bone disorders associated with CKD.
Long-Term Efficacy: A Head-to-Head Comparison
Multiple long-term studies have demonstrated the non-inferiority of this compound to cinacalcet in controlling SHPT. The primary efficacy endpoint in these trials was typically the proportion of patients achieving the target range for intact parathyroid hormone (iPTH) as defined by the Japanese Society for Dialysis Therapy (JSDT) guidelines (60-240 pg/mL).
| Efficacy Endpoint | This compound | Cinacalcet | Etelcalcetide | Study (Duration) |
| Proportion of Patients Achieving Target iPTH (60-240 pg/mL) | 72.7% | 76.7% | - | Head-to-Head (30 weeks)[1][2] |
| 72.3% (at 52 weeks) | - | - | Open-Label Extension (52 weeks)[3][4] | |
| 71.8% (at 32 weeks) | - | - | PD Study (52 weeks)[5] | |
| - | - | 64.1% (at 52 weeks) | Post-Marketing Surveillance (52 weeks)[6][7] | |
| Mean Percentage Change in iPTH from Baseline | -34.7% (at 52 weeks) | -30.2% (at 52 weeks) | - | ORCHESTRA (52 weeks)[8][9][10] |
| Proportion of Patients with >30% Reduction in PTH from Baseline | 67.3% (at 52 weeks) | 58.7% (at 52 weeks) | 68.2% | ORCHESTRA (52 weeks)[8][9][10], Head-to-Head vs. Cinacalcet (26 weeks)[11][12][13] |
| Mean Change in Corrected Calcium (mg/dL) from Baseline | Similar to Cinacalcet | Similar to this compound | - | Head-to-Head (30 weeks)[14] |
| Mean Change in Phosphorus (mg/dL) from Baseline | Similar to Cinacalcet | Similar to this compound | - | Head-to-Head (30 weeks)[14] |
Long-Term Safety Profile
A key differentiator for this compound in clinical trials has been its safety profile, particularly concerning gastrointestinal adverse events.
| Safety Endpoint (Incidence) | This compound | Cinacalcet | Etelcalcetide | Study (Duration) |
| Gastrointestinal Adverse Events (Nausea, Vomiting, etc.) | 18.6% | 32.8% | - | Head-to-Head (30 weeks)[1][2] |
| 33.5% | 50.5% | - | ORCHESTRA (52 weeks)[8][9][10] | |
| - | - | 1.6% (GI disorders) | Post-Marketing Surveillance (52 weeks)[6][7] | |
| Hypocalcemia | Incidence did not differ from Cinacalcet | Incidence did not differ from this compound | 8.7% (Hypocalcemia-related ADRs) | ORCHESTRA (52 weeks)[8][9][10], Post-Marketing Surveillance (52 weeks)[6][7] |
| Decreased Blood Calcium | - | 59.8% | 68.9% | Head-to-Head vs. Etelcalcetide (26 weeks)[11][12][13] |
Experimental Protocols: Key Phase 3 Studies
This compound vs. Cinacalcet Head-to-Head Study
-
Design: A 30-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter study.[1][2]
-
Patient Population: Japanese patients with SHPT on maintenance hemodialysis.[1][2]
-
Intervention: Patients were randomized to receive either oral this compound once daily or oral cinacalcet once daily. Doses were titrated to achieve the target iPTH range.[1][2]
-
Primary Endpoint: Proportion of patients achieving a mean iPTH level of 60-240 pg/mL during weeks 28 to 30.[1][2]
-
Secondary Endpoints: Incidence of adverse events, particularly gastrointestinal-related events.[1][2]
ORCHESTRA Study (this compound vs. Cinacalcet)
-
Design: A 52-week, randomized, double-blind, intra-patient dose-adjustment, parallel-group, international multicenter study.[8][9][10]
-
Patient Population: East Asian hemodialysis patients with SHPT.[8][9][10]
-
Intervention: Patients were randomized to receive either this compound or cinacalcet.[8][9][10]
-
Primary Endpoint: Mean percentage change in intact PTH levels from baseline at 52 weeks.[8][9][10]
-
Secondary Endpoints: Proportion of patients achieving a ≥30% decrease in intact PTH levels from baseline and the incidence of adverse events.[8][9][10]
Etelcalcetide vs. Cinacalcet Head-to-Head Study
-
Design: A 26-week, randomized, double-blind, double-dummy, active-controlled trial.[11][12][13][15]
-
Patient Population: Patients on hemodialysis with moderate to severe SHPT.[11][12][13]
-
Intervention: Patients were randomized to receive either intravenous etelcalcetide three times per week or oral cinacalcet daily.[11][12][13]
-
Primary Endpoint: Proportion of patients with a >30% reduction in PTH from baseline.[15]
-
Secondary Endpoints: Proportion of patients with a >50% reduction in PTH from baseline and the incidence of adverse events, including decreased blood calcium, nausea, and vomiting.[15]
Conclusion
Long-term clinical data demonstrate that this compound is an effective and well-tolerated treatment for secondary hyperparathyroidism in patients with chronic kidney disease. Its efficacy in reducing PTH levels is non-inferior to cinacalcet. A key advantage of this compound observed in head-to-head trials is a significantly lower incidence of gastrointestinal adverse events compared to cinacalcet. While direct long-term comparative data with etelcalcetide is limited, this compound presents a favorable oral therapeutic option with a well-documented safety and efficacy profile. Further research, including real-world evidence and direct comparisons with other calcimimetics, will continue to refine the understanding of its place in the management of SHPT.
References
- 1. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyowakirin.com [kyowakirin.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Efficacy and Safety of this compound in Japanese Patients with Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in Japanese peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of etelcalcetide, an intravenous calcimimetic, for up to 52 weeks in hemodialysis patients with secondary hyperparathyroidism: results of a post-marketing surveillance in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Evocalcet vs other calcimimetics: a review of preclinical data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for evocalcet against other calcimimetics, primarily cinacalcet and etelcalcetide. The focus is on the mechanism of action, efficacy in modulating key biomarkers of secondary hyperparathyroidism (SHPT), and safety profiles observed in preclinical models. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound, cinacalcet, and etelcalcetide are all classified as calcimimetics.[1][2] They exert their therapeutic effect by acting as positive allosteric modulators of the calcium-sensing receptor (CaSR) located on the chief cells of the parathyroid gland.[1][2][3] By binding to a site distinct from the endogenous ligand, calcium, these drugs increase the sensitivity of the CaSR to extracellular calcium.[3] This heightened sensitivity means that lower concentrations of blood calcium are required to suppress the synthesis and secretion of parathyroid hormone (PTH).[3][4] The reduction in PTH levels helps to normalize serum calcium and phosphorus, thereby mitigating the progression of SHPT.[4]
This compound is a second-generation oral calcimimetic developed to improve upon the gastrointestinal side effects and pharmacokinetic profile of cinacalcet.[5] Etelcalcetide is a peptide-based calcimimetic administered intravenously.[2]
Comparative Efficacy in Preclinical Models
Preclinical studies in rodent models of chronic kidney disease (CKD) and SHPT are crucial for evaluating the efficacy of calcimimetics. The two most commonly used models are the 5/6 nephrectomy (Nx) model and the adenine-induced CKD model.
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing this compound, cinacalcet, and etelcalcetide.
Table 1: In Vitro CaSR Activation
| Compound | Assay System | Parameter | Value | Reference |
| This compound | HEK293 cells expressing hCaR | EC₅₀ | 92.7 nM | [6] |
| Cinacalcet | - | - | - | - |
| Etelcalcetide | - | - | - | - |
| Data for cinacalcet and etelcalcetide from a directly comparable in vitro assay was not available in the searched literature. |
Table 2: In Vivo Efficacy in Normal Rats
| Compound | Dose Range (mg/kg, oral) | Effect on Serum PTH | Effect on Serum Calcium | Reference |
| This compound | 0.03 - 1 | Significant reduction at ≥0.03 mg/kg | Significant reduction at ≥0.1 mg/kg | [7] |
| Cinacalcet | 1 - 30 | Significant reduction at ≥1 mg/kg | Significant reduction at ≥1 mg/kg | [7] |
| This study suggests this compound is approximately 30 times more potent than cinacalcet at the same dosage in normal rats.[7] |
Table 3: In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism (Adenine-Induced)
| Treatment (Dose) | Change in Serum PTH vs. Vehicle | Change in Serum Calcium vs. Vehicle | Change in Serum Phosphorus vs. Vehicle | Reference |
| This compound (0.3 mg/kg) | Significant decrease | Significant decrease | Tendency to increase | [7] |
| Etelcalcetide | Significant decrease | Significant decrease | Significant decrease | [8][9] |
| Direct head-to-head comparison of this compound and etelcalcetide in the same study is not available. |
Table 4: Comparative Efficacy of Etelcalcetide and Cinacalcet in a Rat Model of Uremia
| Model | Treatment (Dose) | Route | Time Point | Mean Plasma PTH (% of Baseline) | Effect on Serum Calcium | Reference |
| 1K1C (Acute) | Etelcalcetide (0.5 mg/kg) | IV | 24 hours | ~50% | Reduction observed | [2] |
| Cinacalcet (30 mg/kg) | PO | 24 hours | ~90% | Reduction observed | [2] | |
| 5/6 Nx (Chronic) | Etelcalcetide (1 mg/kg/day) | IV | 28 days | Sustained suppression (~50%) | Reduction observed | [2] |
| Cinacalcet (10 mg/kg/day) | PO | 28 days | Reduction observed | Reduction observed | [2] |
Experimental Protocols
5/6 Nephrectomy (Nx) Rat Model of Secondary Hyperparathyroidism
This surgical model is a well-established method for inducing progressive CKD and subsequent SHPT, closely mimicking the human condition.[1][5]
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.[1]
-
Acclimation: Animals are acclimated for at least one week with free access to a standard rodent diet and water.[1]
-
First Surgery (Left Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the left kidney and suture the muscle and skin layers.[1]
-
-
Recovery: Allow the rats to recover for one week.
-
Second Surgery (Right Subtotal Nephrectomy):
-
Anesthetize the rat.
-
Expose the right kidney through a flank incision.
-
Ligate two of the three branches of the renal artery or resect the upper and lower thirds of the kidney.
-
Suture the muscle and skin layers.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Development of SHPT: Allow 4-6 weeks for the development of stable CKD and SHPT. A high phosphorus diet may be introduced to exacerbate the condition.[1][10]
-
Treatment: Administer calcimimetics or vehicle orally (gavage) or intravenously.
-
Monitoring: Collect blood samples at specified time points to measure serum PTH, calcium, phosphorus, and other relevant biomarkers.[11]
Adenine-Induced Chronic Kidney Disease Model
This is a non-surgical, dietary model that leads to a more rapid onset of severe CKD and SHPT.[4][8]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Diet: Animals are fed a diet supplemented with 0.75% adenine for a specified period (e.g., 4 weeks) to induce tubulointerstitial nephropathy and renal failure.[7][8]
-
Treatment: Calcimimetics or vehicle are administered concurrently with the adenine diet.
-
Monitoring: Blood samples are collected to measure serum PTH, calcium, phosphorus, and markers of renal function (e.g., BUN, creatinine).[7] Tissues such as the aorta can be collected at the end of the study to assess vascular calcification.[8]
Safety and Tolerability
A key advantage of this compound identified in preclinical studies is its improved gastrointestinal safety profile compared to cinacalcet.[5] In rats, cinacalcet was shown to delay gastric emptying, a potential contributor to nausea and vomiting.[5] this compound did not have a marked effect on gastric emptying.[5] This improved profile is attributed to the higher bioavailability of this compound, allowing for lower effective doses.[5] Etelcalcetide, being an intravenous formulation, bypasses the gastrointestinal tract, which may also contribute to a different side effect profile.
Conclusion
Preclinical data consistently demonstrate that this compound is a potent calcimimetic agent, effectively suppressing PTH secretion and reducing serum calcium levels in rodent models of SHPT. Head-to-head comparisons with cinacalcet suggest that this compound has a significantly higher potency. While direct preclinical comparisons with etelcalcetide are limited, both agents have shown robust efficacy in reducing PTH. The improved gastrointestinal safety profile of this compound compared to cinacalcet in preclinical models is a notable finding. These preclinical data provide a strong rationale for the clinical development and use of this compound as a therapeutic option for the management of secondary hyperparathyroidism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A forgotten method to induce experimental chronic renal failure in the rat by ligation of the renal parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperphosphatemia-induced hyperparathyroidism in 5/6 nephrectomized rats: development of a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
Evocalcet Demonstrates a Favorable Gastrointestinal Safety Profile Compared to Cinacalcet in the Management of Secondary Hyperparathyroidism
For Immediate Release
[City, State] – December 17, 2025 – Evocalcet, a next-generation calcimimetic, shows a significantly lower incidence of gastrointestinal adverse drug reactions compared to the first-generation calcimimetic, cinacalcet, in patients with secondary hyperparathyroidism (SHPT) undergoing hemodialysis. This reduction in adverse events, coupled with comparable efficacy in lowering parathyroid hormone (PTH) levels, positions this compound as a favorable alternative for managing SHPT. This guide provides a detailed comparison of the adverse event profiles of this compound and cinacalcet, supported by data from key clinical trials, and explores the underlying pharmacological mechanisms.
Comparative Analysis of Adverse Drug Reactions
Clinical trial data consistently demonstrates a statistically significant reduction in gastrointestinal adverse events with this compound compared to cinacalcet. The most common of these events include nausea, vomiting, and abdominal discomfort.
A head-to-head Phase 3 clinical trial conducted by Fukagawa et al. (2018) provides robust evidence of this improved safety profile. In this study, the incidence of gastrointestinal-related adverse events was 18.6% in the this compound group compared to 32.8% in the cinacalcet group, representing a significant difference.[1] Similarly, a study in East Asian patients on hemodialysis showed that gastrointestinal adverse events were significantly less frequent with this compound (33.5%) compared to cinacalcet (50.5%).[2]
Below is a summary of the incidence of key adverse drug reactions from comparative clinical studies:
| Adverse Drug Reaction | This compound Incidence (%) | Cinacalcet Incidence (%) | Reference |
| Gastrointestinal-Related Adverse Events (Overall) | 18.6 | 32.8 | Fukagawa et al., 2018[1] |
| Gastrointestinal Adverse Events (Overall) | 33.5 | 50.5 | Ni et al., 2023[2] |
| Nausea | Data not consistently reported separately | Data not consistently reported separately | |
| Vomiting | Data not consistently reported separately | Data not consistently reported separately | |
| Hypocalcemia | No significant difference | No significant difference | [2] |
Note: Specific data for nausea and vomiting were often grouped under general gastrointestinal adverse events in the cited literature.
Understanding the Mechanism: The Calcium-Sensing Receptor (CaSR)
Both this compound and cinacalcet are allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating PTH secretion from the parathyroid glands. By binding to the CaSR, these drugs increase its sensitivity to extracellular calcium, thereby suppressing PTH secretion.
The reduced incidence of gastrointestinal side effects with this compound may be attributable to its distinct pharmacokinetic and pharmacodynamic properties. Preclinical studies suggest that this compound has a higher bioavailability than cinacalcet. This allows for the administration of a lower dose to achieve the same therapeutic effect on PTH levels, potentially leading to less off-target engagement of CaSRs in the gastrointestinal tract, which are implicated in nausea and vomiting.
Experimental Protocols for Assessing Adverse Drug Reactions
The validation of the reduced incidence of adverse drug reactions with this compound is based on rigorous clinical trial methodologies. While specific protocols vary between studies, they generally adhere to a standardized framework for monitoring and reporting adverse events.
Study Design and Patient Population
Key comparative studies, such as the one by Fukagawa et al. (2018), are typically Phase 3, randomized, double-blind, active-controlled trials.[1] Participants are patients with SHPT undergoing hemodialysis who meet specific inclusion and exclusion criteria, including baseline PTH and serum calcium levels.
Monitoring and Reporting of Adverse Events
The assessment of adverse events in these clinical trials follows a structured and systematic approach:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At scheduled study visits, investigators actively query patients about the occurrence of adverse events using both open-ended questions and specific checklists targeting known side effects of calcimimetics.
-
Severity Grading: The severity of reported adverse events is graded according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). For example, nausea and vomiting are graded on a scale from 1 (mild) to 5 (death).
-
Causality Assessment: The relationship of the adverse event to the study drug is assessed by the investigator, often using a standardized algorithm to determine if the event is "not related," "unlikely," "possibly," "probably," or "definitely" related to the investigational product.
-
Data Collection: All adverse events are recorded on Case Report Forms (CRFs), detailing the event, its onset and resolution, severity, relationship to the study drug, and any action taken.
Conclusion
References
- 1. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Drug-Drug Interaction Profiles of Evocalcet and Cinacalcet
A detailed examination of the cytochrome P450-mediated drug-drug interaction potential of two calcimimetic agents, Evocalcet and Cinacalcet, reveals significant differences in their metabolic profiles and their propensity for clinically relevant interactions. This guide synthesizes available in vitro and in vivo data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound, a newer calcimimetic, demonstrates a significantly lower risk of drug-drug interactions (DDIs) mediated by cytochrome P450 (CYP) enzymes compared to the first-generation agent, Cinacalcet.[1][2][3] In vitro studies and clinical trials have shown that this compound is unlikely to cause clinically significant alterations in the pharmacokinetics of co-administered drugs that are substrates of major CYP isoforms.[1][4][5] In contrast, Cinacalcet is a potent inhibitor of CYP2D6 and is itself metabolized by multiple CYP enzymes, creating a higher potential for complex drug interactions.[6][7][8]
In Vitro Cytochrome P450 Inhibition
In vitro assessments using human liver microsomes are crucial for initially characterizing the inhibitory potential of a new chemical entity against various CYP enzymes. These studies provide key parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of a specific enzyme's activity.
Table 1: Comparative In Vitro CYP Inhibition Profile
| Cytochrome P450 Isoform | This compound IC50 (μmol/L) | Cinacalcet Inhibition Potential |
| CYP1A2 | > 50[1][5][9] | Substrate; Not a significant inhibitor[6][10][11] |
| CYP2A6 | > 50[1][5] | Not extensively studied |
| CYP2B6 | > 50[1][5] | Not a significant inhibitor |
| CYP2C8 | > 50[1][5] | Not a significant inhibitor |
| CYP2C9 | > 50[1][5][9] | Not an inhibitor[11] |
| CYP2C19 | > 50[1][5] | Not a significant inhibitor[11] |
| CYP2D6 | > 50 (50.7% residual activity at 50 μmol/L)[1][9] | Potent Inhibitor [6][7][8][11] |
| CYP2E1 | > 50[1][5] | Not extensively studied |
| CYP3A4/5 | > 50 (Time-dependent inhibition observed in vitro, but not clinically significant)[1][3][5] | Substrate; Not a significant inhibitor[6][10][11][12] |
Clinical Drug-Drug Interaction Studies
Clinical DDI studies in healthy volunteers provide the definitive assessment of a drug's interaction potential in humans. These studies often employ a "cocktail" of probe substrates, each metabolized by a specific CYP enzyme, to efficiently evaluate multiple interaction pathways simultaneously.
A pivotal clinical study for this compound involved the co-administration of a cocktail of probe substrates for CYP1A2 (theophylline), CYP2B6 (efavirenz), CYP2C8 (repaglinide), CYP2C9 (diclofenac), and CYP3A (tadalafil).[1][5] The results demonstrated that this compound did not significantly alter the pharmacokinetics of any of these substrates, confirming its low potential for CYP-mediated DDIs in a clinical setting.[1][4][5]
Conversely, clinical studies with Cinacalcet have consistently demonstrated its potent inhibitory effect on CYP2D6. For instance, co-administration of Cinacalcet with desipramine, a tricyclic antidepressant primarily metabolized by CYP2D6, resulted in an approximately 3.6-fold increase in desipramine exposure.[7][11] This necessitates careful consideration and potential dose adjustments when Cinacalcet is used concomitantly with CYP2D6 substrates, particularly those with a narrow therapeutic index.[7][8][13]
Furthermore, Cinacalcet's own metabolism is susceptible to interactions. Strong inhibitors of CYP3A4, such as ketoconazole, can lead to a more than two-fold increase in Cinacalcet exposure, potentially increasing the risk of adverse effects like hypocalcemia.[7][8][11]
Table 2: Summary of Clinical Drug-Drug Interaction Findings
| Interacting Drug Class | Effect on this compound | Effect of this compound on Other Drugs | Effect on Cinacalcet | Effect of Cinacalcet on Other Drugs |
| CYP3A4 Inhibitors (Strong) | Not clinically significant | No significant effect observed[1] | Increased exposure (e.g., ~2-fold with ketoconazole)[7][8][11] | No significant effect on CYP3A4 substrates[12] |
| CYP2D6 Substrates | Not applicable | No significant effect observed[1] | Not applicable | Significantly increased exposure (e.g., ~3.6-fold for desipramine)[7][11] |
| Other CYP Substrates (1A2, 2B6, 2C8, 2C9) | Not applicable | No significant effect observed[1] | Not applicable | No significant effects observed[11] |
Experimental Protocols
In Vitro CYP Inhibition Assay
The direct inhibitory effects of a test compound on the nine major CYP isozymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5) are typically evaluated using pooled human liver microsomes. The protocol generally involves the following steps:
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with human liver microsomes and a NADPH-generating system (cofactor for CYP activity) in a buffer solution.
-
Substrate Addition: A specific probe substrate for each CYP isozyme is added to initiate the metabolic reaction.
-
Reaction Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation.
Clinical Cocktail DDI Study
A clinical DDI study using a cocktail approach is designed to assess the in vivo DDI potential of a drug against multiple CYP enzymes simultaneously. A representative protocol is as follows:
-
Subject Enrollment: Healthy volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Treatment Periods: The study is typically a two-period, open-label, crossover design.
-
Period 1 (Reference): Subjects receive a single oral dose of the CYP probe substrate cocktail.
-
Period 2 (Test): Subjects receive the investigational drug (e.g., this compound) for a specified duration to reach steady-state concentrations, followed by co-administration of the same CYP probe substrate cocktail.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after the administration of the cocktail in both periods.
-
Bioanalysis: Plasma concentrations of each probe substrate and/or their major metabolites are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for each probe substrate are calculated. The geometric mean ratios of these parameters (Test period vs. Reference period) and their 90% confidence intervals are determined to assess the absence or presence of a drug interaction.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathways of this compound and Cinacalcet.
Caption: Workflow for in vitro CYP inhibition screening.
Caption: Logic for assessing clinical DDI risk.
Conclusion
The available evidence strongly indicates that this compound possesses a more favorable drug-drug interaction profile compared to Cinacalcet. Its minimal interaction with the cytochrome P450 enzyme system suggests a lower likelihood of causing or being affected by pharmacokinetic interactions when co-administered with other medications. This characteristic represents a significant clinical advantage, potentially simplifying therapeutic regimens and reducing the need for dose adjustments and intensive monitoring for drug interactions. For drug development professionals, the case of this compound underscores the value of designing molecules with cleaner metabolic profiles to improve safety and ease of use in clinical practice.
References
- 1. Assessment of CYP‐Mediated Drug Interactions for this compound, a New Calcimimetic Agent, Based on In Vitro Investigations and a Cocktail Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of CYP-Mediated Drug Interactions for this compound, a New Calcimimetic Agent, Based on In Vitro Investigations and a Cocktail Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Cinacalcet does not affect the activity of cytochrome P450 3A enzymes, a metabolic pathway for common immunosuppressive agents : a randomized, open-label, crossover, single-centre study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Evocalcet Demonstrates Comparable Efficacy and Improved Gastrointestinal Tolerability Compared to Cinacalcet for Secondary Hyperparathyroidism
For researchers and drug development professionals navigating the landscape of treatments for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), evocalcet has emerged as a promising alternative to cinacalcet, particularly for patients who experience intolerance to the latter. Clinical evidence from head-to-head trials demonstrates that this compound is non-inferior to cinacalcet in managing key biochemical markers of SHPT, while offering a significantly better gastrointestinal side-effect profile.
A key challenge in the management of SHPT with cinacalcet is the high incidence of gastrointestinal adverse events, such as nausea and vomiting, which can lead to poor adherence and suboptimal dosing.[1][2] this compound, a newer calcimimetic, was developed to address this limitation.[3] This guide provides a comprehensive comparison of the efficacy and safety of this compound and cinacalcet, with a focus on data relevant to patients with prior exposure or intolerance to cinacalcet.
Comparative Efficacy Analysis
Multiple clinical studies have established the non-inferiority of this compound to cinacalcet in reducing serum intact parathyroid hormone (iPTH) levels, a primary endpoint in the management of SHPT.
A phase 3, randomized, double-blind, double-dummy trial by Fukagawa et al. (2018) in Japanese hemodialysis patients with SHPT found that 72.7% of patients in the this compound group and 76.7% in the cinacalcet group achieved the target iPTH level of 60 to 240 pg/mL.[1][4] The between-group difference was -4.0% (95% confidence interval [CI], -11.4% to 3.5%), meeting the pre-specified non-inferiority margin.[1][4]
Similarly, the international, multicenter, randomized, double-blind ORCHESTRA study, which compared this compound and cinacalcet over 52 weeks in East Asian hemodialysis patients, also demonstrated the non-inferiority of this compound.[5][6][7] The mean percentage change in iPTH levels from baseline was -34.7% in the this compound group and -30.2% in the cinacalcet group.[8]
A post-hoc analysis of a phase 3 study by Koiwa et al. (2021) specifically evaluated the efficacy and safety of this compound in patients with and without prior cinacalcet use.[1] This analysis is particularly relevant for understanding the performance of this compound in a population that has previously been exposed to cinacalcet, which may include patients who were intolerant. The study found that this compound was effective in both patient groups, though those with prior cinacalcet use required higher doses of this compound.[1] After 30 weeks of treatment, median iPTH levels were within the target range for both groups, and corrected calcium and phosphate levels were similarly controlled.[1]
The following tables summarize the key efficacy and safety findings from these pivotal studies.
Table 1: Comparison of Efficacy in Reducing Intact Parathyroid Hormone (iPTH)
| Study | Patient Population | Treatment Groups | Primary Efficacy Endpoint | Result |
| Fukagawa et al. (2018) [1][4] | Japanese hemodialysis patients with SHPT | This compound (n=317) vs. Cinacalcet (n=317) | Proportion of patients achieving mean iPTH 60-240 pg/mL at weeks 28-30 | 72.7% vs. 76.7% (Difference: -4.0%, 95% CI: -11.4% to 3.5%) - Non-inferiority met |
| ORCHESTRA Study [5][8] | East Asian hemodialysis patients with SHPT | This compound (n=203) vs. Cinacalcet (n=200) | Mean percentage change in iPTH from baseline at 52 weeks | -34.7% vs. -30.2% (Difference: -4.4%, 95% CI: -13.1% to 4.3%) - Non-inferiority met |
| Koiwa et al. (2021) Post-Hoc Analysis [1] | This compound-treated hemodialysis patients with SHPT | No prior cinacalcet use (n=127) vs. Prior cinacalcet use (n=190) | Proportion of patients achieving target iPTH at weeks 28-30 | 81.6% vs. 67.1% (Difference: -14.5%, 95% CI: -24.59% to -3.34%) |
Table 2: Comparison of Serum Calcium and Phosphorus Control
| Study | Treatment Groups | Change in Corrected Calcium from Baseline | Change in Phosphorus from Baseline |
| ORCHESTRA Study [9] | This compound vs. Cinacalcet | Median change at 52 weeks: -0.60 mg/dL vs. -0.45 mg/dL | Median change at 52 weeks: -0.60 mg/dL vs. -0.30 mg/dL |
| Koiwa et al. (2021) Post-Hoc Analysis [1] | No prior cinacalcet use vs. Prior cinacalcet use (both on this compound) | Levels were similarly controlled in both groups. | Levels were similarly controlled in both groups. |
Table 3: Comparison of Gastrointestinal-Related Adverse Events
| Study | Treatment Groups | Incidence of Gastrointestinal-Related Adverse Events |
| Fukagawa et al. (2018) [1][4] | This compound vs. Cinacalcet | 18.6% vs. 32.8% (P < 0.001 for superiority of this compound) |
| ORCHESTRA Study [8] | This compound vs. Cinacalcet | 33.5% vs. 50.5% (P = 0.001) |
| Koiwa et al. (2021) Post-Hoc Analysis [1] | No prior cinacalcet use vs. Prior cinacalcet use (both on this compound) | No significant difference in adverse drug reactions between the two groups. |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.
Fukagawa et al. (2018) - Phase 3 Head-to-Head Comparison
-
Study Design: A phase 3, randomized, double-blind, double-dummy, multicenter, parallel-group study conducted in Japan.[1][4]
-
Participants: 639 hemodialysis patients with SHPT, defined as an intact PTH level >240 pg/mL and a serum corrected calcium level ≥9.0 mg/dL.[10]
-
Intervention: Patients were randomized to receive either this compound (starting at 1 or 2 mg/day, titrated up to 8 mg/day) or cinacalcet (starting at 25 mg/day, titrated up to 100 mg/day) for 30 weeks.[5]
-
Key Assessments:
-
iPTH: Measured at a central laboratory. The specific assay used is not detailed in the primary publication but is a standard component of such trials.[11][12][13]
-
Corrected Calcium: Calculated using the formula: Corrected Calcium (mg/dL) = Total Calcium (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL]).
-
Phosphorus: Measured using standard laboratory techniques.
-
-
Statistical Analysis: The primary efficacy endpoint was the proportion of patients achieving the target mean iPTH level of 60-240 pg/mL during weeks 28 to 30. Non-inferiority was concluded if the lower limit of the 95% CI for the difference between groups was greater than -15%.[1][4]
ORCHESTRA Study
-
Study Design: A randomized, double-blind, intrapatient dose-adjustment, parallel-group, international multicenter study.[5][7]
-
Participants: 403 East Asian hemodialysis patients with SHPT.[8]
-
Intervention: Patients were randomized to receive either this compound or cinacalcet for 52 weeks. The starting dose of this compound was 1 mg for patients with an iPTH <500 pg/mL and 2 mg for those with an iPTH ≥500 pg/mL. The starting dose of cinacalcet was 25 mg for all patients.[9]
-
Key Assessments: Similar to the Fukagawa et al. study, with regular monitoring of iPTH, corrected calcium, and phosphorus.
-
Statistical Analysis: The primary endpoint was the mean percentage change in iPTH level from baseline during the evaluation period (weeks 50 to 52). Non-inferiority was determined based on a pre-defined margin for the difference between treatment groups.[8]
Koiwa et al. (2021) - Post-Hoc Analysis
-
Study Design: A post-hoc analysis of the phase 3 head-to-head comparison study by Fukagawa et al.[1]
-
Participants: The analysis included 317 patients treated with this compound, categorized as either having no prior cinacalcet use (non-users, n=127) or having previously been treated with cinacalcet (users, n=190).[1]
-
Endpoints: The analysis focused on trends in iPTH, corrected calcium, phosphorus, and bone metabolic markers over the 30-week study period, as well as the proportion of patients achieving target levels and the incidence of adverse drug reactions.[1]
Mechanism of Action and Signaling Pathway
Both this compound and cinacalcet are calcimimetics, which act as positive allosteric modulators of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[14] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[12] By increasing the sensitivity of the CaSR to extracellular calcium, these drugs suppress the synthesis and secretion of parathyroid hormone (PTH).[14]
The activation of the CaSR by a calcimimetic triggers a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The ultimate effect of this signaling cascade is the inhibition of PTH gene expression and secretion.
References
- 1. Efficacy of this compound in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ksn.or.kr [ksn.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worthe-it.co.za [worthe-it.co.za]
- 11. Accuracy of PTH assay and corrected calcium in early prediction of hypoparathyroidism after thyroid surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical guidelines and PTH measurement: does assay generation matter? | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound in patients with primary hyperparathyroidism: an open-label, single-arm, multicenter, 52-week, dose-titration phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Meta-Analysis of Evocalcet and Cinacalcet for Secondary Hyperparathyroidism
A Comparative Guide for Researchers and Drug Development Professionals
Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), contributing to cardiovascular calcification and increased mortality.[1][2] Calcimimetics, which modulate the calcium-sensing receptor (CaSR) on the parathyroid gland, are a cornerstone of SHPT management.[3][4] Cinacalcet, the first-generation oral calcimimetic, has been effective in controlling SHPT but is often associated with gastrointestinal side effects that can limit adherence.[1][2] Evocalcet, a newer calcimimetic, was developed to offer similar efficacy with an improved safety profile.[1] This guide provides a meta-analysis of clinical trial data comparing the efficacy and safety of this compound and cinacalcet.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Both this compound and cinacalcet are positive allosteric modulators of the CaSR.[4][5] They bind to a site within the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site.[5][6] This binding induces a conformational change that increases the CaSR's sensitivity to extracellular calcium.[4][7][5] Consequently, the receptor can be activated at lower calcium concentrations, leading to a suppression of parathyroid hormone (PTH) synthesis and secretion.[3][5][6] This shared mechanism ultimately helps to control hyperparathyroidism and manage mineral metabolism in patients with CKD.
Efficacy in Controlling Secondary Hyperparathyroidism
Clinical trials have demonstrated that this compound is non-inferior to cinacalcet in suppressing intact parathyroid hormone (iPTH) levels. A head-to-head, phase 3, randomized, double-blind trial in Japanese hemodialysis patients found that a similar proportion of patients in both groups achieved the target iPTH level (60 to 240 pg/mL).[1][2]
| Efficacy Outcome | This compound | Cinacalcet | Between-group Difference (95% CI) | Study |
| Proportion of Patients Achieving Target iPTH (60-240 pg/mL) | 72.7% | 76.7% | -4.0% (-11.4%, 3.5%) | Fukagawa et al. (2018)[1] |
| Mean Percentage Change in iPTH from Baseline (52 weeks) | -34.7% | -30.2% | -4.4% (-13.1%, 4.3%) | ORCHESTRA Study[8][9] |
| Proportion of Patients with ≥30% Decrease in iPTH from Baseline | 67.3% | 58.7% | 8.6% (-1.8%, 19.1%) | ORCHESTRA Study[9][10][11] |
Table 1: Comparison of Primary Efficacy Outcomes
Both treatments also led to comparable reductions in serum calcium and phosphorus levels.[12][13] A post-hoc analysis of a phase 3 trial showed that this compound was effective in both patients who were new to calcimimetics and those who had previously been treated with cinacalcet.[14][15]
Safety and Tolerability Profile
A key differentiator between this compound and cinacalcet is their safety profile, particularly concerning gastrointestinal adverse events. Multiple studies have shown a significantly lower incidence of these events with this compound.
| Safety Outcome | This compound | Cinacalcet | Between-group Difference (95% CI) / P-value | Study |
| Incidence of Gastrointestinal-Related Adverse Events | 18.6% | 32.8% | -14.2% (-20.9%, -7.5%) | Fukagawa et al. (2018)[1][2] |
| Incidence of Gastrointestinal Adverse Events | 33.5% | 50.5% | P = 0.001 | ORCHESTRA Study[9][10][11] |
| Incidence of Hypocalcemia | Similar between groups | Similar between groups | Not significantly different | ORCHESTRA Study[10][11] |
Table 2: Comparison of Key Safety Outcomes
The lower incidence of gastrointestinal side effects with this compound may lead to better patient adherence and, consequently, more consistent control of SHPT.[1][2] The incidence of hypocalcemia, a known class effect of calcimimetics, was found to be similar between the two drugs.[10][11]
Experimental Protocols
The data presented is primarily derived from a phase 3, randomized, double-blind, double-dummy, head-to-head comparison trial and the international, multicenter ORCHESTRA trial.
Fukagawa et al. (2018) Head-to-Head Trial [1]
-
Study Design: A phase 3, randomized, double-blind, double-dummy trial.
-
Participants: 634 Japanese patients with SHPT on hemodialysis were randomized to receive either this compound (n=317) or cinacalcet (n=317).
-
Duration: 30 weeks.
-
Primary Efficacy Endpoint: Non-inferiority of this compound to cinacalcet in the proportion of patients achieving a mean intact parathyroid hormone level of 60 to 240 pg/mL from week 28 to 30.
-
Key Safety Endpoint: Incidence of gastrointestinal-related adverse events.
-
Study Design: A randomized, double-blind, intrapatient dose-adjustment, parallel-group, international multicenter study.
-
Participants: 403 East Asian hemodialysis patients with SHPT were randomized to receive this compound (n=203) or cinacalcet (n=200).
-
Duration: 52 weeks.
-
Primary Efficacy Endpoint: Mean percentage change in intact PTH levels from baseline at 52 weeks.
-
Key Safety Endpoint: Incidence of gastrointestinal adverse events.
Conclusion
The available evidence from head-to-head clinical trials indicates that this compound is non-inferior to cinacalcet in terms of efficacy for the treatment of secondary hyperparathyroidism in patients on hemodialysis.[1][8] Both drugs effectively reduce iPTH, serum calcium, and phosphorus levels. The primary advantage of this compound lies in its superior gastrointestinal safety profile, with a significantly lower incidence of related adverse events.[1][10][11] This improved tolerability may translate to better patient adherence and more effective long-term management of SHPT. Therefore, this compound represents a favorable alternative to cinacalcet for the management of secondary hyperparathyroidism.[1][2]
References
- 1. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy of this compound in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Evocalcet and Paricalcitol on Bone Turnover Markers in Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of evocalcet and paricalcitol on bone turnover markers in the context of secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD). The information presented is synthesized from clinical trial data and peer-reviewed research to aid in understanding the distinct and overlapping mechanisms and effects of these two therapeutic agents.
Introduction
Secondary hyperparathyroidism is characterized by elevated parathyroid hormone (PTH) levels, which can lead to high-turnover bone disease and other complications of CKD-Mineral and Bone Disorder (CKD-MBD).[1] this compound, a novel calcimimetic, and paricalcitol, a selective vitamin D receptor activator, are two key therapeutic options for managing SHPT.[2][3] They employ different mechanisms of action to reduce PTH levels, which in turn affects bone metabolism.
This compound is a calcimimetic agent that acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[2][4] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of PTH.[2][4]
Paricalcitol is a synthetic analog of active vitamin D.[3] It selectively binds to vitamin D receptors (VDRs) in various tissues, including the parathyroid glands, intestines, and bone.[3] This interaction leads to the suppression of PTH gene transcription, thereby reducing PTH levels.[3]
Comparative Efficacy on Bone Turnover Markers
Direct head-to-head clinical trials comparing this compound and paricalcitol are limited. However, data from studies comparing each agent to the first-generation calcimimetic, cinacalcet, provide a basis for an indirect comparison.
A study comparing this compound to cinacalcet in hemodialysis patients with SHPT demonstrated that both drugs led to a similar trend in the reduction of bone turnover markers, including bone-specific alkaline phosphatase (BAP), tartrate-resistant acid phosphatase 5b (TRACP-5b), and total N-terminal propeptide of type 1 procollagen (P1NP).[1]
Conversely, the IMPACT-SHPT study, which compared paricalcitol-centered therapy to cinacalcet-centered therapy, found that paricalcitol significantly reduced levels of total alkaline phosphatase (AP) and bone-specific AP from baseline, whereas these markers increased in the cinacalcet group.[5][6]
Below is a summary of the reported effects of this compound and paricalcitol on key bone turnover and related markers from separate clinical investigations.
Quantitative Data Summary
| Marker | This compound (vs. Cinacalcet) | Paricalcitol (vs. Cinacalcet) | Reference |
| Bone Formation Markers | |||
| Bone-Specific Alkaline Phosphatase (BAP) | Decreased trend, similar to cinacalcet | Significantly reduced from baseline | [1][5] |
| Total N-terminal propeptide of type 1 procollagen (P1NP) | Decreased trend, similar to cinacalcet | Not Reported in direct comparison | [1] |
| Bone Resorption Marker | |||
| Tartrate-resistant acid phosphatase 5b (TRACP-5b) | Decreased trend, similar to cinacalcet | Not Reported in direct comparison | [1] |
| Other Key Markers | |||
| Intact Parathyroid Hormone (iPTH) | Non-inferior reduction to cinacalcet | Greater proportion of patients achieved target levels compared to cinacalcet | [1][5] |
| Serum Calcium | Decreased, similar to cinacalcet | Higher levels compared to cinacalcet | [1][7] |
| Serum Phosphorus | Decreased, similar to cinacalcet | No significant difference compared to cinacalcet | [1][7] |
| Fibroblast Growth Factor 23 (FGF-23) | Decreased, similar to cinacalcet | Increased levels compared to cinacalcet | [1][5] |
Experimental Protocols
The data presented is derived from randomized, controlled clinical trials. The general methodologies employed in these studies are outlined below.
IMPACT-SHPT Study (Paricalcitol vs. Cinacalcet)
-
Study Design: A Phase 4, international, randomized, open-label, parallel-group study.[5][8]
-
Participants: Adult patients with Stage 5 CKD on hemodialysis with SHPT (iPTH 300-800 pg/mL, calcium 8.4-10.0 mg/dL, and phosphate ≤ 6.5 mg/dL).[5][8]
-
Intervention: Patients were randomized to receive either paricalcitol-centered therapy (intravenous or oral) or cinacalcet-centered therapy for up to 28 weeks.[5][8]
-
Key Measurements:
-
iPTH: Measured at baseline and at specified intervals throughout the study.
-
Bone Turnover Markers: Total alkaline phosphatase (AP) and bone-specific AP were measured at baseline and at weeks 8, 16, and 28.[5]
-
FGF-23: Measured at baseline and at specified intervals.[5]
-
Serum Calcium and Phosphorus: Monitored throughout the study.
-
-
Primary Endpoint: The proportion of patients achieving a mean iPTH level of 150-300 pg/mL during weeks 21-28.[6]
This compound vs. Cinacalcet Head-to-Head Study
-
Study Design: A Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[1][9]
-
Participants: Japanese hemodialysis patients with SHPT.[9]
-
Intervention: Patients were randomized to receive either this compound or cinacalcet for 30 weeks.[9]
-
Key Measurements:
-
iPTH: Measured to assess the primary efficacy endpoint.
-
Bone Turnover Markers: Bone-specific alkaline phosphatase (BAP), tartrate-resistant acid phosphatase 5b (TRACP-5b), and total N-terminal propeptide of type 1 procollagen (P1NP) were measured as exploratory endpoints.[10]
-
FGF-23, Serum Calcium, and Phosphorus: Also measured as exploratory endpoints.[10]
-
-
Primary Endpoint: The proportion of patients achieving a mean intact PTH level of 60 to 240 pg/mL from week 28 to 30.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and paricalcitol, and a generalized workflow for a clinical trial assessing these agents.
Caption: Mechanism of action of this compound on the parathyroid gland cell.
Caption: Mechanism of action of Paricalcitol on the parathyroid gland cell.
Caption: Generalized workflow of a clinical trial for SHPT treatments.
Conclusion
Both this compound and paricalcitol are effective in managing secondary hyperparathyroidism by reducing PTH levels, though through distinct signaling pathways. The available data suggests that their effects on bone turnover markers may differ. Paricalcitol appears to directly suppress bone turnover markers like BAP.[11] this compound also demonstrates a trend towards reducing bone turnover markers, with an efficacy profile that is non-inferior to cinacalcet.[1]
The choice between these agents may depend on the specific clinical scenario, including the patient's baseline bone turnover status, serum calcium and phosphorus levels, and tolerance to medication. Further head-to-head comparative studies are needed to fully elucidate the differential effects of this compound and paricalcitol on bone metabolism and long-term skeletal health in patients with CKD.
References
- 1. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Paricalcitol? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Paricalcitol- or cinacalcet-centred therapy affects markers of bone mineral disease in patients with secondary hyperparathyroidism receiving haemodialysis: results of the IMPACT-SHPT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paricalcitol versus cinacalcet plus low-dose vitamin D therapy for the treatment of secondary hyperparathyroidism in patients receiving haemodialysis: results of the IMPACT SHPT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paricalcitol vs. cinacalcet for secondary hyperparathyroidism in chronic kidney disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Oral Calcimimetics this compound and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study - PMC [pmc.ncbi.nlm.nih.gov]
Evocalcet: A Comparative Analysis for the Treatment of Secondary Hyperparathyroidism in Specific Patient Subpopulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Evocalcet with other calcimimetics, namely Cinacalcet and Etelcalcetide, for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The focus is on evaluating the superiority of this compound in specific patient subpopulations, supported by experimental data from clinical trials.
Executive Summary
This compound, a novel oral calcimimetic, has demonstrated non-inferiority to Cinacalcet in suppressing intact parathyroid hormone (iPTH) levels in patients with SHPT on dialysis. A key advantage of this compound appears to be its improved gastrointestinal (GI) tolerability, a significant factor for patient adherence. While direct head-to-head trials with Etelcalcetide are lacking, this guide synthesizes available data to draw comparisons. The evidence suggests that this compound may be a favorable alternative, particularly for patients who experience GI side effects with Cinacalcet and for whom an oral formulation is preferred.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound, Cinacalcet, and Etelcalcetide are all calcimimetics that function as allosteric modulators of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By increasing the sensitivity of the CaSR to extracellular calcium, these agents suppress the synthesis and secretion of parathyroid hormone (PTH), leading to a reduction in serum calcium and phosphorus levels.
Evocalcet's Performance in the Landscape of Next-Generation Calcimimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) has been significantly advanced by the advent of calcimimetics. These allosteric modulators of the calcium-sensing receptor (CaSR) effectively reduce elevated parathyroid hormone (PTH) levels.[1][2] Cinacalcet, the first-in-class calcimimetic, demonstrated efficacy but was associated with notable gastrointestinal side effects, impacting patient adherence.[1][3] This led to the development of next-generation calcimimetics, including Evocalcet, designed to offer an improved therapeutic profile.
This guide provides an objective comparison of this compound's performance against other calcimimetics, supported by experimental data from key clinical trials.
Quantitative Performance Data
The following tables summarize the key efficacy and safety data from head-to-head clinical trials comparing this compound with Cinacalcet.
Table 1: Efficacy of this compound vs. Cinacalcet in Hemodialysis Patients with Secondary Hyperparathyroidism (52-Week Study)
| Parameter | This compound | Cinacalcet | Between-Group Difference (95% CI) |
| Mean Percentage Change in Intact PTH from Baseline | -34.7% | -30.2% | -4.4% (-13.1%, 4.3%) |
| Proportion of Patients with ≥30% Decrease in Intact PTH | 67.3% | 58.7% | 8.6% (-1.8%, 19.1%) |
Data from a randomized, double-blind, parallel-group, international multicenter study in East Asian hemodialysis patients with SHPT.[4][5]
Table 2: Safety Profile of this compound vs. Cinacalcet (52-Week Study)
| Adverse Event | This compound (n=203) | Cinacalcet (n=200) | P-value |
| Gastrointestinal Adverse Events | 33.5% | 50.5% | 0.001 |
| Hypocalcemia | No significant difference | No significant difference | - |
Data from a randomized, double-blind, parallel-group, international multicenter study in East Asian hemodialysis patients with SHPT.[4][5]
Table 3: Efficacy and Key Safety Endpoint of this compound vs. Cinacalcet in Japanese Hemodialysis Patients (30-Week Study)
| Endpoint | This compound (n=317) | Cinacalcet (n=317) | Between-Group Difference (95% CI) |
| Proportion of Patients Achieving Mean iPTH 60-240 pg/mL | 72.7% | 76.7% | -4.0% (-11.4%, 3.5%) |
| Incidence of Gastrointestinal-Related Adverse Events | 18.6% | 32.8% | -14.2% (-20.9%, -7.5%) |
Data from a Phase 3, randomized, double-blind, double-dummy trial.[6][7][8]
Experimental Protocols
The data presented above are primarily derived from randomized, double-blind, active-controlled clinical trials comparing the efficacy and safety of this compound and Cinacalcet in hemodialysis patients with secondary hyperparathyroidism.
Key Study Design and Methodology (Based on a 52-Week, Randomized, Double-Blind, Parallel-Group, International Multicenter Study)[4][5]
-
Participants: Adult East Asian patients with SHPT undergoing hemodialysis.
-
Inclusion Criteria: Baseline intact parathyroid hormone (iPTH) levels typically ≥300 pg/mL.
-
Randomization: Patients were randomly assigned to receive either this compound or Cinacalcet.
-
Dosing:
-
This compound: Initiated at a low dose and titrated based on iPTH and serum calcium levels to a maximum daily dose.
-
Cinacalcet: Initiated at a standard dose and titrated according to its prescribing information.
-
-
Primary Efficacy Endpoint: The primary endpoint was the mean percentage change in iPTH from baseline to the end of the treatment period (e.g., 52 weeks). Non-inferiority of this compound to Cinacalcet was assessed against a pre-defined margin.
-
Secondary Efficacy Endpoints: Included the proportion of patients achieving a ≥30% reduction in iPTH from baseline.
-
Safety Assessments: Adverse events were monitored throughout the study, with a particular focus on gastrointestinal events (nausea, vomiting, etc.) and hypocalcemia. Laboratory parameters, including serum calcium and phosphorus, were regularly measured.
-
Statistical Analysis: Efficacy was assessed in the per-protocol set, while safety was analyzed in the safety set (all patients who received at least one dose of the study drug).
Signaling Pathway and Experimental Workflow
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Calcimimetics, including this compound, are positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[9][10][11] By binding to the transmembrane domain of the CaSR, these agents increase the receptor's sensitivity to extracellular calcium.[9][10][11] This enhanced activation of the CaSR on parathyroid gland cells inhibits the synthesis and secretion of parathyroid hormone (PTH).[9][10][11] The downstream signaling cascade involves G-protein activation (primarily Gq/11 and Gi/o), leading to the modulation of intracellular second messengers.[9][10]
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of this compound to another calcimimetic.
Discussion of Next-Generation Calcimimetics
Beyond Cinacalcet, the landscape of calcimimetics continues to evolve.
-
Etelcalcetide: An intravenous calcimimetic, offers the advantage of administration by healthcare professionals at the end of hemodialysis sessions, which may improve adherence.[12][13][14][15] Clinical trials have shown Etelcalcetide to be more potent than Cinacalcet in reducing PTH levels.[12][13] However, it is also associated with a greater risk of hypocalcemia.[1][13]
-
Upacicalcet: A novel non-peptidic injectable calcimimetic, has been developed with the aim of further improving the safety profile.[1] Preclinical and early clinical data suggest it may have a reduced risk of hypocalcemia and gastrointestinal side effects.[7]
Conclusion
This compound represents a significant advancement in the oral treatment of secondary hyperparathyroidism. Clinical evidence demonstrates its non-inferiority to Cinacalcet in terms of efficacy in reducing PTH levels.[4][5][6][8] Its key advantage lies in a significantly improved gastrointestinal safety profile, with a lower incidence of nausea and vomiting, which may lead to better patient compliance and more effective long-term management of SHPT.[4][5][6][8] The development of other next-generation calcimimetics like Etelcalcetide and Upacicalcet provides alternative routes of administration and potentially different efficacy and safety profiles, offering clinicians a broader range of therapeutic options to individualize patient care. Further head-to-head trials will be valuable in fully elucidating the comparative performance of these newer agents.
References
- 1. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. Tolerance and efficacy of a low dose of the calcimimetic agent cinacalcet in controlling moderate to severe secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Practical Use of Calcimimetics in Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Upacicalcet Sodium Hydrate? [synapse.patsnap.com]
- 15. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Evocalcet: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds like Evocalcet is paramount to ensuring both laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, offering step-by-step procedural guidance to directly address operational questions.
Hazard Profile and Safety Precautions
This compound is a calcimimetic agent that requires careful handling due to its potential health hazards.[1] One safety data sheet (SDS) classifies this compound as suspected of damaging fertility or the unborn child and causing damage to organs through prolonged or repeated exposure.[1] Therefore, adherence to strict safety protocols is essential during all handling and disposal procedures.
Personal Protective Equipment (PPE): To minimize exposure, personnel should always use appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Body Protection: An impervious lab coat or clothing.
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or when handling the powder form to avoid dust formation.[2]
Quantitative Hazard Data
While specific quantitative disposal limits for this compound are not detailed in the provided documentation, the following table summarizes its key hazard classifications from a representative Safety Data Sheet.
| Hazard Classification | Code | Description |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure |
Data sourced from Cayman Chemical Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to prevent its release into the environment.[1] All disposal methods must comply with prevailing country, federal, state, and local regulations for hazardous waste.
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, empty containers, contaminated PPE (gloves, etc.), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.
-
-
Containment:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
For liquid waste, use the original packaging if possible, or an appropriate UN-labeled container approved for the transport of dangerous goods. Ensure the container is properly sealed.
-
Solid waste, such as contaminated lab supplies, should be placed in double, robust plastic bags, each sealed individually.[3]
-
-
Waste Storage:
-
Store the sealed waste containers in a secure, designated hazardous waste accumulation area.
-
Storage areas should be well-ventilated.
-
Liquid waste containers must be stored in secondary containment (such as a tray) that can hold the entire volume of the largest container plus 10% of the total volume of all containers.[3]
-
-
Disposal:
-
This compound waste is considered hazardous and must be disposed of accordingly.
-
Do not dispose of this compound with regular household garbage or allow it to enter sewage systems or surface and ground water.[1][4]
-
The recommended method of disposal is to contact a licensed professional waste disposal service for transport to an approved waste disposal facility.[4][5] High-temperature incineration is often the preferred method for pharmaceutical waste.[6]
-
Spill Management
In the event of an this compound spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation .
-
Wear full personal protective equipment (PPE) as described above.
-
Contain the spill to prevent further spread. Keep the product away from drains and water courses.
-
For liquid spills, absorb with an inert, non-combustible material.
-
For powder spills, carefully wet the material to minimize airborne dust before collection.
-
Collect all contaminated materials into a suitable, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area and any affected equipment.
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Evocalcet
Essential Safety and Handling Guide for Evocalcet
This guide provides crucial safety, handling, and disposal information for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Physicochemical Properties
This compound is an orally active calcium-sensing receptor (CaSR) agonist.[1] While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential health risks.[2][3] One source classifies it as causing damage to organs through prolonged or repeated exposure and being suspected of damaging fertility or the unborn child.[3] Therefore, it should be handled with care as a potentially hazardous material.[4]
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₆N₂O₂ | [2][5] |
| Molecular Weight | 374.48 g/mol | [2] |
| CAS Number | 870964-67-3 | [2][3][5] |
| Appearance | Crystalline solid | [4] |
| Storage | -20°C as a solid | [2][4] |
| Stability | ≥ 4 years at -20°C | [4] |
| Solubility | Approx. 5 mg/mL in DMSO and DMF |[4] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The level of protection should be chosen based on a risk assessment of the specific procedure being performed.
| Task | Gloves | Gown / Lab Coat | Eye/Face Protection | Respiratory Protection |
| Handling Unopened Containers | Single pair of nitrile gloves | Standard lab coat | Safety glasses[6] | Not generally required |
| Weighing and Compounding (Powder) | Double pair of nitrile gloves | Disposable, solid-front gown | Safety goggles and face shield | Required if not handled in a containment unit (e.g., chemical fume hood). An N95 respirator or higher is recommended to avoid dust formation.[2][5][7] |
| Solution Preparation & Administration | Double pair of nitrile gloves | Disposable, solid-front gown | Safety goggles or face shield | Recommended if there is a risk of aerosolization.[2][7] |
| Waste Handling and Disposal | Double pair of nitrile gloves | Disposable, solid-front gown | Safety goggles | Not generally required if waste is properly contained.[7] |
| Spill Cleanup | Double pair of heavy-duty nitrile gloves | Disposable, chemical-resistant gown | Safety goggles and face shield | Required. A self-contained breathing apparatus may be necessary.[5] |
Operational and Disposal Plans
A strict operational plan minimizes the risk of exposure and contamination.
I. Pre-Handling Procedures & Storage
-
Risk Assessment : Before beginning work, perform a risk assessment for the planned procedures.
-
Designated Area : Conduct all work with this compound in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[7]
-
Emergency Equipment : Ensure an accessible safety shower and eye wash station are available and tested.[2]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area at -20°C.[2][4] Protect from direct sunlight and sources of ignition.[2]
II. Handling and Experimental Protocols
-
General Handling : Avoid contact with eyes, skin, and clothing.[2][4] Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling.[4]
-
Solution Preparation : When dissolving, make a stock solution by adding the solvent of choice (e.g., DMSO) to the solid this compound.[4] For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[4] Aqueous solutions should not be stored for more than one day.[4]
III. Spill Management
-
Evacuate : Evacuate personnel to safe areas.[2]
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses.[2]
-
Cleanup : Wearing full PPE, cover the spill with an inert absorbent material. Collect the material and place it in a suitable container for disposal.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and absorbent pads, should be considered hazardous waste.
-
Solid Waste : Place all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not allow the chemical to enter sewers or surface water.[3]
V. First Aid Measures
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. kmpharma.in [kmpharma.in]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
